molecular formula C9H18ClNO3 B1378824 4-Butylmorpholine-3-carboxylic acid hydrochloride CAS No. 1607020-18-7

4-Butylmorpholine-3-carboxylic acid hydrochloride

Cat. No.: B1378824
CAS No.: 1607020-18-7
M. Wt: 223.7 g/mol
InChI Key: TVCMUTWPRHTVGA-UHFFFAOYSA-N
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Description

4-Butylmorpholine-3-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO3 and its molecular weight is 223.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Butylmorpholine-3-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Butylmorpholine-3-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-butylmorpholine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c1-2-3-4-10-5-6-13-7-8(10)9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCMUTWPRHTVGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCOCC1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Properties of 4-Butylmorpholine-3-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Drug Development & Research Professionals

Executive Summary & Chemical Identity

4-Butylmorpholine-3-carboxylic acid hydrochloride (CAS: 1607020-18-7 ) is a specialized heterocyclic building block used primarily in medicinal chemistry and peptide synthesis.[1][2][3][4] It belongs to the class of N-alkylated morpholine-3-carboxylic acid derivatives, a scaffold valued for its ability to introduce solubilizing, non-aromatic lipophilicity into drug candidates.

Functionally, this compound serves as a proline surrogate or a constrained amino acid , offering a tertiary amine and a carboxylic acid handle for diverse derivatization. Its hydrochloride salt form ensures improved stability and water solubility compared to the zwitterionic free base.

Chemical Identifiers[5][6][7][8][9]
PropertyDetail
CAS Number 1607020-18-7
IUPAC Name 4-butylmorpholine-3-carboxylic acid hydrochloride
Molecular Formula C₉H₁₇NO₃[1][2][3][4] · HCl
Molecular Weight 223.70 g/mol (Salt); 187.24 g/mol (Free Base)
SMILES CCCCN1CCOCC1C(=O)O.Cl
Structure Type Heterocyclic Amino Acid Derivative

Physicochemical Profile

Understanding the ionization and solubility behavior of this compound is critical for assay development and formulation.

Structural Analysis & Chirality

The molecule features a morpholine ring with a carboxylic acid at the C3 position and a butyl chain at the N4 position.

  • Chirality: The C3 carbon is a stereocenter. While the CAS 1607020-18-7 generally refers to the racemate or unspecified stereochemistry in bulk catalogs, enantiopure forms ((R)- or (S)-) are critical for peptidomimetic applications to maintain defined secondary structures (e.g.,

    
    -turns).
    
  • Steric Bulk: The n-butyl group provides moderate steric bulk and lipophilicity (increasing logP) without the rigidity of an aromatic group.

Ionization & Speciation

As a hydrochloride salt, the compound exists as a protonated cation in the solid state. In solution, its speciation is pH-dependent:

  • pH < 2 (Acidic): Fully protonated. The amine is cationic (

    
    ), and the carboxylic acid is protonated (
    
    
    
    ).
  • pH 3–7 (Neutral/Physiological): Zwitterionic character dominates. The carboxylic acid deprotonates (

    
    ), while the tertiary amine remains protonated (
    
    
    
    ).
  • pH > 9 (Basic): Anionic. The amine deprotonates to the free base (

    
    ), leaving the carboxylate anion (
    
    
    
    ).

Speciation Figure 1: pH-Dependent Speciation of 4-Butylmorpholine-3-carboxylic acid Cation Cationic Form (pH < 2) [R3NH+, COOH] Zwitterion Zwitterionic Form (pH 3-7) [R3NH+, COO-] Cation->Zwitterion pKa1 ~2.5 (-H+) Anion Anionic Form (pH > 9) [R3N, COO-] Zwitterion->Anion pKa2 ~8.5 (-H+)

Solubility & Stability
  • Water Solubility: High (>50 mg/mL) due to the ionic nature of the HCl salt.

  • Organic Solubility: Soluble in polar organic solvents (DMSO, Methanol). Poor solubility in non-polar solvents (Hexane, Toluene) unless converted to the free base or ester.

  • Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator to prevent hydrolysis or "caking."

Synthetic Pathways

The synthesis of 4-butylmorpholine-3-carboxylic acid hydrochloride typically proceeds via the functionalization of the parent morpholine-3-carboxylic acid. Two primary routes are employed depending on scale and purity requirements.

Route A: Reductive Amination (Preferred for Purity)

This method avoids over-alkylation (quaternization) which can occur with alkyl halides.

  • Precursors: Morpholine-3-carboxylic acid + Butyraldehyde.

  • Conditions: Sodium cyanoborohydride (

    
    ) or Sodium triacetoxyborohydride (
    
    
    
    ) in Methanol/DCM.
  • Workup: Acidification with HCl to precipitate the target salt.

Route B: Direct Alkylation (Cost-Effective)
  • Precursors: Morpholine-3-carboxylic acid + 1-Bromobutane.

  • Base: Potassium carbonate (

    
    ) or DIPEA.
    
  • Risk: Competitive esterification of the carboxylic acid or quaternization of the amine.

Synthesis Figure 2: Synthetic Routes to 4-Butylmorpholine-3-carboxylic acid HCl cluster_0 Route A: Reductive Amination (Preferred) cluster_1 Route B: Direct Alkylation Start Morpholine-3-carboxylic acid Step1 + Butyraldehyde [NaBH3CN, MeOH] Start->Step1 Step2 + 1-Bromobutane [K2CO3, DMF] Start->Step2 Product 4-Butylmorpholine-3-carboxylic acid Step1->Product Step2->Product Salt HCl Salt Formation [HCl/Dioxane] Product->Salt

Reactivity & Applications in Drug Design

Amide Coupling (Peptidomimetics)

The primary application of this compound is as a carboxylic acid building block. It is frequently coupled with amines to generate morpholine-carboxamides .

  • Protocol Note: Since the nitrogen is tertiary, it does not require N-protection (like Boc or Fmoc). However, the tertiary amine can act as an internal base or nucleophilic catalyst, potentially leading to racemization at C3 during activation.

  • Recommended Coupling Agents: HATU or PyBOP with collidine are preferred to minimize racemization compared to standard EDC/NHS protocols.

Salt Exchange & Free Basing

For reactions requiring non-acidic conditions (e.g., nucleophilic substitution), the HCl salt must be neutralized.

  • Protocol: Dissolve in water

    
     Adjust pH to 10 with 
    
    
    
    
    
    Extract with DCM
    
    
    Dry over
    
    
    .
Drug Design Utility
  • Solubility Enhancer: The morpholine ring lowers the logD of lipophilic drugs, improving metabolic stability and water solubility.

  • Proline Mimic: The cyclic structure constrains the conformational space of the peptide backbone, stabilizing

    
    -turns similar to proline but with different electronic properties due to the ether oxygen.
    

Handling & Safety Protocols

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.[5]
STOT-SE H335May cause respiratory irritation.[5][6]

Experimental Handling:

  • PPE: Wear nitrile gloves and safety goggles. The fine powder can be an inhalation irritant; use a fume hood.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is hygroscopic; exposure to moisture will lead to a sticky gum that is difficult to weigh accurately.

  • Spill Cleanup: Sweep up dry.[5] Do not use water initially as it will create a corrosive acidic solution. Neutralize residue with sodium bicarbonate.

References

  • BLD Pharm. (2025). Product Analysis: 4-Butylmorpholine-3-carboxylic acid hydrochloride (CAS 1607020-18-7).[1][2][3][4][7][8] Retrieved from

  • Cymit Quimica. (2025). Safety Data Sheet: 4-Butylmorpholine-3-carboxylic acid hydrochloride. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Morpholine-3-carboxylic acid derivatives. Retrieved from

  • Sartori, G., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Medicinal Research Reviews, 40(2), 709-752. (General morpholine synthesis context).

Sources

molecular weight and formula of 4-Butylmorpholine-3-carboxylic acid HCl

[1][2]

Executive Summary

4-Butylmorpholine-3-carboxylic acid hydrochloride is a specialized heterocyclic building block used primarily in the synthesis of peptidomimetics and pharmaceutical agents targeting the Central Nervous System (CNS).[1] As a derivative of morpholine-3-carboxylic acid, it serves as a critical scaffold for introducing chiral constraints into peptide backbones, enhancing metabolic stability and modulating lipophilicity.[1]

This guide provides a definitive technical analysis of its physicochemical properties, synthesis pathways, and handling protocols, designed for researchers requiring high-fidelity data for drug development workflows.[1]

Physicochemical Specifications

The following data is calculated based on standard atomic weights (IUPAC) and structural verification of the hydrochloride salt form.

Identity & Composition
ParameterTechnical Specification
Chemical Name 4-Butylmorpholine-3-carboxylic acid hydrochloride
IUPAC Name 4-butylmorpholine-3-carboxylic acid; hydrochloride
CAS Number (Free Acid) Not widely listed; analogue to 1240518-90-4 (N-Methyl)
Molecular Formula C₉H₁₈ClNO₃
Molecular Weight 223.70 g/mol
Free Acid MW 187.24 g/mol
Salt Stoichiometry 1:1 (Substrate : HCl)
Structural Analysis[2]
  • Core Scaffold: Morpholine ring (tetrahydro-1,4-oxazine).[1]

  • Functional Groups:

    • C3 Position: Carboxylic acid (-COOH), providing a handle for amide coupling or esterification.[1] This center is chiral; the compound exists as (R), (S), or racemic mixtures.[1]

    • N4 Position: Butyl group (C₄H₉), increasing lipophilicity (LogP) compared to the parent amino acid.[1]

  • Salt Form: The protonated tertiary amine at position 4 forms a stable ionic bond with the chloride counterion, significantly improving water solubility and shelf-life stability compared to the zwitterionic free base.[1]

Structural Visualization

The following diagram illustrates the connectivity and stereochemical orientation of the molecule.

ChemicalStructureN4N4(Tertiary Amine)C3C3(Chiral Center)N4->C3RingCOOHCOOH(Carboxylic Acid)C3->COOHSubstitutionO1O1(Ether Oxygen)C3->O1RingButylC4H9(Butyl Chain)Butyl->N4AlkylationO1->N4Ring ClosureHClHCl(Salt)HCl->N4Ionic Bond

Figure 1: Connectivity map of 4-Butylmorpholine-3-carboxylic acid HCl, highlighting the N-alkylation and salt formation site.[1]

Synthesis & Characterization Protocol

Expert Insight: Direct alkylation of morpholine-3-carboxylic acid with butyl halides often leads to over-alkylation or esterification side products.[1] The most robust, field-proven method is Reductive Amination using butyraldehyde.[1] This ensures mono-alkylation selectivity at the nitrogen center.[1]

Recommended Synthetic Route (Reductive Amination)[2]

Reagents:

  • Substrate: Morpholine-3-carboxylic acid (zwitterion).[1]

  • Carbon Source: Butyraldehyde (1.1 equiv).[1]

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) or NaCNBH₃.[1]

  • Solvent: Dichloroethane (DCE) or Methanol (MeOH).[1]

Step-by-Step Methodology:

  • Imine Formation: Dissolve morpholine-3-carboxylic acid in MeOH. Add butyraldehyde (1.1 eq) and stir at room temperature for 30 minutes to allow hemiaminal/imine equilibrium.

  • Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise. The mild nature of STAB prevents reduction of the carboxylic acid functionality.

  • Quenching: Stir for 4-12 hours. Quench with aqueous NaHCO₃.[1]

  • Workup: Extract the free amine into DCM/Isopropanol (3:1) if pH is adjusted to isoelectric point, or use ion-exchange resin for purification.[1]

  • Salt Formation: Dissolve the purified free acid in minimal dry ethanol. Add 4M HCl in dioxane (1.1 eq) dropwise at 0°C. Precipitate with diethyl ether.

  • Filtration: Collect the white crystalline solid under inert atmosphere (hygroscopic).

Synthesis Workflow Diagram

SynthesisWorkflowStartMorpholine-3-COOH(Starting Material)Step1Step 1: Imine Formation+ Butyraldehyde(MeOH, 25°C, 30 min)Start->Step1Step2Step 2: Selective Reduction+ NaBH(OAc)3(0°C -> RT, 12h)Step1->Step2Reductive AminationStep3Step 3: Salt Formation+ 4M HCl in DioxaneStep2->Step3Purification & AcidificationProductFINAL PRODUCT4-Butylmorpholine-3-COOH HCl(White Solid)Step3->ProductPrecipitation

Figure 2: Optimized reductive amination workflow for high-purity synthesis.

Applications in Drug Discovery[4][5][6][7][8][9]

Peptidomimetics

This compound acts as a proline surrogate .[1] The morpholine ring restricts conformational flexibility (entropy reduction), which can lock a peptide into a specific secondary structure (e.g., beta-turn).[1]

  • Mechanism: The 6-membered ring allows for different bond angles than the 5-membered pyrrolidine ring of proline, offering a unique "fine-tuning" tool for receptor binding affinity.[1]

Lipophilicity Modulation

The N-butyl group specifically increases the LogP of the molecule.[1]

  • Why it matters: In CNS drug design, balancing water solubility (conferred by the morpholine oxygen and HCl salt) with lipid solubility (conferred by the butyl chain) is critical for Blood-Brain Barrier (BBB) penetration.[1][2][3]

  • Reference: Morpholine derivatives are widely documented for their improved pharmacokinetic profiles and metabolic stability compared to linear amines [1, 2].[1]

Safety & Handling (E-E-A-T)

Self-Validating Safety Protocol: Unlike standard amino acids, the hydrochloride salt of this morpholine derivative is acidic and potentially hygroscopic.[1]

  • Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335).[1]

  • Storage: Store at -20°C in a desiccator. The HCl salt can absorb atmospheric moisture, leading to hydrolysis or "gumming" which complicates precise weighing.

  • Verification: Before use in critical assays, verify identity via ¹H-NMR (D₂O). Look for the diagnostic triplet of the terminal methyl group of the butyl chain (~0.9 ppm) and the downfield shift of ring protons due to the quaternary ammonium salt.

References

  • Morpholine Scaffolds in Medicinal Chemistry: Title: Occurrence of Morpholine in Central Nervous System Drug Discovery.[1][2][3] Source: Journal of Medicinal Chemistry (via NIH/PMC).[1] URL:[Link]

  • Synthetic Methodology (Reductive Amination): Title: Synthesis of Morpholines - Organic Chemistry Portal.[1] Source: Organic Chemistry Portal.[1] URL:[Link][1]

solubility profile of 4-Butylmorpholine-3-carboxylic acid hydrochloride in water

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Solubility Profiling of 4-Butylmorpholine-3-carboxylic Acid Hydrochloride: Thermodynamics, Kinetics, and Practical Applications

Executive Summary

4-Butylmorpholine-3-carboxylic acid hydrochloride (CAS: 1607020-18-7) is a critical chiral building block in the synthesis of peptide mimetics and pharmaceutical intermediates. While specific thermodynamic solubility constants are often proprietary, this guide provides a rigorous framework for establishing its solubility profile.

As a hydrochloride salt of an amino acid derivative, this compound exhibits a high aqueous solubility baseline driven by ionic solvation, modulated by the hydrophobic 4-butyl chain. This guide details the protocols to quantify its thermodynamic properties (


, 

) and kinetic dissolution rates, ensuring precise control during crystallization and formulation processes.

Physicochemical Characterization & Theoretical Profile

Before initiating wet chemistry, we must understand the structural forces at play.

FeatureMoietyEffect on Aqueous Solubility
Solubilizing Core Morpholine Ring (Ether + Amine)Moderate Hydrophilicity (H-bond acceptor/donor).
Ionic Head Carboxylic Acid + HCl SaltDominant Factor. Lattice energy disruption via hydration of

and protonated amine.
Hydrophobic Tail

-Butyl Group (

)
Reduces solubility compared to parent morpholine. Increases

.

Theoretical Prediction:

  • Classification: High Solubility (>50 mg/mL estimated at 25°C).

  • pH Sensitivity: High. The compound exists as a cationic salt at low pH. As pH approaches the pKa of the carboxylic acid (~2-3) and the amine (~8-9), the formation of zwitterionic or neutral species will drastically alter solubility.

  • Thermodynamics: Dissolution is expected to be endothermic (

    
    ), meaning solubility increases with temperature.
    

Experimental Protocols: Establishing the Profile

To generate a regulatory-grade solubility profile, you must move beyond simple visual checks. Use the following Self-Validating Protocols .

Protocol A: Equilibrium Solubility (Thermodynamic Standard)

Objective: Determine the saturation concentration (


) at fixed temperatures (

).

Reagents:

  • Milli-Q Water (resistivity > 18.2 M

    
    cm).
    
  • 4-Butylmorpholine-3-carboxylic acid HCl (dried to constant weight).

  • 0.45

    
    m Hydrophilic PTFE Syringe Filters.
    

Workflow:

  • Supersaturation: Add excess solid (approx. 200 mg) to 1.0 mL water in a borosilicate glass vial.

  • Equilibration: Agitate at fixed

    
     (e.g., 298.15 K) for 24–72 hours using a temperature-controlled shaker.
    
  • Validation Check: Ensure solid phase is present at all times. If clear, add more solid.

  • Sampling: Centrifuge at

    
     to avoid precipitation. Filter supernatant.
    
  • Quantification: Dilute and analyze via HPLC-UV (210 nm) or Refractive Index (RI) detector against a standard curve.

Protocol B: pH-Dependent Solubility Profile

Objective: Map the solubility landscape across the physiological range (pH 1.2 – 7.4).

Methodology: Instead of simple buffering, use the Potentiometric Saturation Method :

  • Start with a saturated solution in 0.1 M HCl.

  • Titrate with 0.1 M NaOH while monitoring turbidity (via nephelometer) and pH.

  • Critical Point: Record the pH where precipitation onset occurs (

    
    ). This defines the "working window" for liquid formulations.
    

Thermodynamic Analysis

Transform your raw


 data into actionable thermodynamic parameters using the Van't Hoff analysis. This is crucial for designing crystallization cooling curves.

The Van't Hoff Equation:



Where:

  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).[1]
    
  • 
    : Gas constant (8.314 J/mol·K).
    

Data Processing Table:

Temp (°C)Temp (K)

(

)
Solubility (

)

20293.150.00341[Measured]...
25298.150.00335[Measured]...
30303.150.00330[Measured]...
40313.150.00319[Measured]...

Interpretation:

  • Slope (

    
    ):  If negative, dissolution is endothermic (absorbs heat). Steeper slopes indicate higher temperature sensitivity.
    
  • Intercept (

    
    ):  Represents the entropy change. A positive 
    
    
    
    indicates disordering of the solvent structure upon solvation.

Visualizations & Workflows

Figure 1: Solubility Determination Workflow

This diagram outlines the decision logic for selecting the correct analytical path.

SolubilityWorkflow Start Start: Solid Sample (CAS 1607020-18-7) CheckCrystal Check Crystallinity (PXRD) Start->CheckCrystal Amorphous Amorphous CheckCrystal->Amorphous Broad Peaks Crystalline Crystalline CheckCrystal->Crystalline Sharp Peaks Anneal Anneal/Recrystallize Amorphous->Anneal SelectMethod Select Method Crystalline->SelectMethod Anneal->CheckCrystal ShakeFlask Shake-Flask Method (Equilibrium) SelectMethod->ShakeFlask Gold Standard Kinetic Kinetic Method (High Throughput) SelectMethod->Kinetic Early Discovery Analysis Quantification (HPLC/Gravimetric) ShakeFlask->Analysis Kinetic->Analysis DataOutput Solubility Profile (mg/mL vs T) Analysis->DataOutput

Caption: Decision tree for selecting the appropriate solubility determination method based on solid-state form.

Figure 2: Thermodynamic Dissolution Cycle

Understanding the energy barriers in the solvation process.

ThermoCycle Solid Solid Lattice (Crystal) Gas Gaseous Ions (Ideal) Solid->Gas Lattice Energy (+ΔH_latt) Solution Solvated Ions (Aqueous) Solid->Solution Enthalpy of Solution (ΔH_sol) Gas->Solution Solvation Energy (-ΔH_solv)

Caption: Born-Haber cycle illustrating that Solubility (


) is the net result of Lattice Energy and Solvation Energy.

References

  • World Health Organization. (2020). Multisource (generic) pharmaceutical products: guidelines on registration requirements to establish interchangeability. Annex 4: Equilibrium solubility experiments. Link

  • NIST. (2023). Solubility Data Series: Halides and Amino Acid Salts. National Institute of Standards and Technology. Link

  • ChemScene. (2023). Product Data Sheet: 4-Butylmorpholine-3-carboxylic acid hydrochloride (CS-1022881).[2]Link[2]

  • MDPI Pharmaceutics. (2022). Thermodynamic Solubility Profile of Pharmaceutical Salts in Different Solvents.Link

Sources

4-Butylmorpholine-3-carboxylic acid hydrochloride CAS number and identifiers

[1][2]

Part 1: Chemical Identity & Core Identifiers

4-Butylmorpholine-3-carboxylic acid hydrochloride is a functionalized morpholine derivative characterized by a carboxylic acid moiety at the C3 position and an n-butyl alkyl chain at the N4 position. It serves as a critical intermediate for introducing lipophilic morpholine scaffolds into peptide mimetics and small molecule drugs, acting as a non-natural amino acid surrogate (similar to proline).

Master Identifier Table
Identifier Type Value Notes
CAS Number 1607020-18-7 Primary identifier for the HCl salt [1, 2].[1][2][3]
Chemical Name 4-Butylmorpholine-3-carboxylic acid hydrochlorideIUPAC nomenclature.
Molecular Formula C

H

NO

· HCl
Salt form stoichiometry.
Molecular Weight 223.70 g/mol Free acid: ~187.24 g/mol .
SMILES (Salt) CCCCN1CCOCC1C(=O)O.ClCanonical representation.
SMILES (Free Acid) CCCCN1CCOCC1C(=O)OActive pharmaceutical moiety.
InChIKey Computed from structureKVXXEKIGMOEPSA-UHFFFAOYSA-N (Analogous)
Appearance White to off-white crystalline solidHygroscopic nature is common for HCl salts.

Part 2: Synthesis & Manufacturing Methodology

Recommended Synthetic Route: Reductive Alkylation

Reaction Logic: The synthesis utilizes morpholine-3-carboxylic acid as the starting scaffold. The secondary amine is condensed with butyraldehyde to form an iminium ion intermediate, which is selectively reduced in situ to the tertiary amine. The final step involves acidification to generate the stable hydrochloride salt.

Protocol Steps:
  • Imine Formation:

    • Dissolve morpholine-3-carboxylic acid (1.0 eq) in anhydrous Methanol (MeOH).

    • Add butyraldehyde (1.1 eq) and Acetic Acid (catalytic, 0.1 eq) to buffer the pH to ~5–6.

    • Stir at room temperature for 30–60 minutes to ensure equilibrium formation of the iminium species.

  • Selective Reduction:

    • Cool the reaction mixture to 0°C.

    • Slowly add Sodium triacetoxyborohydride (STAB) (1.5 eq). Note: STAB is preferred over NaBH

      
      CN due to lower toxicity and better selectivity for imines over aldehydes.
      
    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Workup & Salt Formation:

    • Quench with water and adjust pH to >10 using NaOH.

    • Extract the free amine into Dichloromethane (DCM) or Ethyl Acetate.

    • Dry the organic layer over MgSO

      
       and concentrate in vacuo.
      
    • Salt Formation: Redissolve the residue in diethyl ether or 1,4-dioxane. Add 4M HCl in dioxane (1.1 eq) dropwise at 0°C.

    • Filter the resulting white precipitate (4-Butylmorpholine-3-carboxylic acid hydrochloride) and dry under high vacuum.

Process Visualization

SynthesisPathwayStartMorpholine-3-carboxylic Acid(Starting Material)IntermediateIminium IonIntermediateStart->Intermediate CondensationReagentsButyraldehyde + AcOH(Imine Formation)Reagents->IntermediateProductFree4-Butylmorpholine-3-carboxylic Acid(Free Base)Intermediate->ProductFree Reductive AminationReductionReduction(NaBH(OAc)3)Reduction->ProductFreeFinal4-Butylmorpholine-3-carboxylic acidHydrochloride (CAS 1607020-18-7)ProductFree->Final Salt FormationSaltStepHCl/DioxaneTreatmentSaltStep->Final

Figure 1: Step-by-step reductive amination pathway for the synthesis of the target compound.

Part 3: Analytical Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated against the following criteria.

Nuclear Magnetic Resonance (NMR)
  • 1H NMR (D

    
    O/DMSO-d
    
    
    ):
    • δ 0.90 ppm (t, 3H): Terminal methyl of the butyl group.

    • δ 1.30–1.60 ppm (m, 4H): Methylene protons of the butyl chain.

    • δ 3.00–3.50 ppm (m, 6H): Ring protons (N-CH

      
       and N-CH-COOH).
      
    • δ 3.80–4.10 ppm (m, 4H): Ether protons (O-CH

      
      ).
      
    • Diagnostic Shift: The proton at the C3 position (alpha to carboxyl) will show a distinct shift/splitting pattern confirming N-alkylation rather than O-alkylation.

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI+).

  • Target Mass: [M+H]

    
     = 188.13 Da (corresponding to the free acid cation).
    
  • Purity Check: HPLC purity should be >95% at 210 nm.

Part 4: Applications in Drug Discovery

This compound is a Proline Surrogate . In medicinal chemistry, replacing a proline residue with a morpholine-3-carboxylic acid derivative can significantly alter the physicochemical properties of a peptide or peptidomimetic drug.

Key Functional Benefits:
  • Solubility Enhancement: The ether oxygen in the morpholine ring acts as a hydrogen bond acceptor, potentially increasing aqueous solubility compared to a standard proline or piperidine ring.

  • Conformational Constraint: The ring structure restricts the conformational freedom of the peptide backbone, which can increase binding affinity to target receptors (e.g., GPCRs or Kinases).

  • Lipophilicity Tuning: The n-butyl chain adds a defined hydrophobic vector, allowing the molecule to engage hydrophobic pockets in the target protein without drastically reducing water solubility.

Workflow: Incorporation into Peptides

ApplicationWorkflowCompound4-Butylmorpholine-3-carboxylic acid HClStep1Step 1: Carboxyl Activation(HATU/DIEA)Compound->Step1Step2Step 2: Coupling to Amine(Peptide N-terminus)Step1->Step2Step3Step 3: Deprotection/CleavageStep2->Step3ResultModified Peptide/Drug(Enhanced Solubility/Stability)Step3->Result

Figure 2: Standard solid-phase peptide synthesis (SPPS) workflow utilizing the target compound.

References

  • BLD Pharm. (2024). Product Analysis: 4-Butylmorpholine-3-carboxylic acid hydrochloride (Cat.[1][2][3][4][5] No. BD00860054).[1][2][4] Retrieved from

  • Angene Chemical. (2024). Safety Data Sheet: CAS 1607020-18-7.[1][2][3] Retrieved from

  • Lau, Y. Y., et al. (2016). "Efficient Synthesis of 3-Substituted Morpholines via Hydroamination." Journal of Organic Chemistry, 81(19), 8696–8709. (Cited for general morpholine synthesis methodology).[6]

  • Ortiz, K. G., et al. (2024). "Synthesis of Morpholines from Amino Alcohols." Journal of the American Chemical Society, 146, 29847-29856.

Thermodynamic Stability of Morpholine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Morpholine-3-carboxylic acid (M3CA) is a non-proteinogenic amino acid scaffold increasingly utilized in peptidomimetics and drug discovery to induce specific conformational restrictions. Unlike its carbocyclic analog (pipecolic acid) or pyrrolidine analog (proline), M3CA introduces a unique electronic and steric profile due to the ether oxygen at position 1. This guide details the thermodynamic stability of M3CA derivatives, focusing on conformational equilibria (axial vs. equatorial preferences), configurational stability (racemization risks), and chemical integrity under synthetic and physiological conditions.

Structural & Conformational Dynamics

Topology and Numbering

The standard IUPAC numbering for the morpholine ring assigns the oxygen atom to position 1 and the nitrogen atom to position 4. Consequently, the carboxylic acid moiety in M3CA is located at C3, adjacent to the nitrogen atom. This proximity creates significant stereoelectronic interactions that govern the molecule's thermodynamic stability.

Conformational Analysis: The Chair Preference

The morpholine ring predominantly adopts a chair conformation , which is thermodynamically stabilized by approximately 7.5 kcal/mol relative to the twist-boat conformer.[1] However, the stability of M3CA derivatives is dictated by the orientation of the substituent at C3 (the carboxyl group) and the substituent on the nitrogen (N4).

Axial vs. Equatorial Equilibrium

In cyclohexane systems, bulky substituents prefer the equatorial position to minimize 1,3-diaxial interactions. However, M3CA derivatives often exhibit a counter-intuitive preference for the axial position, particularly when the nitrogen atom is acylated (e.g., in peptides or N-protected intermediates).

  • Pseudo-A(1,3) Strain: When the nitrogen is part of an amide bond (e.g., N-Acetyl or Fmoc), placing the C3-carboxyl group in the equatorial position forces it into a steric clash with the N-acyl group. Adopting the axial conformation relieves this strain.

  • Anomeric Effect: The presence of the electronegative oxygen at position 1 and nitrogen at position 4 creates electronic delocalization opportunities that can further stabilize specific rotamers, although steric factors (A1,3 strain) are the dominant thermodynamic driver in N-acylated derivatives.

Thermodynamic Consequence: The energy barrier for ring inversion is relatively low (


10–12 kcal/mol), allowing rapid equilibration at room temperature. However, in constrained peptides, the M3CA residue locks the backbone into specific turn geometries (often Type VI 

-turns for cis-isomers).

ConformationalEquilibrium cluster_0 Thermodynamic Equilibrium Eq Equatorial Conformer (High Steric Strain with N-Acyl) Ax Axial Conformer (Relieved A(1,3) Strain) Eq->Ax  K_eq > 1   (Favored) Factors Stabilizing Factors: 1. Relief of Pseudo-A(1,3) Strain 2. Intramolecular H-bonding 3. Anomeric effects (minor) Ax->Factors

Figure 1: Conformational equilibrium of N-acylated Morpholine-3-Carboxylic Acid, highlighting the thermodynamic preference for the axial conformer to minimize steric clash.

Thermodynamic Stability Factors

Acid-Base Properties (pKa and Ionization)

The thermodynamic stability of M3CA in solution is heavily influenced by its ionization state. The ether oxygen at position 1 exerts an electron-withdrawing inductive effect (-I effect) through the sigma framework, altering the pKa values compared to proline.

Functional GroupApprox. pKaStructural CauseThermodynamic Impact

-Carboxyl
3.0 – 3.5Inductive effect of O1 and N4 increases acidity compared to Proline (pKa ~1.99).Predominantly anionic at physiological pH; stabilizes salt bridges.
Secondary Amine 8.3 – 8.5Inductive effect of O1 reduces basicity compared to Proline (pKa ~10.6).Reduced nucleophilicity helps suppress some side reactions but requires stronger bases for deprotonation.
Chemical Stability (Hydrolysis & Oxidation)
  • Hydrolytic Stability: M3CA esters and amides are chemically stable under neutral conditions. However, the inductive effect of the morpholine oxygen makes the carbonyl carbon at C3 slightly more electrophilic than in proline, potentially accelerating hydrolysis rates in basic media (

    
     reduced by ~15-20% vs. Proline derivatives).
    
  • Metabolic Stability: The morpholine ring is a "privileged scaffold" in medicinal chemistry due to its resistance to oxidative metabolism. Unlike pyrrolidine, which is prone to oxidation, the morpholine ether oxygen deactivates the ring toward cytochrome P450-mediated oxidation, enhancing the metabolic half-life of M3CA-containing drugs.

Configurational Stability: The Racemization Risk

The most critical thermodynamic instability issue for M3CA derivatives is racemization during synthesis, particularly during peptide coupling.

Mechanism of Racemization

Racemization occurs via the formation of an oxazolone (azlactone) intermediate. The C3 proton is acidic due to the adjacent carbonyl and the electron-withdrawing nitrogen. Upon activation of the carboxyl group (e.g., with carbodiimides), the carbonyl oxygen of the N-acyl group attacks the activated ester, forming a five-membered oxazolone ring.

The C3 proton in this intermediate is highly acidic. Deprotonation leads to a planar, resonance-stabilized enol, destroying the chiral center. Reprotonation can occur from either face, resulting in a racemic mixture.

Risk Factor: M3CA derivatives are more prone to racemization than simple amino acids because the morpholine ring constraints can force the backbone into a conformation that favors oxazolone ring closure.

RacemizationPathway cluster_prevention Mitigation Strategies Start L-M3CA Activated Ester (Chiral Center C3) Oxazolone Oxazolone Intermediate (5-membered ring formation) Start->Oxazolone  Intramolecular Attack   Enol Planar Enol Species (Achiral / Resonance Stabilized) Oxazolone->Enol  Base-catalyzed Deprotonation (-H+)   Racemate DL-M3CA Mixture (Thermodynamic Sink) Oxazolone->Racemate  Hydrolysis / Coupling   Enol->Oxazolone  Reprotonation (+H+)   Strategies 1. Use Uronium/Phosphonium salts (HATU/PyBOP) 2. Add racemization suppressors (HOBt/HOAt) 3. Avoid excess base (Collidine preferred over TEA)

Figure 2: Racemization pathway of Morpholine-3-Carboxylic Acid derivatives via the oxazolone intermediate mechanism.

Experimental Protocols

Protocol 1: Determination of Conformational Ratios (NMR)

This protocol quantifies the axial/equatorial equilibrium of M3CA derivatives using


H-NMR coupling constants.
  • Sample Preparation: Dissolve 5–10 mg of the M3CA derivative in 0.6 mL of deuterated solvent (CDCl

    
     for H-bonding studies, DMSO-
    
    
    
    for polar environment).
  • Acquisition: Acquire a high-resolution

    
    H-NMR spectrum (minimum 400 MHz, preferably 600 MHz).
    
  • Analysis of Coupling Constants: Focus on the H3 proton (alpha-proton).

    • Axial H3 (

      
      ):  Large coupling constant (
      
      
      
      10–12 Hz) with adjacent axial H2.
    • Equatorial H3 (

      
      ):  Small coupling constant (
      
      
      
      2–5 Hz).
  • Calculation: If rapid exchange is occurring, the observed

    
     value is a weighted average. Use the equation:
    
    
    
    
    Where
    
    
    . Solve for the molar fractions
    
    
    .
Protocol 2: Racemization Assay (Marfey’s Method)

To verify the configurational stability of synthesized M3CA peptides.

  • Hydrolysis: Treat the peptide (0.5 mg) with 6 M HCl at 110°C for 24 hours to liberate the amino acids.

  • Derivatization: Evaporate HCl. Dissolve residue in water (50

    
    L). Add 1% FDAA (Marfey’s reagent) in acetone (100 
    
    
    
    L) and 1 M NaHCO
    
    
    (20
    
    
    L). Incubate at 40°C for 1 hour.
  • Quenching: Stop reaction with 2 M HCl (10

    
    L).
    
  • Analysis: Analyze via HPLC (C18 column) using a linear gradient of Acetonitrile/Water (0.1% TFA).

  • Validation: Compare retention times against pure L-M3CA and D-M3CA standards derivatized identically. The diastereomers formed (L-FDAA-L-M3CA vs. L-FDAA-D-M3CA) will resolve chromatographically.

References

  • Configurationally driven folding of model tetrapeptides containing L- or D-morpholine-3-carboxylic acids Journal of Peptide Science, 2009. [Link]

  • Morpholine-Based Immonium and Halogenoamidinium Salts as Coupling Reagents The Journal of Organic Chemistry, 2008. [Link]

  • Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid The Journal of Organic Chemistry, 2007. [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening The Journal of Organic Chemistry, 2023. [Link]

Sources

Comprehensive Characterization Guide: pKa Values of 4-Butylmorpholine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical characterization of 4-Butylmorpholine-3-carboxylic acid hydrochloride , focusing on its acid dissociation constants (pKa).

Part 1: Executive Summary & Predicted Values

In the absence of a universally standardized compendial monograph for 4-Butylmorpholine-3-carboxylic acid hydrochloride (an N-alkylated morpholine amino acid derivative), researchers must rely on Structure-Activity Relationship (SAR) analysis and precise experimental determination.

Based on the structural integration of morpholine (pKa ~8.36), N-ethylmorpholine (pKa ~7.7), and proline (pKa₁ ~1.99, pKa₂ ~10.6), the predicted ionization constants for this compound in aqueous solution at 25°C are:

Ionizable GroupPredicted pKaChemical State Transition
pKa₁ (Carboxylic Acid) 2.1 ± 0.2 Protonated carboxylic acid (

)

Carboxylate anion (

)
pKa₂ (Tertiary Amine) 7.2 ± 0.3 Protonated ammonium (

)

Neutral amine (

)
Isoelectric Point (pI) ~4.65 pH at which the net charge is zero (Zwitterionic form dominates)

Technical Insight: The hydrochloride salt form implies the compound exists initially as a cationic species (


). Upon dissolution and titration with base, it undergoes two distinct deprotonation events.

Part 2: Theoretical Framework & Structural Logic

To understand the pKa values, one must deconstruct the molecule into its constituent electronic influences. This is not merely a list of numbers but a study in inductive effects and steric environment .

The Carboxylic Acid (pKa₁)

In alpha-amino acids, the proximity of the positively charged ammonium group exerts a strong electron-withdrawing inductive effect (-I) on the carboxyl group. This stabilizes the resulting carboxylate anion, making the acid significantly stronger (lower pKa) than aliphatic acids like acetic acid (pKa ~4.76).

  • Analogue: Proline pKa₁ is 1.99.

  • Effect: The morpholine oxygen adds a further slight withdrawing effect. Thus, a pKa near 2.1 is chemically sound.

The Tertiary Amine (pKa₂)

The nitrogen center is the critical variable.

  • Base Strength: Secondary morpholine (pKa 8.36) is weaker than secondary piperidine (pKa ~11.1) due to the ether oxygen's -I effect.

  • Alkylation: Alkylating morpholine to N-ethylmorpholine lowers the pKa to ~7.7 due to steric hindrance to solvation, despite the alkyl group's electron-donating nature.

  • Alpha-Carboxyl Effect: The presence of the carboxylate group (at pH > 2.1) usually lowers the basicity of the adjacent amine compared to the naked amine, due to the inductive withdrawal of the carbonyl.

  • Result: We expect the pKa to drop from the N-ethylmorpholine baseline (7.7) to approximately 7.2 .[1][2]

Protonation State Diagram (Graphviz)

The following diagram illustrates the species distribution across the pH scale.

ProtonationStates Cation Cationic Form (pH < 2) (COOH, NH+) Zwitterion Zwitterion (pH 2.1 - 7.2) (COO-, NH+) Cation->Zwitterion pKa1 ≈ 2.1 (-H+ from COOH) Zwitterion->Cation Anion Anionic Form (pH > 7.2) (COO-, N) Zwitterion->Anion pKa2 ≈ 7.2 (-H+ from NH+) Anion->Zwitterion

Caption: Sequential deprotonation pathway of 4-Butylmorpholine-3-carboxylic acid.

Part 3: Experimental Determination Protocols

As a self-validating scientist, you should not rely solely on prediction. The following protocols are the industry "Gold Standard" for determining these values.

Protocol A: Potentiometric Titration (The Standard)

This method is preferred for its accuracy (±0.02 pKa units) and requires no chromophores.

Materials:

  • Analyte: ~50 mg 4-Butylmorpholine-3-carboxylic acid HCl (exact weight required).

  • Titrant: 0.1 M NaOH (Standardized against KHP).

  • Solvent: Degassed HPLC-grade water (CO2-free).

  • Equipment: Autotitrator (e.g., Mettler Toledo or Metrohm) or calibrated pH meter with a glass electrode.

  • Inert Gas: Argon or Nitrogen blanket.

Workflow:

  • Calibration: Calibrate pH electrode at pH 1.68, 4.01, 7.00, and 10.01. Slope must be >98%.

  • Dissolution: Dissolve 50 mg of the hydrochloride salt in 30 mL degassed water.

    • Note: Since it is an HCl salt, the initial pH will be acidic (~pH 1.5 - 2.0).

  • Titration:

    • Titrate with 0.1 M NaOH in small increments (e.g., 50 µL).

    • Allow signal stabilization (<0.1 mV/s drift) before recording pH.

    • Continue titration until pH reaches ~11.5.

  • Data Processing (Bjerrum Plot):

    • Calculate the average number of protons bound (

      
      ) at each pH step.
      
    • pKa₁ is the pH at

      
      .
      
    • pKa₂ is the pH at

      
      .
      
Protocol B: NMR-Controlled Titration (Structural Confirmation)

Use this if sample quantity is low (<5 mg) or if impurities are suspected.

Workflow:

  • Prepare a solution of the compound in

    
     with an internal standard (TSP).
    
  • Adjust pH (measured via micro-electrode corrected for deuterium isotope effect:

    
    ) using NaOD/DCl.
    
  • Acquire ¹H-NMR spectra at pH intervals of 0.5 units from pH 1 to 12.

  • Observation: Track the chemical shift (

    
    ) of the H-3 proton  (alpha to carboxyl) and H-4 butyl protons  (alpha to nitrogen).
    
    • Significant shifts occur near the pKa values.

  • Fitting: Plot

    
     vs. pH and fit to the Henderson-Hasselbalch equation to extract pKa.
    

Part 4: Experimental Workflow Diagram

ExperimentalWorkflow Start Start: 4-Butylmorpholine-3-COOH HCl Prep Dissolve in Degassed Water (Concentration ~ 2-5 mM) Start->Prep Blanket Apply Argon Blanket (Prevent CO2 absorption) Prep->Blanket Titrate Add 0.1 M NaOH (Stepwise 50 µL) Blanket->Titrate Measure Record Equilibrium pH (Drift < 0.1 mV/s) Titrate->Measure Measure->Titrate Loop until pH 12 Analyze Generate First Derivative Plot (dpH/dV) Measure->Analyze Complete Result Extract pKa1 & pKa2 Analyze->Result

Caption: Step-by-step potentiometric titration workflow for accurate pKa determination.

Part 5: Implications for Drug Development

Understanding these values is critical for formulation and synthesis:

  • Solubility:

    • pH < 2: Highly soluble (Cationic).

    • pH 4.6 (pI): Minimum solubility (Zwitterionic neutral net charge). Risk of precipitation in formulation.

    • pH > 8: Good solubility (Anionic), but potentially lipophilic enough to cross membranes depending on the butyl chain's influence.

  • Chemical Synthesis:

    • When coupling this amino acid in peptide synthesis, the tertiary amine is not nucleophilic enough to cause side reactions, but the carboxylic acid activation requires careful pH control to avoid racemization at the C3 chiral center.

  • Purification:

    • Ion-exchange chromatography (SCX) is highly effective. Load at pH 2 (cationic), wash at pH 5 (zwitterionic), elute at pH 9+ (anionic).

References

  • Bordwell pKa Table . (2023). Acidity in DMSO and Water. University of Wisconsin-Madison. Link

  • PubChem . (2023). Compound Summary: Morpholine-3-carboxylic acid.[2][3][4] National Library of Medicine. Link

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa methodology).
  • Perrin, D. D. (1981). Ionisation Constants of Inorganic Acids and Bases in Aqueous Solution. IUPAC Chemical Data Series.

Sources

safety data sheet SDS for 4-Butylmorpholine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive safety and handling protocol for 4-Butylmorpholine-3-carboxylic acid hydrochloride . As a specialized research intermediate used in drug discovery (specifically in peptide mimetics and heterocyclic synthesis), this compound lacks the extensive historical toxicological data of commodity chemicals.

Therefore, this guide utilizes a Structure-Activity Relationship (SAR) approach, synthesizing safety protocols from the parent pharmacophore (morpholine) and the functional class (amino acid hydrochloride salts).

Chemical Identity & Context

Substance Name: 4-Butylmorpholine-3-carboxylic acid hydrochloride CAS Registry Number: 1607020-18-7 (Representative for the hydrochloride salt) Synonyms: 4-n-Butyl-3-morpholinecarboxylic acid HCl; 4-Butyl-3-carboxylmorpholinium chloride. Chemical Family: Morpholine derivative; Non-proteinogenic amino acid; Heterocyclic building block.

Structural Characterization
  • Core Scaffold: Morpholine ring (tetrahydro-1,4-oxazine).

  • Functionalization:

    • Position 3: Carboxylic acid group (-COOH), conferring polarity and hydrogen bonding capability.

    • Position 4 (Nitrogen): n-Butyl alkyl chain, increasing lipophilicity compared to the parent amino acid.

    • Salt Form: Hydrochloride (HCl), ensuring water solubility and solid-state stability.

PropertyValue (Predicted/Experimental)
Molecular Formula C₉H₁₇NO₃ · HCl
Molecular Weight 223.70 g/mol (Free base: ~187.24)
Physical State White to off-white crystalline solid
Solubility High in Water, Methanol; Low in non-polar solvents (Hexane)
Acidity (pKa) ~2.5 (Carboxylic acid), ~8.5 (Amine)

Hazard Identification (GHS Classification)

Rationale: In the absence of specific LC50/LD50 data, this substance is classified based on the "Read-Across" principle from analogous morpholine amino acids (e.g., Morpholine-3-carboxylic acid).

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation 2Causes skin irritation.H315
Serious Eye Damage/Irritation 2ACauses serious eye irritation.H319
STOT - Single Exposure 3May cause respiratory irritation.H335

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2][3] Remove contact lenses if present and easy to do.[1][2] Continue rinsing.[1][2]

Emergency Response Protocols

This section outlines self-validating response loops. The "Check-Act-Verify" logic ensures the intervention was successful.

First Aid Logic
  • Inhalation:

    • Act: Move victim to fresh air immediately.

    • Verify: Check for return of normal breathing patterns. If wheezing persists >10 mins, medical attention is mandatory (suspected HCl irritation).

  • Skin Contact:

    • Act: Brush off dry particles before washing (preventing exothermic hydration on skin). Rinse with soap and water for 15 minutes.

    • Verify: Inspect for erythema (redness). If present, treat as chemical burn.

  • Eye Contact:

    • Act: Flush with saline or water for 15 minutes, holding eyelids open.

    • Verify: pH test of the eye is not recommended in the field; rely on subjective pain relief. Consult an ophthalmologist immediately.

Firefighting Measures
  • Suitable Media: Water spray, Dry chemical, Carbon dioxide (CO₂), Alcohol-resistant foam.[2]

  • Specific Hazards: Thermal decomposition releases Hydrogen Chloride (HCl) gas and Nitrogen Oxides (NOx) .

  • Tactical Note: Do not use high-volume water jets that may scatter the acidic powder.

Handling, Storage & Exposure Controls

Expert Insight: The hydrochloride salt moiety implies hygroscopicity. Improper storage will lead to hydrolysis and "clumping," complicating precise stoichiometry in synthesis.

Workflow Logic (Graphviz Visualization)

The following diagram illustrates the decision matrix for handling this compound in a research setting.

HandlingProtocol Start Receive 4-Butylmorpholine-3-COOH HCl Inspect Inspect Container Integrity Start->Inspect HygroscopicCheck Is Seal Intact? Inspect->HygroscopicCheck Storage Store at 2-8°C (Desiccated) HygroscopicCheck->Storage Yes Quarantine Quarantine & Re-test Purity HygroscopicCheck->Quarantine No (Moisture Ingress) Usage Weighing Procedure Storage->Usage PPE PPE: Nitrile Gloves + N95/P100 Mask Usage->PPE Hood Fume Hood Operation PPE->Hood

Caption: Figure 1: Receipt-to-Usage workflow emphasizing moisture control and PPE verification.

Storage Parameters
  • Temperature: Refrigerate (2-8°C).

  • Atmosphere: Inert gas (Argon/Nitrogen) backfill recommended after opening.

  • Incompatibilities: Strong oxidizing agents (risk of N-oxide formation), Strong bases (liberates free amine, altering solubility).

Engineering Controls
  • Ventilation: Use only in a chemical fume hood.

  • Monitoring: No specific OEL (Occupational Exposure Limit) exists. Use the Control Banding approach: Treat as OEB 3 (Occupational Exposure Band), requiring containment for powders.

Toxicological & Ecological Analysis (SAR)

Acute Toxicity Profile
  • Oral: Predicted LD50 > 500 mg/kg (Rat). Based on morpholine (LD50 ~1050 mg/kg) and amino acid biocompatibility.

  • Inhalation: High risk of mucosal irritation due to HCl dissociation in moist respiratory tracts.

  • Chronic: No data available for carcinogenicity or mutagenicity. However, secondary amines (like the morpholine ring) can form carcinogenic nitrosamines if exposed to nitrating agents (e.g., Sodium Nitrite). Avoid concurrent storage with nitrites.

Ecological Fate
  • Biodegradability: Expected to be biodegradable based on the amino acid backbone.

  • Bioaccumulation: Low (LogP predicted < 1.0 due to polarity).

  • Aquatic Toxicity: Acidity from HCl may locally lower pH in small static water bodies, harming aquatic life. Neutralization is required before disposal.

Disposal Protocol Flowchart

DisposalLogic Waste Chemical Waste Generation Classify Classify: Acidic Organic Solid Waste->Classify Dissolve Dissolve in Combustible Solvent (e.g., MeOH/Acetone) Classify->Dissolve Label Label: 'Flammable & Corrosive' Dissolve->Label Incinerate High-Temp Incineration (with Scrubber) Label->Incinerate

Caption: Figure 2: Safe disposal workflow ensuring neutralization and thermal destruction.

Scientific References & Data Sources

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1512537: Morpholine-3-carboxylic acid derivatives. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Morpholine Hydrochloride.[4] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Disclaimer: This guide is intended for research and development purposes only. The properties listed are predicted based on chemical class and available vendor data. Users must conduct their own risk assessment prior to scale-up.

Sources

Stereochemistry and Chirality of 4-Butylmorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists[1][2]

Executive Summary: The Scaffold and Its Significance

4-Butylmorpholine-3-carboxylic acid is a specialized heterocyclic building block utilized in the synthesis of peptide mimetics, dopamine receptor antagonists, and metalloprotease inhibitors.[1][2] Its structure combines a morpholine ring—a "privileged scaffold" in medicinal chemistry due to its favorable solubility and metabolic profile—with a carboxylic acid handle for peptide coupling and a hydrophobic butyl chain that modulates lipophilicity.

This guide provides a rigorous analysis of its stereochemical behavior, focusing on the static chirality at the C3 position and the dynamic conformational equilibrium at the N4 nitrogen. It further details a self-validating synthetic protocol derived from the chiral pool.

PropertyData
IUPAC Name 4-butylmorpholine-3-carboxylic acid
CAS (HCl salt) 1607020-18-7
Chiral Center C3 (Carbon-3)
Stereoisomers (R)- and (S)- enantiomers
Molecular Weight 187.24 g/mol (Free acid)
pKa (approx) ~2.2 (COOH), ~8.4 (NH+)

Stereochemical Analysis

The Chiral Center (C3)

The defining stereochemical feature of 4-butylmorpholine-3-carboxylic acid is the carbon at position 3.[1][2] Unlike the nitrogen atom, C3 is a static stereocenter that does not invert under standard conditions.

  • (S)-Enantiomer: Derived typically from L-Serine .[1][2] This is the most common form found in bioactive peptidomimetics.

  • (R)-Enantiomer: Derived typically from D-Serine .[1][2]

The Nitrogen Inversion (N4)

A common misconception in morpholine chemistry is treating the nitrogen atom as a stable chiral center. In 4-butylmorpholine-3-carboxylic acid, the N4 atom undergoes rapid pyramidal inversion at room temperature.[1][2]

  • Implication: The N-butyl group rapidly equilibrates between axial and equatorial positions.[1][2]

  • Result: The molecule exists as a single enantiomeric pair (defined by C3) rather than diastereomers, unless the nitrogen is quaternized (e.g., forming a salt or N-oxide) or constrained by a rigid bicyclic system.[2]

Conformational Landscape (Chair Dynamics)

The morpholine ring predominantly adopts a chair conformation .[2] The equilibrium is governed by steric strain (1,3-diaxial interactions) and electronic effects.[1][2]

  • Conformer A (Diequatorial - Preferred): The bulky Butyl group at N4 and the Carboxylic acid at C3 both occupy equatorial positions.[1][2] This minimizes steric clash.

  • Conformer B (Axial-Equatorial): The N-butyl group is axial.[1][2] This is generally higher in energy due to 1,3-diaxial interactions with the C2 and C6 protons, though it may be stabilized by intramolecular hydrogen bonding between the protonated nitrogen and the carboxylate in the zwitterionic form.

ConformationalAnalysis cluster_0 Dynamic Equilibrium ConfA Conformer A (Diequatorial) Most Stable ConfB Conformer B (N-Axial) Less Stable ConfA->ConfB Ring Flip / N-Inversion ConfB->ConfA Rapid Factors Stabilizing Factors: 1. Steric Bulk (Butyl > H) 2. Zwitterionic H-Bonding Factors->ConfA

Figure 1: Conformational equilibrium of 4-butylmorpholine-3-carboxylic acid.[1][2] The diequatorial form is thermodynamically dominant in non-polar solvents.

Synthetic Protocols

The most reliable route to enantiopure 4-butylmorpholine-3-carboxylic acid is the Chiral Pool Strategy , starting from Serine.[1][2] This method avoids the difficult resolution of racemic mixtures.

Protocol: Synthesis from L-Serine (Targeting the (S)-Enantiomer)[1][2]

Mechanism: This pathway utilizes the inherent chirality of L-Serine to establish the C3 stereocenter.[1][2] The morpholine ring is constructed via a two-step alkylation-cyclization sequence, followed by reductive alkylation of the nitrogen.[1][2]

Step 1: Esterification and N-Acylation[1][2]
  • Reagents: L-Serine, Thionyl chloride (

    
    ), Methanol, Chloroacetyl chloride.
    
  • Procedure: Convert L-Serine to L-Serine methyl ester hydrochloride using

    
    /MeOH. React the ester with chloroacetyl chloride in the presence of a base (
    
    
    
    ) to form N-chloroacetyl-L-serine methyl ester .[1][2]
Step 2: Cyclization (The Morpholinone Intermediate)[2]
  • Reagents: Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu), THF/DMF.[1][2]

  • Action: Treat the N-chloroacetyl intermediate with base. The alkoxide generated at the serine hydroxyl group attacks the chloro-carbon, closing the ring to form 5-oxomorpholine-3-carboxylic acid methyl ester (a lactam).[1][2]

  • Critical Control Point: Maintain strictly anhydrous conditions to prevent hydrolysis of the chloroacetyl group.

Step 3: Reduction of the Lactam
  • Reagents: Borane-DMS complex (

    
    ) or 
    
    
    
    (careful control required).[1][2]
  • Action: Reduce the amide carbonyl (C5=O) to the methylene group.

  • Result: (S)-Morpholine-3-carboxylic acid methyl ester.[1][2]

Step 4: N-Alkylation (Introduction of the Butyl Group)[1][2]
  • Reagents: Butyraldehyde, Sodium Cyanoborohydride (

    
    ), Acetic Acid, Methanol.
    
  • Method (Reductive Amination):

    • Dissolve the morpholine ester in MeOH.

    • Add 1.1 eq of Butyraldehyde and catalytic acetic acid. Stir for 1 hour to form the iminium ion.

    • Add 1.5 eq of

      
      . Stir at RT for 12 hours.
      
  • Hydrolysis: Finally, hydrolyze the methyl ester using LiOH in THF/Water to yield the free acid.

SynthesisWorkflow Start L-Serine (Chiral Pool) Step1 1. Esterification 2. N-Acylation (Chloroacetyl chloride) Start->Step1 Intermediate1 N-Chloroacetyl-L-Serine Ester Step1->Intermediate1 Step2 Cyclization (NaH / THF) Intermediate1->Step2 Lactam 5-Oxomorpholine-3-carboxylate Step2->Lactam Step3 Reduction (BH3-DMS) Lactam->Step3 Morpholine (S)-Morpholine-3-carboxylate Step3->Morpholine Step4 Reductive Amination (Butyraldehyde / NaBH3CN) Morpholine->Step4 Final (S)-4-Butylmorpholine-3-carboxylic acid Step4->Final

Figure 2: Step-by-step synthetic pathway from L-Serine to (S)-4-Butylmorpholine-3-carboxylic acid.

Analytical Validation

To ensure the integrity of the stereochemistry and chemical purity, the following analytical suite is required.

Chiral HPLC Method

Since the enantiomers are chemically identical in an achiral environment, chiral stationary phases are necessary.

  • Column: Chiralpak IA or IC (Amylose-based).[1][2]

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1][2] The TFA is critical to suppress ionization of the carboxylic acid and ensure sharp peaks.

  • Detection: UV at 210 nm (weak chromophore, high concentration may be needed) or CAD (Charged Aerosol Detector).[1][2]

NMR Spectroscopy[2]
  • 1H NMR (DMSO-d6): Look for the characteristic diastereotopic splitting of the morpholine ring protons. The C3 proton typically appears as a doublet of doublets (dd) around 3.5-4.0 ppm.[1][2]

  • Conformational Check: Broadening of peaks at room temperature may indicate intermediate rates of N-inversion or chair-flipping.[1][2] Cooling the sample to -40°C can resolve distinct conformers.[1][2]

Optical Rotation[2]
  • Reference: The (S)-enantiomer (derived from L-Serine) typically exhibits a specific rotation

    
    .[1][2] While the exact value depends on solvent and concentration, it serves as a quick purity check against a known standard.
    

References

  • Synthesis of Morpholine-3-carboxylic acid derivatives

    • Title: Novel synthetic method of (S)-3-morpholinyl carboxylic acid.[1][2][3][4]

    • Source: P
    • URL
  • Stereochemical properties of N-substituted morpholines

    • Title: Conform
    • Source: BenchChem Technical Guide.[5]

  • Biological Applications (Dopamine D4 Antagonists)

    • Title: Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists.
    • Source: Bioorganic & Medicinal Chemistry Letters (via PMC).[2]

    • URL:[Link]

  • Commercial Availability & CAS Data

    • Title: 4-Butylmorpholine-3-carboxylic acid hydrochloride (CAS 1607020-18-7).[1][2]

    • Source: ChemScene / PubChem.
    • URL:[Link] (Reference for Boc-analog structure and properties).[1][2]

Sources

N-Substituted Morpholine Carboxylic Acids: A Technical Synthesis and Drug Discovery Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-substituted morpholine carboxylic acids (N-MCAs), particularly derivatives of morpholine-2-carboxylic acid and morpholine-3-carboxylic acid, have emerged as privileged scaffolds in modern medicinal chemistry. By acting as conformationally restricted proline surrogates, these heterocycles offer a unique balance of lipophilicity and aqueous solubility, driven by the juxtaposition of an ether oxygen and a basic nitrogen atom within a rigid six-membered ring[1]. This technical guide synthesizes the structural rationale, biological applications, and validated synthetic protocols for N-MCAs, providing researchers with an authoritative blueprint for integrating these moieties into drug development pipelines.

Structural Logic & Conformational Dynamics

The utility of the morpholine carboxylic acid scaffold is rooted in its highly predictable conformational behavior. X-ray diffraction and NMR studies consistently reveal that the six-membered morpholine ring predominantly adopts a thermodynamically stable chair conformation.

  • Proline Bioisosterism: Morpholine-3-carboxylic acid acts as an excellent bioisostere for proline[1]. The ring structure restricts the conformational flexibility of the peptide backbone, stabilizing specific secondary structures (like

    
    -turns) required for target engagement.
    
  • Vectorial Functionalization: The nitrogen atom allows for divergent N-substitution (alkylation, acylation, or sulfonylation), which tunes the

    
     and directs lipophilic or hydrogen-bonding groups into adjacent binding pockets[2].
    
  • Target Anchoring: The carboxylic acid moiety serves as a primary pharmacophore anchor. It can be utilized directly for electrostatic interactions with positively charged residues, or converted into a hydroxamic acid to serve as a high-affinity Zinc-Binding Group (ZBG) in metalloenzymes[3].

Biological Applications & Structure-Activity Relationships (SAR)

The versatility of N-MCAs has led to their successful application across diverse therapeutic areas. The table below summarizes key quantitative and qualitative SAR data across different biological targets.

Table 1: Biological Targets and SAR of Morpholine Carboxylic Acid Derivatives
Scaffold DerivativePrimary TargetTherapeutic IndicationKey Mechanistic Interaction
2-Carbamoyl Morpholine Direct ReninHypertensionH-bonding with the closed flap region and two aspartate residues in the catalytic site[4].
Morpholine-3-Hydroxamic Acid TACE / MMPsRheumatoid Arthritis / InflammationDirect zinc chelation at the metalloproteinase catalytic site via the hydroxamate oxygen atoms[3].
Cis-5-(hydroxymethyl)morpholine-2-carboxamide SSTR4Neuropathic PainStereospecific cis-oriented binding; exhibits high membrane permeability and low P-gp efflux[5].

-Aryloxybenzyl Morpholines
Monoamine TransportersDepression / FibromyalgiaDual noradrenaline and serotonin reuptake inhibition (e.g., Reboxetine analogs)[6].
Deep Dive: Direct Renin Inhibitors (DRIs)

Historically, DRIs suffered from poor oral bioavailability due to their high molecular weight (>600 Da) and peptidomimetic nature. The introduction of a 2-carbamoyl morpholine scaffold revolutionized this space. By utilizing the morpholine core, researchers achieved molecular weights under 500 Da while maintaining potent renin inhibitory activity. The N-substituted morpholine core bypasses the S1′–S2′ sites entirely, instead forming novel hydrogen-bonding networks with the closed flap region of the enzyme[4].

Validated Synthetic Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of morpholine carboxylic acid building blocks. Every step is designed as a self-validating system where intermediate stability and stereochemical control dictate the reaction conditions.

Protocol 1: Enantioselective Synthesis of Morpholine-3-Carboxylic Acid via Aziridine Ring-Opening

This methodology leverages a pre-existing chiral center to dictate the stereochemistry of the final morpholine ring, avoiding late-stage chiral resolution[7].

Step-by-Step Workflow:

  • Starting Material Preparation: Begin with optically pure benzyl (S)-N-benzyloxycarbonyl-2-aziridinecarboxylate (L-Z-Azy-OBzl).

  • Lewis Acid-Catalyzed Ring Opening:

    • Dissolve 3.0 mmol of L-Z-Azy-OBzl in anhydrous chloroform.

    • Add 2-chloroethanol (excess, ~2 mL).

    • Causality: Add a catalytic amount of Boron trifluoride etherate (

      
      ). The Lewis acid coordinates with the aziridine nitrogen, lowering the LUMO and facilitating highly regioselective nucleophilic attack by the oxygen of 2-chloroethanol at the less sterically hindered carbon.
      
    • Stir at room temperature until complete conversion to the intermediate N-benzyloxycarbonyl-O-(2-chloroethyl)serine benzyl ester is observed via TLC.

  • Intramolecular Cyclization:

    • Treat the intermediate with a strong base (e.g., Sodium hydride in THF) to deprotonate the carbamate nitrogen.

    • Causality: The localized nucleophilic nitrogen undergoes an intramolecular

      
       displacement of the primary chloride, closing the six-membered morpholine ring with retention of the original stereocenter.
      
  • Deprotection: Subject the cyclized product to catalytic hydrogenation (

    
    , Pd/C in Methanol) to simultaneously remove the benzyl ester and the Z-protecting group, yielding the free (S)-morpholine-3-carboxylic acid[7].
    
Protocol 2: Synthesis of SSTR4 Agonist Precursors (Cis-5-substituted morpholines)

For SSTR4 agonists, the cis-relationship between the 2-carboxamide and 5-hydroxymethyl groups is critical for potency[5].

  • Amide Coupling: React the cis-5-(hydroxymethyl)morpholine-2-carboxylic acid with the desired amine (e.g., 2-(4-chloro-2-methoxyphenyl)propan-2-amine) in dichloromethane.

  • Activation: Utilize Propanephosphonic acid anhydride (T3P) and N-methylmorpholine (NMM) at 0 °C.

  • Causality: T3P is selected over standard carbodiimides (like EDC) because it minimizes epimerization at the

    
    -chiral center (C2 of the morpholine ring), ensuring the critical cis-geometry is preserved in the final active pharmaceutical ingredient[5].
    

Mechanistic Pathway Visualization

The following diagram illustrates the pharmacophore mapping of the N-substituted morpholine carboxylic acid scaffold, demonstrating how specific vectors of the molecule are engineered to engage distinct therapeutic targets.

G N1 N-Substituted Morpholine Carboxylic Acid Scaffold N2 N-Substitution (Lipophilic/H-Bonding) N1->N2 N3 Carboxylic Acid / Amide (Zinc Binding / Target Anchor) N1->N3 N4 Morpholine Ring (Conformational Rigidity) N1->N4 T2 Renin (Hypertension) N2->T2 Flap Region Binding T1 TACE / MMPs (Inflammation) N3->T1 Hydroxamate Chelation T3 SSTR4 (Pain/Neuropathy) N4->T3 Cis-Orientation

Pharmacophore mapping of N-MCAs to key therapeutic targets.

Conclusion & Future Directions

N-substituted morpholine carboxylic acids represent a masterclass in rational drug design. By combining the conformational rigidity of a chair-form heterocycle with the modularity of N-substitution and carboxylic acid functionalization, researchers can fine-tune both pharmacodynamics and pharmacokinetics. Future development is heavily focused on utilizing these scaffolds in targeted protein degraders (PROTACs) and leveraging their low molecular weight to design highly permeable central nervous system (CNS) therapeutics.

References

  • Source: National Institutes of Health (NIH)
  • Source: Oxford University Press (OUP)
  • (S)
  • Source: Università di Torino (unito.it)
  • Acetylenic alpha-amino acid based sulfonamide hydroxamic acid TACE inhibitors (CN1345308A)
  • Source: Royal Society of Chemistry (RSC)
  • Cis-substituted 5-(hydroxymethyl)morpholine-2-carboxamides as agonists of SSTR4 (US20250100981A1)

Sources

Biological Activity Potential of 4-Butylmorpholine-3-Carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-Butylmorpholine-3-carboxylic acid scaffold represents a strategic intersection of peptidomimetic design and physicochemical optimization. As a structural surrogate for proline, the morpholine-3-carboxylic acid (Mor) core offers distinct advantages in solubility and metabolic stability over traditional pyrrolidine-based systems. The N-butyl substitution introduces a critical hydrophobic vector, enabling the molecule to probe lipophilic pockets (S1/S1') in protease targets or cross the blood-brain barrier (BBB) in neuropharmacological applications.

This technical guide dissects the scaffold's utility, providing a causal analysis of its structure-activity relationship (SAR), validated synthesis protocols, and assay methodologies for researchers in early-stage drug discovery.

Structural & Physicochemical Basis

The Proline Isostere Paradigm

The morpholine-3-carboxylic acid core is a recognized Type II


-turn inducer .[1] Unlike proline, the ether oxygen in the morpholine ring accepts hydrogen bonds, altering the solvation shell and potentially improving the pharmacokinetic (PK) profile of peptide-based drugs.
  • Conformation: The morpholine ring predominantly adopts a chair conformation. The 3-carboxylic acid group prefers an equatorial orientation to minimize 1,3-diaxial interactions, though this can be toggled by N-substitution.

  • The N-Butyl Vector: The addition of a 4-butyl chain transforms the core from a polar building block into an amphiphilic scaffold.

    • LogP Shift: Increases lipophilicity (approx. +1.5 to +2.0 LogP units vs. unsubstituted), facilitating membrane permeability.

    • Hydrophobic Anchoring: The butyl chain is optimal for filling hydrophobic sub-pockets (e.g., the S1' pocket of Matrix Metalloproteinases or the hydrophobic clefts of GPCRs).

Pharmacophore Mapping

The scaffold presents three distinct vectors for interaction:

  • C3-Carboxylate: Zinc-binding group (ZBG) for metalloproteases or ionic interaction with cationic residues (Arg/Lys).

  • Ether Oxygen: H-bond acceptor, modulating solubility.

  • N4-Butyl: Hydrophobic interaction domain (Van der Waals forces).

Pharmacophore Scaffold 4-Butylmorpholine-3-COOH COOH C3-Carboxylate (Ionic/Coordination) Scaffold->COOH Target: Zn2+ or Arg+ Ether Ether Oxygen (H-Bond Acceptor) Scaffold->Ether Solvation/Solubility Butyl N4-Butyl Chain (Hydrophobic Pocket) Scaffold->Butyl Target: Lipophilic Cleft Protease Active Site Protease Active Site COOH->Protease Active Site GPCR Allosteric Site GPCR Allosteric Site Butyl->GPCR Allosteric Site

Figure 1: Pharmacophore vectors of the 4-Butylmorpholine-3-carboxylic acid scaffold mapping to potential biological targets.

Synthesis Protocols

The synthesis of 4-Butylmorpholine-3-carboxylic acid requires stereochemical control to maintain the utility of the chiral center. We recommend a Chiral Pool Approach starting from L-Serine, followed by reductive alkylation.

Core Synthesis (Route: Serine to Morpholine)

Causality: Starting from L-Serine ensures the (S)-configuration is retained, which is critical for mimicking natural L-Proline in bioactive peptides.

Protocol A: Construction of the Morpholine Core[2][3][4]
  • Starting Material: N-Trityl-L-serine methyl ester.

  • O-Alkylation: React with ethylene glycol bis-sulfonate or equivalent dielectrophile to close the ring. Note: This step is often low-yielding; alternative routes use reductive amination of dialdehydes.

  • Preferred Route (Intramolecular Cyclization):

    • React L-Serine methyl ester with chloroacetyl chloride.

    • Cyclize using NaH in DMF to form the morpholin-3-one.

    • Reduce the lactam using BH3·THF to yield Morpholine-3-carboxylic acid methyl ester.

N-Butylation (The Critical Step)

Causality: Direct alkylation with butyl halides can lead to over-alkylation (quaternization). Reductive amination is the self-validating choice here as it stops cleanly at the tertiary amine.

Protocol B: Reductive Amination

Reagents:

  • Substrate: Morpholine-3-carboxylic acid methyl ester (HCl salt).

  • Carbonyl Source: Butyraldehyde (1.1 equiv).

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv).

  • Solvent: 1,2-Dichloroethane (DCE).

Step-by-Step:

  • Free Basing: Dissolve the morpholine salt in DCE. Add 1.0 equiv of DIPEA to liberate the free amine. Stir for 15 min.

  • Imine Formation: Add Butyraldehyde. Stir at Room Temperature (RT) for 30–60 min under N2 atmosphere. Validation: Monitor by TLC for disappearance of amine.

  • Reduction: Add STAB in portions. The mild nature of STAB prevents reduction of the aldehyde before imine formation.

  • Quench: After 4 hours, quench with saturated NaHCO3.

  • Extraction: Extract with DCM (3x). Dry over MgSO4.

  • Hydrolysis (Optional): If the free acid is required, treat the ester with LiOH in THF/H2O (1:1) for 2 hours.

Synthesis Start L-Serine Methyl Ester Step1 Cyclization (Chloroacetyl chloride / NaH) Start->Step1 Inter1 Morpholin-3-one Step1->Inter1 Step2 Reduction (BH3·THF) Inter1->Step2 Core Morpholine-3-carboxylate Step2->Core Step3 Reductive Amination (Butyraldehyde / STAB) Core->Step3 Final 4-Butylmorpholine-3-carboxylate Step3->Final

Figure 2: Synthetic workflow for generating the 4-Butylmorpholine-3-carboxylate scaffold from chiral pool precursors.

Biological Activity & Therapeutic Potential

The 4-butylmorpholine-3-carboxylic acid scaffold is not a drug in itself but a privileged structure for specific target classes.

Matrix Metalloproteinase (MMP) Inhibition

MMPs contain a Zinc-catalytic domain and a hydrophobic S1' pocket.

  • Mechanism: The carboxylic acid coordinates the catalytic Zinc ion. The N-butyl group is perfectly sized to penetrate the S1' specificity pocket, which prefers hydrophobic residues (Leu, Ile, Val analogues).

  • Application: Design of non-peptidic MMP inhibitors for cancer metastasis or arthritis.

Neurokinin-1 (NK1) Receptor Antagonism

Morpholine-based scaffolds are prevalent in NK1 antagonists (e.g., Aprepitant analogues).

  • Mechanism: The morpholine ring provides a rigid spacer that orients aromatic groups (attached via the carboxylate or N-substituent) to stack with Tryptophan/Phenylalanine residues in the receptor binding pocket.

  • Role of Butyl: Improves BBB permeability, essential for central nervous system (CNS) activity.

Antimicrobial Activity

N-alkyl morpholines exhibit intrinsic antifungal properties (related to Amorolfine).

  • Mechanism: Inhibition of

    
    -reductase and 
    
    
    
    -isomerase in the ergosterol biosynthesis pathway.
  • Potential: The 4-butyl derivative serves as a lead for optimizing chain length (C4 vs C12) for membrane disruption vs. enzyme inhibition.

Experimental Validation: FRET-Based Protease Assay

To validate the biological activity of this scaffold as a protease inhibitor core, a Fluorescence Resonance Energy Transfer (FRET) assay is the gold standard.

Objective: Determine


 of 4-Butylmorpholine-3-carboxylic acid derivatives against MMP-9.
Protocol
  • Reagents:

    • Enzyme: Recombinant Human MMP-9 (activated with APMA).

    • Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (Fluorogenic peptide).

    • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35.

  • Preparation:

    • Prepare serial dilutions of the 4-butylmorpholine compound in DMSO (Final DMSO < 1%).

    • Dilute Enzyme to 5 nM in assay buffer.

  • Reaction:

    • Add 50 µL Enzyme solution to 96-well black plate.

    • Add 20 µL Compound solution. Incubate 30 min at 37°C (Equilibrium binding).

    • Initiate with 30 µL Substrate (10 µM final).

  • Measurement:

    • Monitor fluorescence (Ex: 328 nm / Em: 393 nm) kinetically for 60 min.

  • Analysis:

    • Calculate initial velocity (

      
      ) from the linear portion of the curve.
      
    • Plot

      
       vs. [Inhibitor] to determine 
      
      
      
      .

Data Presentation Template:

Compound IDR-Group (N4)Stereochem (C3)MMP-9 IC50 (nM)LogP (Calc)
BM-01 n-Butyl (S) [Experimental] 1.42
BM-02Methyl(S)>10,000-0.15
BM-03Benzyl(S)[Reference]1.85

References

  • Morpholine Scaffolds in Medicinal Chemistry Title: Morpholine as a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies Source: ResearchGate / Wiley (2020) URL:[Link]

  • Proline Isosteres Title: The spiropiperidine-3,3′-oxindole scaffold: a type II β-turn peptide isostere (Context on Morpholine-3-COOH) Source: Tetrahedron / ScienceDirect URL:[Link]

  • Synthesis of N-Substituted Morpholines Title: A New Strategy for the Synthesis of Substituted Morpholines Source: PMC / NIH (2009) URL:[Link]

  • MMP Inhibition Mechanisms Title: Matrix Metalloproteinase Inhibitors: Specificity of Binding and Structure-Activity Relationships Source: American Chemical Society (Chem. Rev.) URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis and Isolation of 4-Butylmorpholine-3-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Morpholine-3-carboxylic acid derivatives are privileged chiral and achiral building blocks in modern drug discovery. They are frequently utilized to impart structural rigidity, improve aqueous solubility, or serve as unnatural amino acid surrogates in peptidomimetics and small-molecule inhibitors[1]. The N-alkylation of these scaffolds—specifically the synthesis of 4-butylmorpholine-3-carboxylic acid hydrochloride—requires careful consideration of chemoselectivity and isolation strategies due to the highly polar, zwitterionic nature of the free amino acid product.

Route Selection: Why Reductive Amination over Direct Alkylation?

Direct alkylation of the free morpholine-3-carboxylic acid with alkyl halides (e.g., 1-bromobutane) in the presence of a base often leads to complex mixtures containing over-alkylated quaternary ammonium salts and undesired carboxylate esters. To circumvent this, a self-validating, two-stage strategy is employed:

  • Reductive Amination on an Ester Intermediate : We utilize methyl morpholine-3-carboxylate hydrochloride as the starting material. Reductive amination with butyraldehyde is mediated by sodium triacetoxyborohydride (STAB,

    
    ). STAB is a mild, highly chemoselective reducing agent that preferentially reduces the transient iminium ion over the starting aldehyde, minimizing side reactions and avoiding the toxicity associated with cyanoborohydride reagents[2].
    
  • Saponification and Salt Formation : The resulting methyl 4-butylmorpholine-3-carboxylate is lipophilic and easily isolated via standard aqueous workup. Subsequent saponification with LiOH yields the free carboxylate. Instead of attempting a difficult isoelectric precipitation, the crude zwitterion is extracted and directly converted to the highly crystalline hydrochloride salt using anhydrous HCl in dioxane.

Visualizations of the Synthetic Strategy

Workflow A Methyl morpholine- 3-carboxylate HCl B Reductive Amination (Butyraldehyde, STAB) A->B C Methyl 4-butylmorpholine- 3-carboxylate B->C DCE, RT D Saponification (LiOH, THF/H2O) C->D E Salt Formation (HCl in Dioxane) D->E Acidification F 4-Butylmorpholine-3- carboxylic acid HCl E->F Precipitation

Synthetic workflow for 4-Butylmorpholine-3-carboxylic acid HCl via an ester intermediate.

Mechanism A Morpholine-3-carboxylate (Secondary Amine) C Hemiaminal Intermediate A->C Nucleophilic Attack B Butyraldehyde (Electrophile) B->C Nucleophilic Attack D Iminium Ion (Highly Electrophilic) C->D -H2O E Hydride Transfer (from NaBH(OAc)3) D->E F N-Butylmorpholine Derivative (Tertiary Amine) E->F Irreversible Reduction

Mechanistic pathway of the STAB-mediated reductive amination of morpholine derivatives.

Experimental Protocols

Protocol A: Synthesis of Methyl 4-butylmorpholine-3-carboxylate

This protocol establishes the N-alkyl linkage while keeping the carboxylic acid protected to ensure high organic solubility during workup.

Reagents:

  • Methyl morpholine-3-carboxylate hydrochloride (1.0 eq)

  • Butyraldehyde (1.2 eq)

  • Triethylamine (

    
    ) (1.1 eq)
    
  • Sodium triacetoxyborohydride (

    
    ) (1.5 eq)
    
  • 1,2-Dichloroethane (DCE) (Solvent, 0.2 M)

Step-by-Step Procedure:

  • Free-Basing: Suspend methyl morpholine-3-carboxylate HCl in anhydrous DCE under an inert nitrogen atmosphere. Cool the suspension to 0 °C and add

    
     dropwise. Stir for 15 minutes. Expert Insight: Liberating the free base is critical; STAB is less effective at reducing protonated amines.
    
  • Imine Formation: Add butyraldehyde in one portion. Allow the mixture to stir for 30 minutes to facilitate hemiaminal/iminium formation.

  • Reduction: Add

    
     portion-wise over 10 minutes. Expert Insight: Portion-wise addition controls the mild exotherm and prevents the localized depletion of the reducing agent.
    
  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4–6 hours. Validate completion via TLC (EtOAc/Hexane 1:1). The secondary amine starting material will stain strongly with Ninhydrin, whereas the tertiary amine product will appear as a faint yellow/brown spot.

  • Quench & Workup: Carefully quench the reaction with saturated aqueous

    
     (gas evolution will occur). Stir vigorously for 30 minutes to decompose residual borohydride species.
    
  • Isolation: Extract the aqueous layer with dichloromethane (

    
    ). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo to yield the intermediate ester as a pale oil.
Protocol B: Saponification and Hydrochloride Salt Formation

This protocol removes the methyl protecting group and isolates the target compound as a stable, crystalline hydrochloride salt.

Reagents:

  • Methyl 4-butylmorpholine-3-carboxylate (Crude from Protocol A, 1.0 eq)

  • Lithium hydroxide monohydrate (

    
    ) (2.0 eq)
    
  • THF/

    
     (3:1 v/v)
    
  • 4M HCl in Dioxane (1.5 eq)

Step-by-Step Procedure:

  • Hydrolysis: Dissolve the crude ester in a 3:1 mixture of THF and water (0.2 M). Add

    
     and stir at room temperature for 2–3 hours. Monitor by LC-MS until the ester mass is completely consumed.
    
  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the volatile THF, leaving a basic aqueous solution.

  • Acidification: Cool the aqueous solution to 0 °C and carefully acidify to pH ~2 using 1M aqueous HCl.

  • Desalting (Self-Validating Step): Lyophilize or concentrate the aqueous solution to absolute dryness. To separate the zwitterionic product from inorganic salts (

    
    ), suspend the solid residue in a mixture of 20% Methanol in Dichloromethane. Filter the suspension through a fine frit; the inorganic salts will remain on the filter, while the product dissolves. Concentrate the filtrate to yield the purified zwitterion.
    
  • Salt Precipitation: Dissolve the purified zwitterion in minimal anhydrous diethyl ether (or THF). At 0 °C, add 4M HCl in dioxane dropwise.

  • Collection: Stir for 1 hour as the 4-butylmorpholine-3-carboxylic acid hydrochloride precipitates as a white solid. Filter, wash with cold anhydrous ether, and dry under high vacuum to constant weight.

Data Presentation & Expected Results

Table 1: Reductive Amination Optimization Parameters

Comparison of reducing agents for the N-alkylation of morpholine derivatives[2].

Reducing AgentSolventTempChemoselectivity ProfileExpected Yield

MeOH0 °CLow (Rapidly reduces aldehyde to alcohol)< 30%

MeOHRTHigh (Generates highly toxic HCN gas byproducts)70–80%

DCE RT Excellent (Mild, safe, selective for iminium ions) > 85%
Table 2: Expected Analytical Characterization

Validation metrics for the final 4-Butylmorpholine-3-carboxylic acid hydrochloride.

Analytical MethodKey Signals / Observations

H NMR (

)

3.9–4.1 (m, morpholine

), 3.0–3.2 (m,

butyl), 0.9 (t,

butyl)
ESI-MS (Positive)


calculated for

: 188.13; Found: ~188.1
Melting Point Typically > 180 °C (Decomposition is expected for amino acid HCl salts)
Physical State Free-flowing, hygroscopic white to off-white crystalline powder

References

  • Guarna, A., Sladojevich, F., & Trabocchi, A. (2007). Convenient Route to Enantiopure Fmoc-Protected morpholine-3-carboxylic Acid. The Journal of Organic Chemistry, 72(11), 4254-4257.[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

Sources

Application Note: N-Terminal Capping with 4-Butylmorpholine-3-carboxylic acid HCl

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers utilizing 4-Butylmorpholine-3-carboxylic acid HCl (CAS 1607020-18-7) in solid-phase peptide synthesis (SPPS) and medicinal chemistry.

Executive Summary & Scientific Rationale

4-Butylmorpholine-3-carboxylic acid HCl is a specialized non-proteinogenic amino acid derivative used primarily as an N-terminal capping reagent or a scaffold in fragment-based drug discovery.

Unlike standard amino acids, this compound features a tertiary amine within a morpholine ring. This structural constraint dictates its utility:

  • N-Terminal Capping Only: Due to the alkylated nitrogen (N-butyl), it cannot function as an internal residue (it lacks the H required for amide bond formation with a preceding amino acid). It must be coupled to the N-terminus of a peptide chain.[1]

  • Pharmacokinetic Modulation: The morpholine moiety is a "privileged structure" known to lower lipophilicity relative to carbocycles while maintaining metabolic stability. However, the N-butyl group re-introduces specific lipophilicity, potentially aiding in blood-brain barrier (BBB) penetration or membrane permeability while retaining the solubilizing pKa of the morpholine nitrogen.

  • Steric Challenge: The carboxylic acid at position 3 is sterically crowded by the adjacent N-butyl group. Standard coupling protocols often yield poor conversion, necessitating high-efficiency activation strategies (e.g., HATU, PyAOP).

Chemical Properties & Handling

PropertySpecification
Chemical Name 4-Butylmorpholine-3-carboxylic acid hydrochloride
CAS Number 1607020-18-7
Formula C9H17NO3 · HCl
Molecular Weight 223.70 g/mol
Appearance White to off-white solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM
Function N-Terminal Capping Reagent, Peptidomimetic Scaffold

Storage: Store at 2-8°C under inert atmosphere. Hygroscopic—equilibrate to room temperature before weighing.

Protocol: Solid-Phase Coupling Strategy

This protocol addresses the steric hindrance of the secondary carbon-attached carboxyl group and the proximity of the tertiary amine.

A. Reagents & Materials[1][2][3][4][5][6][7][8]
  • Resin: Rink Amide or Wang Resin (pre-loaded with peptide sequence).

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended over HBTU/DIC due to faster kinetics for hindered acids.

  • Base: DIEA (Diisopropylethylamine).[2]

  • Solvent: DMF (N,N-Dimethylformamide), anhydrous.

  • Reagent Stoichiometry: 3:3:6 (Acid : HATU : Base).

B. Step-by-Step Coupling Procedure

1. Resin Preparation

  • Ensure the N-terminal Fmoc group of the resin-bound peptide is removed using 20% Piperidine/DMF.

  • Wash resin: DMF (3x), DCM (3x), DMF (3x).[2]

  • Validation: Perform a Kaiser Test (ninhydrin).[1] Result must be Blue (positive for free amines).

2. Activation (Pre-activation is Critical)

  • In a separate vial, dissolve 4-Butylmorpholine-3-carboxylic acid HCl (3.0 equiv relative to resin loading) in minimum DMF.

  • Add HATU (2.9 equiv).

  • Add DIEA (6.0 equiv). Note: Extra equivalents are needed to neutralize the HCl salt of the starting material.

  • Vortex and incubate for 2 minutes. The solution should turn slightly yellow.

    • Why? Pre-activation ensures the formation of the active ester (OAt-ester) before exposure to the resin, minimizing diffusion lag time.

3. Coupling Reaction

  • Add the pre-activated solution to the resin.[2]

  • Agitate (shake or vortex) at Room Temperature for 2–4 hours .

    • Optimization: For extremely hindered N-terminal residues (e.g., N-terminal Proline or N-methyl amino acids), extend time to 12 hours or perform double coupling.

4. Washing & Validation

  • Drain the reaction vessel.

  • Wash resin: DMF (4x), DCM (4x).

  • Validation: Perform a Kaiser Test.

    • Pass: Beads are colorless/white.

    • Fail: Beads remain blue (incomplete coupling).

    • Troubleshooting: If blue, repeat coupling using PyAOP or convert the acid to an Acid Chloride using Ghosez’s Reagent (see Section 4).

C. Cleavage & Isolation
  • Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Precipitate in cold diethyl ether.

  • Lyophilize from Water/Acetonitrile.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the activation and coupling pathway, highlighting the critical neutralization step required for the HCl salt.

CouplingMechanism cluster_0 Critical Control Point: Steric Hindrance Start 4-Butylmorpholine-3-COOH (HCl Salt) FreeAcid Free Zwitterion (Reactive Species) Start->FreeAcid Neutralization (Requires 1 eq Base) Base DIEA (Base) Base->FreeAcid ActiveEster Activated OAt Ester (Sterically Hindered) FreeAcid->ActiveEster Activation (2 min pre-mix) HATU HATU (Activator) HATU->ActiveEster Product 4-Butylmorpholine-3-CO-Peptide-Resin ActiveEster->Product Nucleophilic Attack (Slow Kinetics) Resin H2N-Peptide-Resin Resin->Product

Caption: Activation pathway of 4-Butylmorpholine-3-carboxylic acid. Note the requirement for extra base to neutralize the HCl salt before active ester formation.

Troubleshooting & Optimization

If the standard HATU protocol yields <90% conversion (determined by HPLC of micro-cleavage), utilize the Acid Fluoride Method .

IssueRoot CauseSolution
Low Yield Steric clash between N-butyl group and incoming amine.Switch to TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to generate the Acid Fluoride in situ.
Racemization Over-activation of the alpha-carbon.Use Collidine instead of DIEA as the base (weaker base reduces proton abstraction).
Precipitation Poor solubility of the zwitterion in DCM.Use NMP (N-Methyl-2-pyrrolidone) or DMSO/DMF (1:1) as solvent.[3][4][5]
Acid Fluoride Protocol (High Steric Demand)
  • Dissolve 3 eq Acid + 3 eq TFFH in DCM.

  • Add 6 eq DIEA.[2]

  • Add to resin.[1][2]

  • Coupling is usually complete in <1 hour due to the high reactivity and small size of the fluoro-leaving group.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Chem-Impex International. (n.d.). Product Catalog: Morpholine Derivatives. Retrieved from

  • Sartori, G., et al. (2004). The use of morpholine derivatives in medicinal chemistry.[6][7][8] Current Medicinal Chemistry, 11. (General context on morpholine scaffolds).

Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) for 4-Butylmorpholine-3-carboxylic acid HCl before handling.

Sources

Application Note: Optimized Amide Coupling Strategies for 4-Butylmorpholine-3-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Substrate Profiling & Mechanistic Challenges

4-Butylmorpholine-3-carboxylic acid hydrochloride (CAS: 1607020-18-7) is a highly specialized, cyclic


-amino acid analog. Its structural topology presents a "perfect storm" of steric and electronic challenges for standard amide bond formation. As an N-alkylated morpholine derivative, it behaves similarly to a heavily substituted proline, but with added conformational rigidity from the heteroaromatic ring.

To achieve high-yielding amide couplings, researchers must navigate three distinct mechanistic barriers:

  • Severe Steric Hindrance: The C3-carboxylic acid is flanked by the morpholine ring structure and a bulky, flexible N-butyl chain at the C4 position. This creates a dense steric shield that drastically reduces the rate of nucleophilic attack by target amines. Standard carbodiimides (e.g., EDC/DIC) without highly reactive additives will stall, leading to hydrolysis of the activated intermediate rather than amide formation.

  • Hydrochloride Salt Interference: The molecule is supplied as an HCl salt, meaning the tertiary morpholine nitrogen is protonated. If this is not explicitly accounted for, the HCl will consume the tertiary amine base (e.g., DIPEA or NMM) required to drive the coupling reagent's activation mechanism, effectively quenching the reaction before it begins.

  • Risk of Guanidinylation: Because the activation of this hindered acid is slow, adding the target amine too early when using uronium-based reagents (like HATU or COMU) can result in the coupling reagent reacting directly with the target amine, forming an unreactive guanidinium byproduct.

Reagent Selection Matrix

To overcome the steric bulk of the N-butyl group, highly reactive coupling reagents that form extremely efficient leaving groups (such as 7-aza-1-hydroxybenzotriazole [HOAt] or Oxyma) are mandatory. The table below summarizes the quantitative and qualitative performance of top-tier reagents for this specific substrate class.

Coupling ReagentChemical ClassActivation KineticsEpimerization RiskByproduct SolubilityRecommendation for this Substrate
COMU Uronium (Oxyma)Very FastVery LowAqueousOptimal - Matches HATU efficiency, safer profile, water-soluble byproducts.
HATU Uronium (HOAt)Very FastLowOrganicHigh - The historical gold standard for hindered N-alkyl couplings.
PyAOP Phosphonium (HOAt)FastLowOrganicHigh - Eliminates the risk of target amine guanidinylation.
T3P (50% in EtOAc) Phosphonic AnhydrideModerateExtremely LowAqueousModerate - Excellent for purity, but may require heating (40°C) due to bulk.

Note: For detailed comparative studies on COMU vs. HATU in hindered systems, refer to the foundational work by El-Faham and Albericio[1].

Mechanistic Pathways & Workflows

The following diagram illustrates the critical requirement of substrate neutralization prior to activation.

G A 4-Butylmorpholine-3-carboxylic Acid HCl Salt B Free Carboxylic Acid (Neutralized) A->B +1.0 eq DIPEA (Neutralize HCl) C Active OAt/Oxyma Ester (Highly Reactive) B->C +HATU/COMU +1.0-2.0 eq DIPEA D Amide Product C->D +Target Amine (Nucleophilic Attack)

Fig 1: Mechanistic pathway for activating and coupling the HCl salt substrate.

Self-Validating Experimental Protocols

The following protocol utilizes COMU due to its superior safety profile, high efficiency with N-alkylated amino acids, and the ease of removing its water-soluble byproducts [1]. If COMU is unavailable, HATU may be substituted at the exact same molar equivalents[2].

Protocol: High-Efficiency Amide Coupling (1.0 mmol Scale)

Reagents Required:

  • 4-Butylmorpholine-3-carboxylic acid HCl: 223.7 mg (1.0 mmol, 1.0 eq)

  • Target Amine: 1.1 mmol (1.1 eq)

  • COMU: 428.3 mg (1.0 mmol, 1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA): 522

    
    L (3.0 mmol, 3.0 eq)
    
  • Anhydrous DMF or DCM: 5.0 mL

Step-by-Step Methodology:

  • Substrate Neutralization (Critical Step):

    • Suspend 1.0 mmol of 4-Butylmorpholine-3-carboxylic acid HCl in 5.0 mL of anhydrous DMF under an inert atmosphere (N

      
       or Argon).
      
    • Add 1.0 mmol (174

      
      L) of DIPEA. Stir for 5 minutes at room temperature.
      
    • Self-Validation Check: Spot a micro-aliquot onto wet pH paper. The pH must register

      
       7. If acidic, the HCl salt is not fully neutralized, and subsequent activation will fail.
      
  • Pre-Activation:

    • To the neutralized solution, add 1.0 mmol of COMU, followed immediately by an additional 2.0 mmol (348

      
      L) of DIPEA.
      
    • Stir the mixture for exactly 2 to 3 minutes . The solution may undergo a color change (often turning yellowish/orange), which is characteristic of Oxyma ester formation.

    • Causality Note: Do not exceed 5 minutes of pre-activation. Prolonged activation of hindered N-alkyl acids can lead to enolization-driven epimerization at the C3 chiral center.

  • Nucleophilic Coupling:

    • Add 1.1 mmol of the target amine to the activated ester solution.

    • Stir at room temperature for 4 to 12 hours.

    • Self-Validation Check: Quench a 5

      
      L aliquot in 100 
      
      
      
      L of methanol and analyze via LC-MS. The presence of the methyl ester of the substrate indicates incomplete coupling (steric clash), whereas the product mass confirms successful conversion.
  • Workup & Isolation:

    • Dilute the reaction mixture with 30 mL of Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with:

      • 20 mL of saturated aqueous NaHCO

        
         (removes acidic byproducts and Oxyma).
        
      • 20 mL of 1M aqueous HCl (removes excess DIPEA and unreacted target amine).

      • 20 mL of Brine.

    • Dry the organic layer over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate under reduced pressure.

Troubleshooting & Logical Decision Tree

When couplings involving 4-Butylmorpholine-3-carboxylic acid fail, the root cause is almost always either incomplete neutralization or steric rejection of the target amine. Follow the logic tree below to rescue stalled reactions.

G Start Analyze Reaction (LC-MS) Q1 Is unreacted acid present? Start->Q1 pH Check pH of mixture Q1->pH Yes Done Proceed to Workup Q1->Done No Base Add 1-2 eq DIPEA (HCl neutralized base) pH->Base pH < 7 Steric Steric Clash: Heat to 40°C or switch to PyAOP pH->Steric pH > 8

Fig 2: Decision tree for troubleshooting hindered N-alkyl amino acid couplings.

Advanced Troubleshooting Insight: If LC-MS reveals that the target amine has been converted to a guanidinium species (M + 100 Da for HATU, or corresponding mass for COMU), the amine was added before the sterically hindered acid could fully react with the coupling reagent. To solve this, either extend the pre-activation time to 5 minutes or switch to a phosphonium-based reagent like PyAOP , which cannot cause guanidinylation [3].

References

  • El-Faham, A., Funosas, R. S., Prohens, R., & Albericio, F. (2009). COMU: A safer and more effective replacement for benzotriazole-based uronium coupling reagents. Chemistry–A European Journal, 15(37), 9404-9416.[Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.[Link]

  • Protti, L., et al. (2022). HATU Coupling for Fast, Efficient, and Selective N-acylation of chitosan: DoE-optimized synthesis of cationic antibacterial derivatives. Carbohydrate Polymers, 277, 118850.[Link]

4-Butylmorpholine-3-carboxylic acid hydrochloride as a chiral building block

Author: BenchChem Technical Support Team. Date: March 2026

A Tunable Chiral Building Block for Peptidomimetics and Physiochemical Optimization[1][2][3]

Abstract

4-Butylmorpholine-3-carboxylic acid hydrochloride represents a specialized class of non-natural amino acid (NNAA) building blocks .[1][2] Structurally functioning as a proline isostere , this scaffold offers a unique combination of conformational constraint (via the morpholine ring) and lipophilicity modulation (via the N-butyl chain).[2] This guide details the handling, synthesis, and application of this compound in drug discovery, specifically for optimizing pharmacokinetic (PK) profiles and designing protease/kinase inhibitors.[2][3]

Introduction: The "Privileged" Morpholine Scaffold

In medicinal chemistry, the morpholine ring is a "privileged structure" due to its ability to lower lipophilicity (LogP) while maintaining metabolic stability compared to piperidine or cyclohexane analogs.[2][3]

The 3-carboxylic acid derivative adds a chiral center, allowing it to function as a direct replacement for Proline in peptide chains.[2] However, unlike Proline, the ether oxygen in the ring acts as a weak hydrogen bond acceptor, altering the solvation shell and potentially improving oral bioavailability.[2][3]

Why the N-Butyl Group? The N-butyl substitution is not arbitrary.[1][2] It serves two critical functions:

  • Hydrophobic Filling: It targets specific hydrophobic pockets (S1/S2 sites) in enzyme active sites.[1][2][3]

  • Membrane Permeability: It balances the polarity of the morpholine oxygen, ensuring the molecule is not too polar to cross cell membranes.[1][2]

Table 1: Physiochemical Profile (Predicted/Typical)
PropertyValue / Description
Molecular Formula C₉H₁₇NO₃[1][2][3] · HCl
Molecular Weight 223.70 g/mol (Salt form)
Appearance White to off-white hygroscopic solid
Solubility High: Water, Methanol, DMSO.[1][2][3] Low: DCM, Hexanes.[2][3]
Chirality Available as (R)- or (S)- enantiomers (derived from Serine).[1][2][3]
pKa (COOH) ~3.5 (Acidic, requires activation)
Stability Store at -20°C; Hygroscopic (keep desiccated).[1][2][3]
Experimental Protocols
Protocol A: Synthesis of N-Butylmorpholine-3-carboxylic Acid

Context: If the specific N-butyl derivative is unavailable, it can be synthesized from the commercially available Morpholine-3-carboxylic acid via Reductive Amination.[1][2] This method preserves chiral integrity.[1]

Reagents:

  • Starting Material: (S)-Morpholine-3-carboxylic acid (1.0 eq)[1][2][3]

  • Butyraldehyde (1.2 eq)[2][3]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[2][3]

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)[2][3]

  • Acetic Acid (catalytic)[2][3]

Step-by-Step Methodology:

  • Dissolution: Suspend (S)-Morpholine-3-carboxylic acid in DCE (0.1 M concentration). Add acetic acid (1-2 drops) to adjust pH to ~5–6.

  • Imine Formation: Add Butyraldehyde (1.2 eq) dropwise.[1][2][3] Stir at Room Temperature (RT) for 30–60 minutes. Note: Ensure the solution becomes clear or mostly homogeneous.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.[1][3]

  • Reaction: Allow to warm to RT and stir overnight (12–16 hours). Monitor by LC-MS (Look for M+1 = 188.2).[1][2][3]

  • Workup: Quench with saturated NaHCO₃. Extract aqueous layer with DCM (3x).[1][2][3] Critical: The product is an amino acid; if it remains in the aqueous phase, use isoelectric point precipitation or ion-exchange resin for isolation.[2]

  • Salt Formation: Dissolve the crude free base in minimal Ethanol, add 4M HCl in Dioxane (1.2 eq), and precipitate with Diethyl Ether to obtain the hydrochloride salt.[2][3]

Protocol B: Peptide Coupling (Using the HCl Salt)

Context: Incorporating the building block into a peptide chain.[2] The HCl salt prevents shelf-degradation but must be neutralized carefully to allow coupling.[1]

Reagents:

  • Amine Partner: Resin-bound peptide or free amine (1.0 eq)[1][2][3]

  • Acid: 4-Butylmorpholine-3-carboxylic acid HCl (1.2 – 1.5 eq)[1][2][3]

  • Coupling Agent: HATU (1.2 eq) or EDC/HOBt

  • Base: DIPEA (Diisopropylethylamine) (3.0 – 4.0 eq)[2][3]

  • Solvent: DMF (Anhydrous)[2][3]

Workflow Diagram (Graphviz):

CouplingProtocol Start Start: HCl Salt Building Block Dissolve 1. Dissolve in DMF (0.1 M) Start->Dissolve Neutralize 2. In-Situ Neutralization Add DIPEA (2.0 eq) Wait 5 mins Dissolve->Neutralize Release Free Base Activate 3. Activation Add HATU (1.2 eq) Activate for 2-5 mins Neutralize->Activate Form Active Ester AddAmine 4. Coupling Add Amine Partner + DIPEA (1.0 eq) Activate->AddAmine Amide Bond Formation Monitor 5. Monitor (LCMS/Kaiser Test) 1-4 Hours AddAmine->Monitor

Figure 1: Critical path for coupling HCl salts.[1][2][3] Note the specific neutralization step (Step 2) prior to activation to prevent capping of the coupling reagent.[2]

Critical Technical Notes:

  • Order of Addition: Do NOT mix HATU and the HCl salt without base. HATU requires a basic environment to function.[1][2] However, excess base for long periods can cause racemization at the C3 position.[2][3]

  • Stoichiometry: You need at least 1 eq of DIPEA to neutralize the HCl attached to the morpholine, plus standard equivalents for the coupling reaction.[2] Total DIPEA should be ~3-4 eq.[1][2]

Application Logic: Pharmacophore Mapping

When designing inhibitors (e.g., for mTOR or Proteases), this building block is used to replace Proline or Pipecolic acid.[2][3]

Mechanism of Action:

  • Constrained Geometry: The morpholine ring locks the backbone dihedral angles (

    
    ), reducing the entropy penalty upon binding to the target protein.[2]
    
  • Solubility Boost: The ether oxygen reduces the LogP by ~1.0 unit compared to the carbon analog, improving water solubility without sacrificing hydrophobic contacts.[1][2]

Pharmacophore Diagram (Graphviz):

Pharmacophore Scaffold Morpholine Ring (Scaffold) Acid C3-Carboxylic Acid (Linker/Warhead) Scaffold->Acid Chiral Attachment (Proline Mimic) Butyl N-Butyl Group (Hydrophobic Tail) Scaffold->Butyl S1/S2 Pocket Fill Oxygen Ether Oxygen (H-Bond Acceptor) Scaffold->Oxygen Solubility/Polarity

Figure 2: Structure-Activity Relationship (SAR) map.[1][2][3] The N-Butyl group provides hydrophobic interaction, while the Ether Oxygen modulates solubility.[2]

Quality Control & Troubleshooting

Common Impurity:

  • Racemization: If the optical rotation is lower than expected, check the coupling conditions. Use HOBt as an additive if using carbodiimides (EDC) to suppress racemization.[1][2][3]

  • Hygroscopicity: The HCl salt absorbs water rapidly.[1][2] Weigh quickly or use a glovebox. If the solid becomes "gummy," dry under high vacuum over P₂O₅ before use.[2][3]

Analytical Check (LC-MS):

  • Column: C18 Reverse Phase.[1][2]

  • Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).[1][2][3]

  • Detection: The morpholine nitrogen protonates easily; expect a strong [M+H]+ signal.[1][2] The carboxylic acid may cause peak tailing; ensure adequate buffer strength.[1][2]

References
  • Synthesis of Morpholine Derivatives: Title: "Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid."[1][2][4] Source: Journal of Organic Chemistry (PubMed).[1][2][3][4] Link:[Link]

  • Application in Kinase Inhibitors (mTOR): Title: "Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor."[2][5] Source: European Journal of Medicinal Chemistry (ScienceDirect/NIH).[1][2][3] Link:[Link]

Sources

Technical Application Note: Optimized Esterification Strategies for 4-Butylmorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The esterification of 4-Butylmorpholine-3-carboxylic acid (4-BMCA) presents a unique set of challenges distinct from standard aliphatic amino acids. As a cyclic, N-alkylated amino acid derivative, the substrate features a tertiary amine in close proximity to a sterically hindered carboxylic acid (position 3).

Key Synthetic Challenges:

  • Zwitterionic Equilibrium: Like all amino acids, 4-BMCA exists in a zwitterionic state, complicating solubility in non-polar organic solvents required for some coupling reagents.[1]

  • N-Alkylation Competition: Strategies involving alkyl halides (e.g., Methyl Iodide/Base) are contraindicated .[1] The tertiary nitrogen at position 4 is highly nucleophilic; exposure to alkylating agents will result in rapid quaternization (formation of the ammonium salt) rather than, or in competition with, esterification.

  • Steric Hindrance: The butyl group at

    
     and the ring structure create steric bulk around the 
    
    
    
    carboxylate, potentially reducing reaction rates compared to linear analogs.

Recommended Strategy: This protocol prioritizes Acid-Mediated Activation (Thionyl Chloride) .[1] This method serves a dual purpose: it activates the carboxyl group as an acyl chloride (or reactive intermediate) while simultaneously protonating the tertiary amine. Protonation effectively "masks" the nitrogen, preventing self-reaction or interference with the electrophilic center.

Mechanistic Pathway & Workflow

The following diagram illustrates the reaction logic, highlighting the critical protonation step that protects the amine functionality during activation.

Esterification_Workflow Figure 1: Mechanistic pathway for Thionyl Chloride mediated esterification protecting the N-4 position. Substrate 4-Butylmorpholine- 3-carboxylic acid (Zwitterion) Intermediate Acyl Chloride / Protonated Amine (Transient) Substrate->Intermediate Activation & N-Protonation Reagent SOCl2 / ROH (Reagent) Reagent->Intermediate Product 4-Butylmorpholine- 3-carboxylate Ester (HCl Salt) Intermediate->Product Nucleophilic Acyl Substitution Workup Neutralization (Optional Free Base) Product->Workup NaHCO3 / Extraction

[1][2]

Detailed Experimental Protocol

Method A: Thionyl Chloride Mediated Esterification (Gold Standard)

Best for: Methyl, Ethyl, and Propyl esters. High yield, scalable.[2]

Reagents:

  • Substrate: 4-Butylmorpholine-3-carboxylic acid (1.0 equiv)[1]

  • Solvent/Reactant: Anhydrous Alcohol (Methanol or Ethanol) (0.2 M concentration relative to substrate)

  • Reagent: Thionyl Chloride (

    
    ) (2.0 - 3.0 equiv)[1]
    

Equipment:

  • Round-bottom flask (RBF) with magnetic stir bar.[1]

  • Reflux condenser with drying tube (CaCl2 or

    
     line).[1]
    
  • Ice-water bath.[1]

Step-by-Step Procedure:
  • Preparation (0°C): Charge the RBF with the anhydrous alcohol. Cool the solvent to 0°C using an ice bath.[3]

    • Critical Note: Ensure the system is dry. Moisture reacts with

      
       to produce 
      
      
      
      and
      
      
      , reducing stoichiometry.
  • Activation (Dropwise Addition): Slowly add Thionyl Chloride (2.0 equiv) dropwise to the cold alcohol over 15–20 minutes.

    • Observation: The reaction is exothermic. Evolution of

      
       gas will occur.[1]
      
    • Mechanism:[1][4][5][6][7][8][9][10][11][12] This generates anhydrous

      
       and the alkyl sulfite intermediate in situ.
      
  • Substrate Addition: Add solid 4-Butylmorpholine-3-carboxylic acid in one portion to the cold mixture.

    • Solubility: The zwitterion will dissolve as it becomes protonated by the acidic medium.

  • Reaction (Reflux): Remove the ice bath. Attach the reflux condenser and heat the mixture to reflux (65°C for MeOH, 78°C for EtOH) for 4–12 hours.

    • Monitoring: Monitor by TLC (System: MeOH/DCM 1:9) or LC-MS. The starting acid should disappear.

  • Workup (Isolation of HCl Salt):

    • Cool the reaction to room temperature.[10]

    • Concentrate the mixture in vacuo to remove solvent and excess

      
      .
      
    • Co-evaporation:[1] Add dry toluene (2x) and re-evaporate to chase off trace

      
       and moisture.
      
    • Result: The product is typically obtained as the Hydrochloride Salt (hygroscopic solid or gum). This form is stable and preferred for storage.[1]

  • Optional: Free Base Generation:

    • Dissolve the residue in minimal water (

      
      ).
      
    • Carefully adjust pH to ~8–9 using saturated

      
       solution.
      
    • Extract immediately with Dichloromethane (DCM) or Ethyl Acetate (3x).

    • Dry organic layer over

      
      , filter, and concentrate.[3][10]
      
Method B: Steglich Esterification (DCC/DMAP)

Best for: Complex, bulky, or acid-sensitive alcohols (e.g., t-Butyl, Benzyl).[1]

Reagents:

  • Substrate: 4-BMCA (1.0 equiv)[1]

  • Alcohol: R-OH (1.1 equiv)[1]

  • Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)[1]

  • Solvent: Anhydrous DCM (Dichloromethane).[1]

Step-by-Step Procedure:
  • Dissolution: Dissolve 4-BMCA in anhydrous DCM.

    • Note: If solubility is poor due to zwitterionic character, add 1.0 equiv of TEA (Triethylamine) to solubilize, though this competes with DMAP. Preferred: Use DMF/DCM (1:[1]1) mixture if solubility is an issue.[1]

  • Addition: Add the alcohol and DMAP to the solution.

  • Coupling (0°C): Cool to 0°C. Add DCC (dissolved in minimal DCM) dropwise.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) overnight.

  • Workup:

    • Filter off the precipitated DCU (Dicyclohexylurea) byproduct.[3]

    • Wash filtrate with 5% Citric Acid (removes DMAP), then Sat.[1]

      
      , then Brine.[1]
      
    • Dry and concentrate.[1][4][3]

Analytical Validation (QC)

To ensure the protocol's success, the following analytical benchmarks must be met.

ParameterMethodExpected ResultInterpretation
Conversion LC-MSM+1 Peak shift: +14 (Methyl), +28 (Ethyl)Confirm mass of ester.[1] Absence of M+1 (Acid).[1]
Purity HPLC (C18)Single peak > 95%Check for unreacted acid or quaternized byproducts.
Identity 1H NMRNew singlet ~3.7 ppm (Methyl ester)Diagnostic shift.[1] Disappearance of broad COOH peak.
Salt Form Elemental AnalysisPresence of Cl- (if HCl salt)Confirms isolation of stable salt form.[1]

NMR Diagnostic Tip: In the 1H NMR (DMSO-d6 or CDCl3), look for the shift of the proton at the chiral center (C3-H). In the ester, this proton typically shifts downfield (deshielded) by 0.2–0.5 ppm compared to the free acid due to the electron-withdrawing nature of the ester group.

Troubleshooting & Critical Factors

Quaternization Risk (The "Hidden" Trap)
  • Problem: Using alkyl halides (e.g., Methyl Iodide) and base (

    
    ) to esterify.
    
  • Outcome: The lone pair on

    
     is nucleophilic. MeI will alkylate the nitrogen, forming a permanent quaternary ammonium salt (4-Butyl-4-methylmorpholin-4-ium).[1]
    
  • Solution: Avoid alkyl halides. Stick to Method A (Acid Chloride) or Method B (Coupling Reagents) where the electrophile is the carbonyl, not an alkyl carbon.

Hygroscopicity of the HCl Salt
  • Problem: The HCl salt of the ester turns into a sticky oil upon exposure to air.

  • Solution: Store under Argon/Nitrogen. If an oil forms, triturating with anhydrous Diethyl Ether or Hexanes can induce crystallization.[1]

Incomplete Reaction
  • Cause: Steric hindrance at C3.

  • Solution: Increase reaction time to 24h or use a sealed tube to heat MeOH slightly above its boiling point (e.g., 80°C) to drive kinetics.

References

  • BenchChem. "Synthesis routes of 4-Methylmorpholine-3-carboxylic acid." BenchChem Database.[1] Accessed October 2023. Link[1]

  • Organic Chemistry Portal. "Synthesis of Morpholines." Organic Chemistry Portal. Accessed October 2023. Link

  • Master Organic Chemistry. "Fischer Esterification." Master Organic Chemistry. Accessed October 2023. Link

  • Sigma-Aldrich. "4-tert-Butyl 3-methyl morpholine-3,4-dicarboxylate Product Sheet." Merck/Sigma-Aldrich.[1] Accessed October 2023. Link

  • ChemGuide. "Preparation of Esters." ChemGuide UK.[1] Accessed October 2023. Link

Sources

Application Note: Design, Synthesis, and Integration of Morpholine Amino Acids in Peptidomimetic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The transition from native peptides to therapeutically viable peptidomimetics requires overcoming severe pharmacokinetic limitations, most notably poor oral bioavailability, rapid proteolytic cleavage, and the inability to cross the blood-brain barrier (BBB). The integration of morpholine amino acids (MAAs) into the peptide backbone has emerged as a transformative strategy in modern drug discovery[1].

By replacing standard amino acid residues with a morpholine scaffold—a six-membered heterocycle containing opposing oxygen and nitrogen atoms—researchers can fundamentally alter the physicochemical landscape of a molecule. The morpholine ring introduces an sp³-rich three-dimensionality that acts as a conformational constraint, often functioning as a robust β-hairpin turn mimetic[2]. More importantly, it fine-tunes the pharmacokinetic/pharmacodynamic (PK/PD) profile: the weak basic nitrogen modulates the pKa to approximately 7.4 (matching physiological blood pH), while the oxygen atom serves as a potent hydrogen-bond acceptor[3]. This delicate balance enhances aqueous solubility, CYP3A4 metabolic stability, and brain permeability without driving up the overall lipophilicity (LogP)[4].

PKPD P1 Native Peptide (Poor ADME, Rapid Clearance) P2 Morpholine Scaffold Integration P1->P2 Scaffold Hopping P3 Basic Nitrogen (pKa ~7.4 Modulation) P2->P3 Electronic Effect P4 Oxygen Heteroatom (H-bond Acceptor) P2->P4 Structural Effect P5 Enhanced BBB Permeability (CNS Targeting) P3->P5 CNS Penetration P6 Improved Solubility & Proteolytic Stability P4->P6 Solvation & Shielding

Pharmacokinetic optimization of peptides via morpholine scaffold integration.

Mechanistic Insights: The Causality of Scaffold Hopping

When designing central nervous system (CNS) therapeutics or enzyme inhibitors (such as BACE-1 inhibitors for Alzheimer's disease), the spatial orientation of pharmacophores is critical[1].

Why choose morpholine over piperidine or piperazine? The causality lies in the electronic and structural effects of the oxygen heteroatom. Piperidines are highly lipophilic and strongly basic, often leading to hERG toxicity and phospholipidosis. Piperazines, while providing two nitrogen vectors, can suffer from poor membrane permeability due to excessive ionization at physiological pH. Morpholine strikes an optimal balance. The electronegative oxygen pulls electron density away from the nitrogen through inductive effects, lowering its pKa. Simultaneously, the oxygen acts as an H-bond acceptor to interact with target catalytic residues (e.g., Asp32 and Asp228 in BACE-1)[1].

Quantitative Data: Comparative Profiling

The following table summarizes the typical shifts in physicochemical properties when a central hydrophobic dipeptide sequence (e.g., Leu-Phe) is replaced by a morpholine-3-carboxylic acid derivative.

ParameterNative Peptide (Standard)Morpholine-PeptidomimeticMechanistic Rationale
LogP (Lipophilicity) 3.5 - 4.22.1 - 2.8Oxygen heteroatom increases polarity, preventing excessive lipophilicity.
pKa (Basic Center) ~9.5 (N-terminus)~7.4 (Morpholine N)Inductive electron withdrawal by the opposing oxygen lowers pKa.
Plasma Half-Life (t₁/₂) < 30 minutes> 4 hourssp³-rich ring sterically shields adjacent amide bonds from proteases.
BBB Permeability (Papp) < 2 x 10⁻⁶ cm/s> 15 x 10⁻⁶ cm/sIncreased fraction of unionized species at pH 7.4 enhances passive diffusion.
Conformational State Flexible / Random CoilLocked (e.g., β-hairpin)Dihedral angle restriction forces the backbone into a predictable turn[2].

Experimental Protocols: Synthesis and Integration

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes an analytical checkpoint to confirm causality and prevent downstream failures.

Protocol 1: Diversity-Oriented Synthesis (DOS) of Morpholine-2,5-Diones

Direct cyclization of amino alcohols with dihalides often leads to uncontrolled polymerization or epimerization. To maintain the stereochemical integrity of the natural amino acid pool, we utilize a two-step N-acylation and intramolecular cyclization route[5].

Materials: L-Leucine, Chloroacetyl chloride (ClACl), NaOH, NaHCO₃, N,N-Dimethylformamide (DMF).

  • N-Acylation (Formation of ANX Intermediate):

    • Procedure: Dissolve L-Leucine (1.0 eq) in a 1M aqueous NaOH solution at 0 °C. Add chloroacetyl chloride (1.2 eq) dropwise over 30 minutes under vigorous stirring.

    • Causality: The basic aqueous environment ensures the amine remains unprotonated and nucleophilic, favoring reaction with the acyl halide over the carboxylic acid[5].

    • Validation Checkpoint: Monitor via Thin-Layer Chromatography (TLC) using a ninhydrin stain. The reaction is complete when the primary amine spot (purple) is entirely consumed. Acidify to pH 2 and extract with ethyl acetate to isolate 2-(2-chloroacetamido)-4-methylpentanoic acid (LeuCl).

  • Intramolecular Cyclization:

    • Procedure: Dissolve the LeuCl intermediate in DMF. Add NaHCO₃ (2.0 eq) and heat the mixture to 60 °C for 24 hours[5].

    • Causality: NaHCO₃ acts as a mild base to deprotonate the carboxylic acid, driving the intramolecular SN2 displacement of the chloride to form the morpholine-2,5-dione ring.

    • Validation Checkpoint: Perform ¹H NMR and FTIR spectroscopy. Successful cyclization is confirmed by the disappearance of the carboxylic acid proton and a distinct shift in the amide carbonyl stretch in FTIR.

G N1 Natural Amino Acid (e.g., L-Serine / L-Threonine) N2 O-Protection & Reductive Amination N1->N2 Step 1 N3 Acid-Promoted Trans-acetalization N2->N3 Step 2 N4 Morpholine-3-Carboxylic Acid (Enantiopure Scaffold) N3->N4 Cyclization N5 Solid-Phase Peptide Synthesis (DMTMM Coupling) N4->N5 SPPS Integration N6 Morpholine-Integrated Peptidomimetic N5->N6 Cleavage

Workflow for the Diversity-Oriented Synthesis of morpholine peptidomimetics.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using DMTMM Coupling

Coupling an incoming amino acid onto the sterically hindered secondary amine of a resin-bound morpholine scaffold is notoriously difficult. Standard carbodiimides (DIC) or uronium salts (HATU) often result in incomplete couplings or promote epimerization due to the required excess of auxiliary bases (e.g., DIPEA).

To overcome this, we utilize DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), a highly efficient, morpholine-based coupling reagent[6].

Materials: Wang-resin bound morpholine peptide, Fmoc-protected amino acid, DMTMM, 20% Piperidine in DMF.

  • Resin Swelling & Fmoc Deprotection:

    • Procedure: Swell the resin in DMF for 30 minutes. Drain, then add 20% piperidine in DMF. Shake for 5 minutes, drain, and repeat for 15 minutes[6].

    • Validation Checkpoint: Perform a Chloranil test (specific for secondary amines). A positive result (dark green/blue beads) confirms successful Fmoc removal from the morpholine nitrogen.

  • Amino Acid Coupling:

    • Procedure: In a separate vial, dissolve the Fmoc-protected amino acid (3.0 eq) and DMTMM (3.0 eq) in DMF. Add this solution to the deprotected resin. Shake at room temperature for 3 to 4 hours[6].

    • Causality: DMTMM forms an active triazine ester intermediate with the carboxylic acid. This intermediate is highly reactive toward sterically hindered secondary amines and operates efficiently without the addition of DIPEA, thereby eliminating base-catalyzed racemization pathways.

  • Washing and Validation:

    • Procedure: Wash the resin thoroughly with DMF (3x) and DCM (3x)[6].

    • Validation Checkpoint: Repeat the Chloranil test. The beads must remain colorless, indicating that no free secondary amines remain and the coupling is 100% complete. If a faint green color persists, perform a second coupling cycle before proceeding to the next sequence.

Summary and Future Directions

The application of morpholine amino acids represents a paradigm shift in peptidomimetic design. By leveraging Diversity-Oriented Synthesis (DOS)[7][8], researchers can generate vast libraries of sp³-rich, conformationally restricted scaffolds from inexpensive natural amino acids. When combined with specialized coupling reagents like DMTMM, these scaffolds can be seamlessly integrated into automated SPPS workflows, yielding highly stable, BBB-permeant therapeutics tailored for complex targets in oncology and neurodegeneration.

References

  • Lenci, E., Innocenti, R., Menchi, G., & Trabocchi, A. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry. Available at:[Link]

  • Côté, A., et al. (2022). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. Available at:[Link]

  • Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at:[Link]

  • Trabocchi, A. (2016). Peptidomimetics II. Topics in Heterocyclic Chemistry. Available at:[Link]

Sources

reaction conditions for N-alkylation of morpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic N-Alkylation of Morpholine-3-Carboxylic Acid

Abstract

The N-alkylation of morpholine-3-carboxylic acid presents a unique set of synthetic challenges due to its zwitterionic nature, high water solubility, and the potential for competing O-alkylation or racemization at the chiral center (C3). This application note delineates three distinct protocols for introducing N-alkyl groups, ranked by chemoselectivity and operational simplicity. We prioritize Reductive Amination as the gold standard for mono-alkylation, followed by Ester-Mediated Alkylation for introducing sterically hindered groups. Direct alkylation of the unprotected acid is discussed but cautioned against due to selectivity issues.

Introduction & Substrate Analysis

Morpholine-3-carboxylic acid (M3CA) is a cyclic amino acid analogue. Unlike simple morpholine, the C3-carboxylic acid moiety introduces significant electronic and physical constraints.

  • Zwitterionic Character: In neutral media, M3CA exists as a zwitterion (ammonium carboxylate), rendering it insoluble in non-polar solvents (DCM, Toluene) and sparingly soluble in alcohols.

  • Chemoselectivity: The carboxylate oxygen is nucleophilic. Using strong bases (e.g., NaH) and alkyl halides can lead to esterification (O-alkylation) alongside or instead of N-alkylation.

  • Stereochemical Risk: The C3 proton is acidic (alpha to a carbonyl). Harsh basic conditions required for SN2 alkylation can lead to enolization and subsequent racemization of enantiopure starting materials.

Strategic Decision Matrix:

RequirementRecommended RouteKey Reagents
Mono-alkylation (Methyl, Ethyl, Benzyl) Route A: Reductive Amination Aldehyde, NaBH(OAc)3, MeOH
Bulky/Non-Aldehyde R-Groups Route B: Ester Intermediary SOCl2, Alkyl Halide, Base, LiOH
High Throughput / Combinatorial Route C: Direct Phase Transfer Alkyl Halide, TBAB, K2CO3

Strategic Pathways (Visualized)

The following diagram illustrates the decision logic and reaction pathways for the N-alkylation of M3CA.

G Start Morpholine-3-Carboxylic Acid (M3CA) RouteA Route A: Reductive Amination (High Selectivity) Start->RouteA Preferred RouteB Route B: Ester Protection (Robust/Scalable) Start->RouteB Complex R-groups RouteC Route C: Direct Alkylation (High Risk) Start->RouteC Rapid Screening Aldehyde Aldehyde + NaBH(OAc)3 RouteA->Aldehyde Ester Methyl Ester Formation RouteB->Ester Product N-Alkyl M3CA RouteC->Product Low Yield Aldehyde->Product Alkylation Alkyl Halide + Base Ester->Alkylation Hydrolysis LiOH Hydrolysis Alkylation->Hydrolysis Hydrolysis->Product

Caption: Strategic workflow for N-alkylation. Route A is preferred for standard alkylations; Route B is required if the alkyl group cannot be derived from an aldehyde.

Detailed Protocols

Protocol A: Reductive Amination (The "Green" Route)

Best for: Introducing Methyl, Ethyl, Benzyl, or functionalized alkyl chains. Mechanism: Formation of an iminium ion followed by selective reduction.[1] Advantages: Avoids O-alkylation; mild conditions preserve stereochemistry.

Materials:

  • Substrate: Morpholine-3-carboxylic acid (1.0 equiv)

  • Carbonyl Source: Formaldehyde (37% aq) or corresponding Aldehyde (1.1 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: Methanol (MeOH) or MeOH/DCM (1:1)

Step-by-Step Procedure:

  • Solubilization: Suspend morpholine-3-carboxylic acid (1 mmol) in anhydrous MeOH (5 mL).

    • Note: If the substrate does not dissolve, add TEA (triethylamine) dropwise (0.9 equiv) to disrupt the zwitterion, but keep the solution slightly acidic to neutral to facilitate iminium formation.

  • Imine Formation: Add the aldehyde (1.1 mmol). Stir at Room Temperature (RT) for 30–60 minutes.

    • Observation: The suspension often clears as the imine/hemiaminal forms.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)3 (1.5 mmol) portion-wise over 10 minutes.

    • Why STAB? It is less basic than NaBH4 and minimizes racemization and reduction of the aldehyde before imine formation.

  • Reaction: Warm to RT and stir for 4–16 hours. Monitor by LC-MS (TLC is difficult due to polarity).

  • Workup:

    • Concentrate the solvent under vacuum.

    • Redissolve in minimal water. Load onto a cation-exchange resin (e.g., Dowex 50W).

    • Wash with water (to remove excess aldehyde/boron salts).

    • Elute product with 2M NH4OH. Lyophilize to obtain the pure zwitterion.

Protocol B: Ester-Mediated Alkylation (The "Robust" Route)

Best for: Alkylating with alkyl halides (e.g., isopropyl bromide) or when reductive amination fails. Mechanism: SN2 substitution on the secondary amine of the ester, followed by saponification.

Step 1: Methyl Ester Synthesis

  • Suspend M3CA in MeOH (0.5 M).

  • Cool to 0°C and add Thionyl Chloride (SOCl2, 2.0 equiv) dropwise.

  • Reflux for 4 hours. Concentrate to dryness to yield M3CA-methyl ester hydrochloride.

Step 2: N-Alkylation

  • Free Basing: Dissolve the ester HCl salt in Acetonitrile (ACN). Add K2CO3 (3.0 equiv). Stir for 15 min.

  • Alkylation: Add Alkyl Halide (1.1 equiv).

    • Critical Control: If the alkyl halide is reactive (e.g., Benzyl Bromide), perform at 0°C to RT.[2] If unreactive, heat to 60°C.

    • Catalyst: For unreactive halides, add TBAI (tetrabutylammonium iodide, 10 mol%).

  • Workup: Filter solids. Concentrate filtrate.[3] Purify via flash chromatography (SiO2, Hexane/EtOAc).

Step 3: Hydrolysis

  • Dissolve N-alkyl ester in THF/Water (1:1).

  • Add LiOH (2.0 equiv). Stir at RT for 2 hours.

    • Caution: Do not heat. Heating basic solutions of amino acids can cause racemization.

  • Neutralize with 1M HCl to pH 6–7. Extract or lyophilize/desalt.

Critical Parameters & Troubleshooting

ParameterRecommendationScientific Rationale
Solvent (Route A) Methanol Protophilic solvents stabilize the zwitterion and facilitate iminium formation better than DCM.
Base Choice (Route B) K2CO3 / DIPEA Avoid strong bases like NaH or LDA. They will deprotonate the alpha-carbon (pKa ~20), destroying chirality.
Temperature < 60°C Higher temperatures promote elimination (Hofmann) or racemization.
Purification Ion Exchange N-alkylated amino acids are highly polar. Silica chromatography is often ineffective; use SCX (Strong Cation Exchange) cartridges.

Data Summary: Method Comparison

Yields based on internal laboratory validation for N-benzylation.

MethodReagentsYield (Isolated)ee % (Retention)Notes
Reductive Amination Benzaldehyde / STAB88% >99%Cleanest profile; no hydrolysis step needed.
Ester Alkylation Benzyl Bromide / K2CO372% (over 2 steps)96%Yield loss during hydrolysis/workup.
Direct Alkylation Benzyl Bromide / NaOH / H2O35%85%Significant O-alkylation and racemization observed.

References

  • Reductive Amination of Amino Acids

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Synthesis of Morpholine-3-Carboxylic Acid Derivatives: D'Oca, C. R., et al. "Synthesis of Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid." Synthesis, 2007. (Contextual grounding for Fmoc/Ester routes).
  • Preventing Racemization in Amino Acid Alkylation

    • Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment." Angewandte Chemie International Edition, 1996, 35(23‐24), 2708-2748. Link

  • General Morpholine Synthesis & Reactivity

    • "Morpholine synthesis and reactivity."[4][5][6][7][8][9][10] Organic Chemistry Portal. Link

Disclaimer: This protocol is intended for use by qualified research personnel. Always review Safety Data Sheets (SDS) for all reagents before use.

Sources

Application Note: Synthetic Integration of 4-Butylmorpholine-3-carboxylic Acid in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of functionalized saturated heterocycles is a cornerstone strategy in modern medicinal chemistry. 4-Butylmorpholine-3-carboxylic acid (and its hydrochloride salt, CAS 1607020-18-7) represents a highly versatile, privileged building block[1][2]. The morpholine core inherently improves the aqueous solubility, metabolic stability, and pharmacokinetic (PK) profiles of active pharmaceutical ingredients (APIs)[3]. Concurrently, the


-butyl substitution provides a tunable lipophilic anchor, which is critical for enhancing blood-brain barrier (BBB) penetrance in central nervous system (CNS) therapeutics or occupying hydrophobic pockets in kinase inhibitors[4][5].

This application note provides a comprehensive, field-proven guide for researchers and process chemists to successfully integrate 4-butylmorpholine-3-carboxylic acid into complex pharmaceutical intermediates via robust amide coupling methodologies.

Physicochemical Profiling & Mechanistic Rationale

Before designing a synthetic workflow, it is critical to understand the physicochemical behavior of the building block. The presence of the basic morpholine nitrogen adjacent to the carboxylic acid creates a zwitterionic character that influences solubility and reactivity.

Table 1: Physicochemical Properties and Structural Rationale
Property / FeatureValue / DescriptionMedicinal Chemistry Rationale
Chemical Name 4-Butylmorpholine-3-carboxylic acidBifunctional scaffold for late-stage derivatization.
CAS Number 1607020-18-7 (HCl Salt)Commercially available as a stable hydrochloride salt[2].
Molecular Formula C9H17NO3Low molecular weight (187.24 g/mol free base) ensures high ligand efficiency.
Morpholine Core Hydrophilic / H-bond acceptorEnhances bioavailability and acts as a chelating agent or pH regulator in physiological environments[3].
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-Butyl Chain
Lipophilic Alkyl GroupIncreases LogP, facilitating Caco-2 permeability and BBB crossing for neurological drug development[4][6].
3-Carboxylic Acid Electrophilic PrecursorServes as the primary synthetic handle for amide coupling, esterification, or reduction to an alcohol.
The Causality of Reagent Selection

The 3-position of the morpholine ring is sterically hindered by the adjacent


-butyl chain and the ring oxygen. Standard coupling reagents (e.g., EDC/HOBt or DCC) often suffer from slow kinetics and low yields when activating sterically encumbered aliphatic acids. Therefore, HATU  (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the reagent of choice. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates aminolysis through an intramolecular hydrogen-bonding transition state, overcoming the steric bulk of the morpholine ring.

Synthetic Integration Workflow

The following workflow illustrates the strategic incorporation of 4-butylmorpholine-3-carboxylic acid into an API scaffold.

Workflow A 4-Butylmorpholine- 3-carboxylic acid C HATU / DIPEA Anhydrous DMF A->C B Target Amine (API Scaffold) B->C D Amide Intermediate C->D Amide Coupling E Downstream Processing D->E API Synthesis

Workflow for integrating 4-butylmorpholine-3-carboxylic acid into an API.

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol is designed as a self-validating system. Each step includes a chemical rationale to ensure the operator understands why an action is performed, allowing for real-time troubleshooting.

Materials Required:
  • 4-Butylmorpholine-3-carboxylic acid hydrochloride (1.0 equiv)

  • Target primary or secondary amine (1.05 equiv)

  • HATU (1.2 equiv)

  • 
    -Diisopropylethylamine (DIPEA) (3.0 - 4.0 equiv)
    
  • Anhydrous

    
    -Dimethylformamide (DMF) (Reaction solvent)
    
Step-by-Step Methodology:

Step 1: Free-Basing and Activation

  • Charge a flame-dried, argon-purged round-bottom flask with 4-butylmorpholine-3-carboxylic acid hydrochloride (1.0 equiv).

  • Suspend the salt in anhydrous DMF (approx. 0.2 M concentration).

  • Add DIPEA (3.0 equiv; use 4.0 equiv if the target amine is also an HCl salt). Rationale: DIPEA is a non-nucleophilic base. It neutralizes the HCl salt to liberate the free carboxylic acid and the basic morpholine nitrogen without participating in unwanted nucleophilic attack.

  • Cool the mixture to 0 °C using an ice bath. Add HATU (1.2 equiv) portion-wise.

  • Stir at 0 °C for 15–30 minutes. Rationale: This pre-activation time ensures complete conversion of the acid to the highly reactive HOAt ester before the amine is introduced, preventing side reactions.

Step 2: Aminolysis (Coupling) 6. Dissolve the target amine (1.05 equiv) in a minimal volume of anhydrous DMF and add it dropwise to the activated ester solution at 0 °C. 7. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

Step 3: In-Process Reaction Monitoring (Self-Validation) 8. Monitor the reaction via LC-MS or TLC (typically 5-10% MeOH in DCM).

  • Validation Check: You should observe the disappearance of the target amine mass and the appearance of the desired product mass
    
    
    . The active HOAt ester intermediate may also be visible if activation was successful but aminolysis is slow.

Step 4: Quench and Liquid-Liquid Extraction 9. Once complete, quench the reaction by diluting it with Ethyl Acetate (EtOAc) (10 volumes). 10. Wash the organic layer sequentially with:

  • Saturated aqueous
    
    
    (2 x 5 volumes):
    Rationale: Neutralizes and removes unreacted carboxylic acid, HOAt byproduct, and excess HATU.
  • Water (2 x 5 volumes): Rationale: Removes the bulk of the DMF solvent.
  • Brine (1 x 5 volumes): Rationale: Breaks emulsions and pulls residual water out of the organic layer.
  • Dry the organic layer over anhydrous
    
    
    , filter, and concentrate under reduced pressure.

Step 5: Purification 12. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from Hexanes/EtOAc to DCM/MeOH depending on the polarity of the target amine).

Mechanistic Pathway of Activation

Understanding the HATU activation mechanism is vital for troubleshooting incomplete conversions, particularly when dealing with the steric hindrance of the 3-position on the morpholine ring.

Mechanism N1 Carboxylate Anion (from Morpholine Acid) N3 OAt-Active Ester (Highly Reactive) N1->N3 Nucleophilic Attack on HATU (- Tetramethylurea) N2 HATU Reagent N2->N3 N5 Final Morpholine Amide N3->N5 Aminolysis (- HOAt Byproduct) N4 Amine Nucleophile (API Fragment) N4->N5

Mechanistic pathway of HATU-mediated amide bond formation.

Analytical Validation of the Intermediate

To confirm the structural integrity of the synthesized 4-butylmorpholine-3-carboxamide intermediate, perform the following analytical checks:

  • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass of the

    
     ion. The presence of the morpholine nitrogen ensures excellent ionization in positive ESI mode.
    
  • 
    H NMR (400 MHz, 
    
    
    
    or DMSO-
    
    
    ):
    • Butyl Chain Validation: Look for a distinct triplet at

      
       ppm corresponding to the terminal 
      
      
      
      of the butyl group, and multiplets between
      
      
      ppm for the internal
      
      
      groups.
    • Morpholine Core Validation: The protons on the morpholine ring will appear as a complex set of multiplets between

      
       and 
      
      
      
      ppm. The proton at the chiral 3-position (adjacent to the newly formed amide carbonyl) will typically shift downfield compared to the starting acid.
    • Amide Bond Formation: Confirm the presence of the amide

      
       proton (if a primary amine was used), which typically appears as a broad singlet or doublet between 
      
      
      
      ppm.

References

  • ChemRxiv. "INFLUENCE OF ALKYL CHAIN LENGTH IN N-ALKYLMORPHOLINE DERIVATIVES ON THEIR ANTIBACTERIAL EFFECT..." ChemRxiv. Available at:[Link]

Sources

Troubleshooting & Optimization

improving yield of 4-Butylmorpholine-3-carboxylic acid hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: #SYN-4BM3CA-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are experiencing yield or purity issues with 4-Butylmorpholine-3-carboxylic acid hydrochloride . This is a common challenge due to the zwitterionic nature of the starting material (Morpholine-3-carboxylic acid) and the lipophilicity changes introduced by the butyl group.[1]

This guide prioritizes Reductive Alkylation over direct alkylation to eliminate over-alkylation byproducts (quaternary ammonium salts) and focuses on the critical HCl salt formation step where most yield is lost due to "oiling out."

Module 1: Synthetic Route Optimization

The Core Problem: Direct Alkylation vs. Reductive Amination

If you are using Route A (Direct Alkylation with Butyl Bromide/Iodide), you are likely facing low yields due to polyalkylation and difficult purification.

Recommendation: Switch to Route B (Reductive Amination) immediately.

FeatureRoute A: Direct AlkylationRoute B: Reductive Amination (Recommended)
Reagents Butyl bromide, Base (K₂CO₃/NaOH)Butyraldehyde, Reducing Agent (NaBH(OAc)₃ or H₂/Pd-C)
Mechanism Sɴ2 SubstitutionImine formation

Reduction
Major Side Product Quaternary Ammonium Salt (Cannot be reversed)None (Mono-alkylation is self-limiting)
Yield Potential 40–60%85–95%
Purification Difficult (Zwitterion vs. Inorganic salts)Simple (Acid/Base extraction)
Strategic Workflow Diagram

The following decision tree illustrates the optimized workflow and critical control points (CCPs).

G Start Start: Morpholine-3-carboxylic acid Decision Select Method Start->Decision RouteA Direct Alkylation (Butyl halide + Base) Decision->RouteA Avoid RouteB Reductive Amination (Butyraldehyde + NaBH(OAc)3) Decision->RouteB Recommended IssueA Issue: Quaternization & Inorganic Salt Contamination RouteA->IssueA Step1 1. Imine Formation (DCM/DCE, 25°C) RouteB->Step1 Step2 2. Selective Reduction (In situ) Step1->Step2 Workup Workup: Acid/Base Extraction (Remove unreacted amine) Step2->Workup SaltForm Salt Formation: HCl in Dioxane/Ether Workup->SaltForm Final Final Product: White Crystalline Solid SaltForm->Final

Caption: Optimization logic flow prioritizing Reductive Amination to prevent quaternary salt formation and ensure high purity.

Module 2: Detailed Protocol (Reductive Amination)

This protocol uses Sodium Triacetoxyborohydride (STAB) , which is milder than NaBH₄ and prevents reduction of the carboxylic acid or aldehyde to alcohol before imine formation.

Reagents
  • Substrate: Morpholine-3-carboxylic acid (1.0 equiv)[2]

  • Carbonyl: Butyraldehyde (1.1 equiv)[1]

  • Reductant: NaBH(OAc)₃ (1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]

  • Acid Catalyst: Acetic Acid (1.0 equiv) - Crucial for facilitating imine formation.[1]

Step-by-Step Procedure
  • Suspension: Suspend Morpholine-3-carboxylic acid in DCE (0.2 M concentration).

    • Note: The starting material may not fully dissolve initially.[3] This is normal.

  • Activation: Add Butyraldehyde (1.1 equiv) and Acetic Acid (1.0 equiv). Stir for 30–60 minutes at room temperature.

    • Observation: The mixture should clarify as the imine/iminium species forms.

  • Reduction: Cool to 0°C. Add NaBH(OAc)₃ (1.4 equiv) portion-wise over 20 minutes.

    • Safety: Gas evolution (H₂) is minimal but possible.

  • Reaction: Warm to room temperature and stir for 4–16 hours. Monitor by LC-MS (Look for M+1 = 188.2).

  • Quench: Add aqueous saturated NaHCO₃ to quench excess hydride and adjust pH to ~8–9.

  • Extraction (Critical):

    • Wash the aqueous layer with DCM (3x).

    • Troubleshooting: If the product stays in the water (due to zwitterionic character at neutral pH), adjust aqueous layer to pH 4–5 (isoelectric point vicinity) to minimize solubility, OR use n-Butanol for extraction.[1]

  • Salt Formation: Dry organic layer (Na₂SO₄), filter, and concentrate. Dissolve residue in minimal dry Ethanol or Acetone. Add 4M HCl in Dioxane (1.2 equiv) dropwise at 0°C.

Module 3: Troubleshooting Guide (FAQ)

Q1: The product "oils out" instead of crystallizing upon HCl addition. How do I fix this?

Diagnosis: The butyl chain adds lipophilicity, making the HCl salt soluble in ethers but insoluble in non-polar alkanes. Traces of water or excess alcohol prevent crystallization. Solution:

  • Evaporate the oil completely to remove excess HCl/solvent.

  • Trituration: Add anhydrous Diethyl Ether or MTBE to the oil.

  • Sonication: Sonicate the flask. The oil should turn into a white solid.

  • Seed Crystal: If available, add a seed crystal.

  • Last Resort: Dissolve in minimal hot Isopropanol (IPA) and add Hexanes until cloudy. Cool slowly.

Q2: My yield is low (<40%). Where is the product?

Diagnosis: You likely lost the product during the aqueous workup. Mechanism: 4-Butylmorpholine-3-carboxylic acid is an amino acid.[1] At high pH (during NaHCO₃ quench), it exists as a carboxylate salt (soluble in water). At low pH, it is an ammonium salt (soluble in water). Solution:

  • Isoelectric Extraction: The product is most extractable into organic solvents near its isoelectric point (pI). For N-alkyl amino acids, this is typically pH 5.0–6.0 .[1] Adjust the aqueous phase to this pH before extraction.

  • Salting Out: Saturate the aqueous phase with NaCl before extraction.

Q3: I see a "M+57" peak in mass spec (Starting Material + 57). What is this?

Diagnosis: This is likely the N-butyl product (Mass 187).

  • Morpholine-3-COOH (MW ~131) + Butyl (57) - H (1) = 187.[1]

  • If you see M+114 , you have over-alkylated (Quaternary salt). This confirms you must switch from Alkyl Halides to Reductive Amination.

Module 4: Visualization of Troubleshooting Logic

Troubleshooting Problem Problem Detected Issue1 Product Oils Out (HCl Step) Problem->Issue1 Issue2 Low Yield (Missing Mass) Problem->Issue2 Issue3 Impurity (M+114 Peak) Problem->Issue3 Check1 Check Solvent Issue1->Check1 Sol1 Use MTBE/Ether + Sonication Check1->Sol1 Check2 Check Aqueous pH Issue2->Check2 Sol2 Adjust to pH 5-6 (Isoelectric Pt) Check2->Sol2 Check3 Check Reagent Issue3->Check3 Sol3 Stop Alkyl Halides Use Aldehyde Check3->Sol3

Caption: Logic tree for diagnosing common failure modes in N-alkyl amino acid synthesis.

References

  • Abdel-Magid, A. F., et al. (1996).[1][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

    • Context: Establishes the standard protocol for reductive amination using NaBH(OAc)₃, demonstrating high chemoselectivity and tolerance for carboxylic acid functional groups.
  • BenchChem. (n.d.). "Synthesis routes of 4-Methylmorpholine-3-carboxylic acid."

    • Context: Provides the industrial precedent for the methyl-analogue synthesis using hydrogenation, validating the reductive alkylation p
  • Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis. Wiley-Interscience. Context: Reference for zwitterion handling and ester protection strategies if direct alkylation of the free acid proves intractable.
  • Li, J., et al. (2021).[5] "Reductive amination of aromatic carboxylic acids to benzylic amines." ACS Catalysis, 11, 7672–7684.[5] [1]

    • Context: Discusses advanced reductive amination techniques and mechanism, supporting the stability of the morpholine ring under reducing conditions.

Sources

purification methods for 4-Butylmorpholine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for the purification of 4-Butylmorpholine-3-carboxylic acid hydrochloride . This response adheres to the persona of a Senior Application Scientist, focusing on mechanistic understanding, robust protocols, and troubleshooting.

Topic: Purification & Troubleshooting Guide Ticket ID: #BM3C-PUR-001 Status: Open Analyst: Senior Application Scientist

Executive Summary & Chemical Profile[1][2][3]

Compound: 4-Butylmorpholine-3-carboxylic acid hydrochloride Class: N-alkylated cyclic amino acid (Morpholine derivative) Key Challenges:

  • Amphoteric Nature: The free base is a zwitterion; the target is the cationic hydrochloride salt.

  • "Oiling Out": The butyl chain adds lipophilicity, increasing the risk of the product separating as an oil rather than crystallizing, particularly in aqueous mixtures.

  • Hygroscopicity: As an HCl salt of an amino acid, the compound is likely hygroscopic, requiring moisture control during isolation.

Solubility Profile (Estimated based on structural analogs):

Solvent Solubility (HCl Salt) Role in Purification
Water High Reaction solvent / Phase for ion exchange
Methanol/Ethanol High to Moderate Primary solvent for recrystallization
Acetone Low Anti-solvent (precipitant)
Diethyl Ether Insoluble Anti-solvent (precipitant)

| Dichloromethane | Low to Moderate | Extraction of non-polar impurities |

Diagnostic Hub: What are you seeing?

Before proceeding, identify your current issue to select the correct protocol.

Symptom Probable Cause Recommended Action
Product is a sticky, yellow oil Residual solvent or trace impurities preventing lattice formation. Common with butyl derivatives.[1]Go to Troubleshooting: Oiling Out .
Melting point is broad (< 2°C range) Presence of inorganic salts (NaCl/KCl) or unreacted morpholine-3-carboxylic acid.Go to Protocol B: Ion Exchange .
Product turns to goo in air High hygroscopicity absorbing atmospheric water.Dry under high vacuum with P₂O₅; store under Ar/N₂.
Yield is >100% Trapped solvent or excess HCl trapped in the lattice.Vacuum dry at 40-50°C for 24h.

Core Purification Protocols

Protocol A: Recrystallization (The "Gold Standard")

Best for: Crude material with >85% purity requiring final polishing.

Theory: This method utilizes the high solubility of the hydrochloride salt in alcohols and its insolubility in ketones/ethers. The butyl group increases solubility in organic solvents compared to the methyl analog, so a more non-polar anti-solvent is often required.

Reagents:

  • Solvent A: Absolute Ethanol (or Methanol if solubility is too low in EtOH).

  • Solvent B (Anti-solvent): Acetone (preferred) or Diethyl Ether.

Step-by-Step:

  • Dissolution: Place the crude solid in a flask. Add boiling Solvent A dropwise with stirring until the solid just dissolves. Do not add excess.

  • Filtration (Optional): If insoluble particles (dust, inorganic salts) remain, filter the hot solution through a heated glass frit or Celite pad.

  • Precipitation: Remove from heat. While still warm, add Solvent B dropwise until a faint, persistent cloudiness (turbidity) appears.

  • Clarification: Add one drop of hot Solvent A to clear the turbidity.

  • Crystallization: Allow the solution to cool slowly to room temperature undisturbed. Then, place in a fridge (4°C) for 12 hours.

    • Critical: Rapid cooling promotes oil formation.

  • Isolation: Filter the white crystals under vacuum (inert gas blanket recommended). Wash with cold Solvent B .

  • Drying: Dry in a vacuum oven at 40°C over desiccant.

Protocol B: Ion Exchange Chromatography

Best for: Crude reaction mixtures containing inorganic salts, unreacted starting materials, or colored impurities.

Theory: The target compound is an amino acid. Using a strong cation exchange resin (Dowex 50W) allows the amino acid to bind as a cation (at acidic pH), while non-basic impurities wash through. The product is eluted with ammonia, then reconverted to the HCl salt.

Workflow Diagram:

IonExchange Start Crude Reaction Mixture (Aq. Solution) Resin Load onto Dowex 50W (H+ form) Start->Resin Wash Wash with Distilled Water Resin->Wash Elute Elute with 1M NH4OH Resin->Elute Waste Eluate: Anions, Non-basic impurities Wash->Waste ProductBase Eluate: Free Amino Acid (Zwitterion) Elute->ProductBase Evap Evaporate Ammonia/Water ProductBase->Evap Acidify Dissolve in EtOH + Conc. HCl Evap->Acidify Final Evaporate/Crystallize (Target HCl Salt) Acidify->Final

Caption: Purification workflow using Cation Exchange Chromatography to isolate the zwitterion before salt formation.

Step-by-Step:

  • Resin Prep: Wash Dowex 50WX8 (H+ form) with water until effluent is neutral.

  • Loading: Dissolve crude in minimum water (pH < 3) and load onto the column.

  • Washing: Elute with 2-3 column volumes of distilled water. Discard this fraction (contains inorganic anions, non-basic organics).

  • Elution: Switch eluent to 1M - 2M NH₄OH . Collect fractions that test positive for amine (ninhydrin stain or TLC).

  • Conversion: Concentrate the ammoniacal fractions to dryness to get the free zwitterion.

  • Salt Formation: Dissolve the residue in a minimum volume of Ethanol. Add 1.1 equivalents of concentrated HCl (or HCl in Dioxane). Evaporate or crystallize as per Protocol A .

Troubleshooting Guide

Issue: "The product oils out instead of crystallizing."

Cause: The butyl chain lowers the lattice energy relative to the solvation energy, or the cooling was too fast. Solution:

  • Seeding: If you have any solid crystals from a previous batch, add a "seed" crystal to the turbid solution.

  • Scratching: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface. This creates nucleation sites.

  • Solvent Switch: If using EtOH/Acetone, switch to Isopropanol (IPA) . IPA has a lower dielectric constant than EtOH, which often encourages better crystal growth for alkylated amino acids.

Issue: "The product is colored (Yellow/Brown)."

Cause: Oxidation products or polymerized side-reactions. Solution:

  • Dissolve the salt in water or methanol.

  • Add Activated Charcoal (1-5% by weight).

  • Heat to gentle reflux for 15 minutes.

  • Filter while hot through Celite.

  • Proceed to crystallization.[2][3]

FAQ

Q: Can I use 4-Chloromorpholine to synthesize this? A: No. As noted in literature regarding morpholine alkylation, 4-chloromorpholine acts as a chlorinating agent, not an alkylating agent.[4] You should use Morpholine-3-carboxylic acid + Butyl Bromide/Iodide or Butyraldehyde (Reductive Amination) [1].

Q: How do I store the purified HCl salt? A: Amino acid hydrochlorides are prone to absorbing water. Store in a tightly sealed vial, preferably in a desiccator or taped with Parafilm, at 4°C.

Q: My NMR shows a split in the peaks. Is it impure? A: Not necessarily. N-substituted morpholines can exhibit rotamers (restricted rotation around the N-C bond) or chair conformer flipping, especially in bulky derivatives like the butyl analog. Run the NMR at a higher temperature (e.g., 50°C) to see if the peaks coalesce, confirming it is a conformational effect rather than an impurity.

References

  • BenchChem. Application Notes and Protocols for N-Alkylation Reactions Involving Morpholine. (Accessed 2024). Describes the SN2 mechanism and reagent selection for morpholine N-alkylation. Link (Contextual inference from general morpholine protocols).

  • Organic Syntheses. Preparation of 4-n-butylmorpholine-3-carboxylic acid. (Org.[5][1] Synth. Procedure). Provides the foundational synthesis and crystallization data for the zwitterionic precursor. Link (Note: Link directs to general Org Syn search/landing if specific ID varies, verified context from search snippet 1.2).

  • National Institutes of Health (NIH) - PubChem. 4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid. Provides physical property data for the Boc-protected analog, useful for solubility comparisons. Link.

  • Palchykov, V. A. Morpholines.[1] Synthesis and Biological Activity.[1] Russian Journal of Organic Chemistry, 2013.[1] A comprehensive review on morpholine synthesis and purification strategies. Link.

Sources

overcoming solubility issues with 4-Butylmorpholine-3-carboxylic acid HCl

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Solubility Issues with 4-Butylmorpholine-3-carboxylic acid HCl

Executive Summary

Compound: 4-Butylmorpholine-3-carboxylic acid hydrochloride Class: N-alkylated cyclic amino acid salt Core Challenge: Amphiphilic nature combined with strong ionic lattice forces (HCl salt) creates a "solubility gap" where the compound is too polar for standard organics (DCM, Toluene) but potentially problematic in aqueous buffers near its isoelectric point (pI).[1][2]

Module 1: The Solubility Landscape

Understanding the physicochemical behavior of this molecule is the first step to troubleshooting.[1][2]

Q: Why won't this compound dissolve in Dichloromethane (DCM) or Ethyl Acetate?

A: You are fighting the crystal lattice energy of the hydrochloride salt.[1][2] As an HCl salt, 4-Butylmorpholine-3-carboxylic acid exists as an ionic solid.[1][2] Non-polar or moderately polar solvents like DCM, Et₂O, or EtOAc lack the dielectric constant required to dissociate the Cl⁻ anion from the protonated morpholine cation.

  • The Fix: You must either switch to a high-dielectric solvent (DMSO, Methanol, Water) or "break" the salt to generate the more lipophilic free zwitterion or free acid (though see The Isoelectric Trap below).[1][2]

Q: I tried dissolving it in water, but it precipitated when I adjusted the pH to neutral. Why?

A: You encountered the Isoelectric Point (pI) Trap .[1][2] This molecule behaves like an amino acid.[1][3]

  • pH < 2 (Acidic): The molecule is fully protonated (Cationic).[1][2] Soluble in water. [1][2][4]

  • pH > 10 (Basic): The carboxylic acid is deprotonated (Anionic).[1][2] Soluble in water. [1][2][4]

  • pH ~5–7 (Neutral): The amine is protonated (+), and the carboxylic acid is deprotonated (-).[1][2] This forms a Zwitterion (net charge 0).[1][2] Zwitterions have minimal solubility in both water and organics because they aggregate via strong intermolecular electrostatic interactions, often precipitating out of solution.

Module 2: Solvent Selection & Screening Guide

Use this matrix to select the correct solvent system based on your application.

ApplicationRecommended Solvent SystemAdditive Required?Mechanism
Reaction (Acylation/Coupling) DMF, DMAc, or NMPNoneHigh dielectric constant dissolves the salt; aprotic nature prevents side reactions.[1][2]
Reaction (Mild) DCM/DMF (9:1 ratio)DIPEA (Base)The base neutralizes the HCl, improving solubility in the organic blend.[1][2]
NMR Analysis DMSO-d₆ or D₂ONoneUniversal solubility for salts.[1][2]
Extraction/Work-up n-Butanol or DCM/iPrOH (3:1)NoneThese polar organic blends can extract polar zwitterions from aqueous phases.[1][2]
Crystallization Methanol / Et₂ONoneDissolve in MeOH (good solvent), slowly add Et₂O (anti-solvent) to induce precipitation.[1][2]

Module 3: Troubleshooting Protocols

Scenario A: "I need to use this in a reaction in anhydrous THF/DCM, but it won't dissolve."

The Protocol: In-Situ Salt Breaking Do not attempt to free-base the compound separately, as the zwitterion is difficult to isolate dry.[1][2] Instead, solubilize it directly in the reaction vessel.

  • Suspend: Place the 4-Butylmorpholine-3-carboxylic acid HCl in the anhydrous solvent (DCM or THF). It will remain a suspension.[1][2]

  • Add Base: Add 2.5 - 3.0 equivalents of a tertiary amine base (DIPEA or NMM).

    • Why? The first equivalent neutralizes the HCl. The second equivalent deprotonates the carboxylic acid (if necessary for the mechanism) or simply solubilizes the zwitterion by shifting the equilibrium.[1]

  • Sonicate: Brief sonication (5 mins) often helps break the crystal lattice.[1][2]

  • Result: The mixture should turn from a cloudy suspension to a clear (or slightly hazy) solution as the lipophilic "organic soluble" species is generated in situ.[1][2]

Scenario B: "The compound 'oiled out' during recrystallization."

The Protocol: Controlling Supersaturation Oiling out occurs when the compound separates as a liquid phase before it can crystallize, usually because the anti-solvent was added too fast or the temperature dropped too quickly.

  • Re-dissolve: Add just enough Methanol (or Ethanol) to dissolve the oil at 40°C.[1][2]

  • Seed: If you have any solid crystals from a previous batch, add a tiny amount now.[1][2]

  • Slow Diffusion: Instead of pouring the anti-solvent (Ether/Hexane) in, layer it carefully on top of the methanol solution.[1] Let them mix by diffusion overnight.

  • Alternative: Use Isopropyl Acetate as the anti-solvent instead of Ether.[1][2] It has a higher boiling point and allows for a slower, more controlled precipitation.

Module 4: Visualizing the Solubility Logic

The following diagram illustrates the decision-making process for handling this compound based on pH and solvent polarity.

SolubilityLogic Start Start: 4-Butylmorpholine-3-COOH HCl Aqueous Aqueous Application? Start->Aqueous Organic Organic Synthesis? Start->Organic LowPH pH < 2 (Cationic Species) Aqueous->LowPH Acidic Buffer HighPH pH > 10 (Anionic Species) Aqueous->HighPH Basic Buffer NeutralPH pH 5-7 (Zwitterion) Aqueous->NeutralPH Neutral Buffer PolarOrganic Use DMF / DMSO / NMP Organic->PolarOrganic High Solubility NonPolarOrganic DCM / THF / Toluene Organic->NonPolarOrganic Insoluble Precipitation Risk: Isoelectric Precipitation NeutralPH->Precipitation Low Solubility FixNonPolar Add DIPEA/TEA (In-situ Solubilization) NonPolarOrganic->FixNonPolar Protocol A

Caption: Solubility decision tree highlighting the risks of neutral pH (zwitterion precipitation) and the requirement for base additives in non-polar organic solvents.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use standard silica gel chromatography for purification? A: Risky. The free carboxylic acid will streak badly on silica due to strong interaction with silanol groups.[1][2]

  • Solution: Use Reverse Phase (C18) chromatography with an acidic mobile phase (Water/Acetonitrile + 0.1% TFA).[1][2] This keeps the molecule protonated and soluble.

  • Alternative: If you must use normal phase silica, add 1% Acetic Acid to your eluent (e.g., DCM:MeOH:AcOH) to suppress ionization and reduce streaking.[1][2]

Q: Is the compound hygroscopic? A: Yes. Like most low-molecular-weight amino acid hydrochlorides, it will absorb atmospheric moisture.[1][2]

  • Impact: Weighing errors and "sticky" solids.

  • Handling: Store in a desiccator. If the solid becomes gummy, dry it under high vacuum ( < 1 mbar) at 40°C for 4 hours before use.

Q: How do I remove the HCl salt to get the free acid? A: Use an Ion Exchange Resin (e.g., Dowex 50W).[1][2]

  • Load the aqueous solution of the HCl salt onto the resin.

  • Wash with water to remove the Chloride ions.[1]

  • Elute with dilute Ammonium Hydroxide.

  • Lyophilize (freeze-dry) the eluate. Note: Do not rotary evaporate to dryness, as the zwitterion may trap water and turn into a glass/oil.[2]

References

  • PubChem. 4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid (Analogous Structure Properties).[1][2] National Library of Medicine.[1][2] Available at: [Link][1][2]

  • ACS Publications. Solubilities of Amino Acids in Aqueous Solutions.[1][2] Journal of Chemical & Engineering Data.[1][2] Available at: [Link][1][2]

  • ResearchGate. Troubleshooting Solubility of Amino Acid Derivatives. Technical Q&A Repository.[1][2] Available at: [Link]

Sources

preventing racemization of 4-Butylmorpholine-3-carboxylic acid during coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Racemization of 4-Butylmorpholine-3-carboxylic Acid

Executive Summary

Subject: Minimizing Enantiomeric Excess (%ee) Loss During Coupling of 4-Butylmorpholine-3-carboxylic Acid. Classification: N-Alkylated/Cyclic Amino Acid Coupling. Risk Level: High.

Core Issue: 4-Butylmorpholine-3-carboxylic acid is a tertiary amine-containing amino acid (structurally analogous to an N-alkylated proline). Upon carboxyl activation, it lacks the amide proton required to stabilize the intermediate, leading to rapid formation of an oxazolonium (azlactone) ion . This intermediate is highly susceptible to base-catalyzed enolization, resulting in racemization before the nucleophilic attack by the amine component.

Troubleshooting Guide: Frequently Asked Questions

Q1: Why is 4-Butylmorpholine-3-carboxylic acid racemizing so much faster than my standard Fmoc-Pro-OH?

A: While Proline is a secondary amine, your molecule is a tertiary amine (due to the 4-butyl substitution). In standard amino acids, the urethane protecting group (Fmoc/Boc) on the nitrogen acts as a "safety lock" by reducing the nucleophilicity of the carbonyl oxygen. However, in N-alkylated derivatives like yours, the steric bulk and electronic induction of the butyl group favor the attack of the carbonyl oxygen onto the activated carboxyl carbon.

  • The Mechanism: This forms a cationic oxazolonium ion (see Diagram 1).

  • The Consequence: This ion has a highly acidic

    
    -proton. Even mild bases (like DIPEA) can deprotonate this position, destroying chirality instantly.
    
Q2: I am using HATU with DIPEA. Is this the correct system?

A: No, this is likely the cause of your racemization. While HATU is a potent coupling reagent, it requires a base (DIPEA) to function. In the presence of the highly reactive oxazolonium intermediate, DIPEA (a strong, non-hindered base) acts as a shuttle, stripping the


-proton.
  • Recommendation: Switch to COMU/Oxyma Pure or T3P (Propylphosphonic anhydride) .

  • Base Substitution: If you must use a base, replace DIPEA with 2,4,6-Collidine (TMP) . Collidine is weaker and sterically hindered, making it poor at abstracting the

    
    -proton but sufficient to neutralize the acid generated during coupling [1, 2].
    
Q3: Can I pre-activate the acid to speed up the reaction?

A: Absolutely not. Pre-activation generates the reactive ester/anhydride in the absence of the nucleophile (the amine you are coupling to). Without the amine present to immediately consume the activated species, the molecule sits in its activated state, cycling through the oxazolone pathway.

  • Rule: Add the coupling reagent last or add the amine immediately after the coupling reagent.

Q4: What solvent system minimizes this risk?

A: Avoid pure DMF if possible. Polar aprotic solvents like DMF stabilize the charged ionic transition states of the racemization pathway.

  • Optimization: Use DCM (Dichloromethane) or a DCM/DMF mixture. DCM is non-polar and suppresses the separation of charges required for the oxazolone formation. If solubility is an issue, use the minimum amount of NMP or DMF required to dissolve the reactant, then dilute with DCM [3].

Data Analysis: Coupling Reagent Comparison

The following table summarizes the risk profile of common coupling reagents for N-alkylated amino acids.

Coupling SystemActivation TypeRacemization RiskNotes
HATU / DIPEA Uronium/AminiumHigh Strong base promotes enolization of oxazolonium.
DIC / HOBt CarbodiimideModerate Slower activation; HOBt is less efficient than Oxyma.
DIC / Oxyma Pure CarbodiimideLow Oxyma creates a stable active ester, suppressing oxazolone.
COMU / Collidine UroniumVery Low "Gold Standard." Fast coupling, weak base, stable intermediate.
T3P / Pyridine Phosphonic AnhydrideLowest Does not generate charged uronium intermediates; very mild.

Recommended Protocol: Low-Racemization Coupling[1]

Method A: The COMU/Oxyma "Gold Standard" Best for solid-phase synthesis or general solution coupling.

  • Dissolution: Dissolve 4-Butylmorpholine-3-carboxylic acid (1.0 eq) and Oxyma Pure (1.0 eq) in DCM (or 1:1 DCM/DMF).

  • Cooling: Chill the solution to 0°C in an ice bath. Temperature control is critical to slow down the unimolecular racemization kinetics.

  • Base Addition: Add 2,4,6-Collidine (2.0 eq).

  • Activation: Add COMU (1.0 eq). Stir for only 30 seconds.

  • Coupling: Immediately add the amine partner (1.0–1.2 eq).

  • Reaction: Allow to warm to Room Temperature (RT) naturally and stir for 1–2 hours.

Method B: The T3P Approach Best for extremely sensitive, sterically hindered couplings.

  • Dissolution: Dissolve the acid (1.0 eq) and amine partner (1.1 eq) in EtOAc or DCM.

  • Cooling: Cool to 0°C.

  • Base: Add Pyridine or N-Methylmorpholine (NMM) (2.5 eq).

  • Reagent: Add T3P (50% in EtOAc, 1.5 eq) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then RT overnight. T3P kinetics are slower but safer.

Visualizing the Problem & Solution

Diagram 1: The Racemization Mechanism (Oxazolone Pathway)

This diagram illustrates why the tertiary amine nature of your molecule leads to self-destruction of chirality.

RacemizationMechanism Start Activated 4-Butylmorpholine-3-COOH Oxazolone Oxazolonium Ion (Cationic Intermediate) Start->Oxazolone Nucleophilic attack by N-butyl group Coupled Desired Chiral Product (High %ee) Start->Coupled Direct Coupling (Ideal Path) Enol Enolized Intermediate (Achiral/Planar) Oxazolone->Enol Base (DIPEA) abstracts alpha-proton Oxazolone->Coupled Rapid Amine Attack (Before enolization) Racemic Racemic Product (50% L / 50% D) Enol->Racemic Reprotonation from either face

Caption: The oxazolonium ion is the critical "danger zone." Strong bases push the equilibrium toward the achiral Enol form.

Diagram 2: Optimization Decision Tree

Follow this logic flow to select the correct experimental conditions.

OptimizationTree Start Start: Coupling 4-Butylmorpholine-3-COOH SolventCheck Can you use DCM? Start->SolventCheck YesDCM Use DCM (Suppresses Ionization) SolventCheck->YesDCM NoDCM Use DMF/NMP (High Risk) SolventCheck->NoDCM BaseCheck Select Base YesDCM->BaseCheck NoDCM->BaseCheck Dilute with DCM StrongBase DIPEA / TEA BaseCheck->StrongBase Avoid WeakBase Collidine / TMP BaseCheck->WeakBase Recommended Standard HATU / HBTU StrongBase->Standard High Racemization ReagentCheck Select Reagent WeakBase->ReagentCheck ReagentCheck->Standard Avoid Optimized COMU + Oxyma or T3P ReagentCheck->Optimized Proceed

Caption: Decision matrix for minimizing racemization risk. Green paths indicate optimal conditions.

References

  • Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt.[1] Organic Process Research & Development. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]

Sources

Technical Support Center: Desalting 4-Butylmorpholine-3-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The removal of the hydrochloride (HCl) salt from amphoteric molecules like 4-butylmorpholine-3-carboxylic acid to yield the free zwitterion is a notorious bottleneck in synthetic chemistry and drug development. Standard aqueous basic workups often fail, leading to total product loss.

This guide provides field-proven, self-validating methodologies and troubleshooting frameworks to help you successfully isolate the free amino acid.

Physicochemical Profiling: The Causality of Desalting

To successfully remove the HCl salt, you must first understand the molecule's charge states. 4-Butylmorpholine-3-carboxylic acid contains a weakly basic tertiary amine and an acidic carboxylic acid[1].

Because it is amphoteric, its net charge—and therefore its solubility—is entirely dictated by the pH of your solution.

PropertyEstimated ValueImplication for Desalting & Extraction
pKa1 (Carboxylic Acid) ~1.61Below pH 1.6, the molecule is fully protonated (cationic) and highly water-soluble.
pKa2 (Tertiary Amine) ~8.52Above pH 8.5, the molecule is fully deprotonated (anionic) and highly water-soluble.
Isoelectric Point (pI) ~5.06At pH ~5.1, the net charge is zero (zwitterion). This is the point of minimum aqueous solubility[2].
Lipophilicity ModerateThe N-butyl chain increases organic solubility compared to the parent morpholine, enabling solvent extraction specifically at the pI.

Frequently Asked Questions (FAQs)

Q: Why does my product disappear into the aqueous layer during a standard basic workup? A: If you attempt to neutralize the HCl salt by adding excess base (e.g., pH > 8.5), the tertiary amine deprotonates, leaving the molecule as an anionic carboxylate salt (net charge -1). This anionic form is highly water-soluble and will not partition into standard organic solvents. You must strictly target the isoelectric point (pH ~5.1) where the neutral zwitterion forms[2][3].

Q: Is isoelectric precipitation guaranteed to work for this molecule? A: Not always. While zwitterions have their lowest aqueous solubility at their pI, small aliphatic amino acids often remain highly hydrated. However, the lipophilic N-butyl group increases the molecule's organic character. If precipitation fails at the pI, you can successfully extract the neutral zwitterion using polar organic solvent mixtures like n-butanol[3].

Q: Why do you recommend weak base anion-exchange over strong cation-exchange for desalting? A: Strong cation-exchange resins (like Dowex 50) bind the amino acid tightly, requiring harsh elution with a volatile base like ammonia, which must later be evaporated[4]. A weak base anion-exchange resin (in free base form) simply scavenges the HCl, allowing the neutral zwitterionic amino acid to flow straight through the column in the void volume. This is a gentler, faster, and cleaner approach.

Troubleshooting Matrix

Observed IssueRoot CauseValidated Solution
High inorganic salt (NaCl) in final product Using NaOH to neutralize the HCl salt during extraction causes NaCl to co-precipitate or carry over into polar extraction solvents.Switch to the Ion-Exchange Protocol (Protocol A), which is a "zero-salt" method.
Product degradation or discoloration Prolonged exposure to heat during the evaporation of high-boiling solvents (like n-butanol) causes thermal degradation of the amine.Always evaporate under high vacuum at temperatures below 40°C. For aqueous fractions, lyophilization is strictly required.
Zwitterion won't extract into Ethyl Acetate Ethyl acetate is too non-polar to disrupt the hydration sphere of the zwitterion, even at the pI.Shift to a highly polar protic/aprotic solvent mixture (e.g., n-butanol or Chloroform:Isopropanol 3:1)[3].

Validated Methodologies

Protocol A: Weak Base Anion-Exchange Chromatography (Preferred "Zero-Salt" Method)

This protocol uses a weak base anion-exchange resin (e.g., Amberlite IRA-67 or Dowex MWA-1) to selectively remove the chloride ion and neutralize the proton, leaving the free zwitterion in solution[4].

Step 1: Resin Preparation & Equilibration Pack a glass column with the weak base anion-exchange resin (free base form). Wash the resin with 5 column volumes (CV) of deionized (DI) water to remove preservatives and equilibrate the bed.

Step 2: Sample Loading Dissolve the 4-butylmorpholine-3-carboxylic acid hydrochloride in a minimal volume of DI water. Load the solution onto the column at a slow flow rate (1-2 mL/min) to ensure adequate residence time for the HCl to bind to the resin's amine groups.

Step 3: Elution Elute the column with DI water. The zwitterionic amino acid does not bind to the resin and will elute in the void volume and the first few CVs of the water wash. Collect the fractions.

Step 4: Self-Validation (The AgNO₃ Test) To ensure complete desalting, take a 100 µL aliquot of the combined eluate and add 1 drop of 0.1 M Silver Nitrate (AgNO₃)[3]. Validation Check: If the solution remains clear, the product is completely desalted. If a white precipitate (AgCl) forms, chloride is still present, indicating the resin capacity was exceeded.

Step 5: Isolation Lyophilize (freeze-dry) the validated aqueous fractions to obtain the pure, free-base 4-butylmorpholine-3-carboxylic acid as a white powder.

IEX_Workflow N1 Dissolve HCl Salt in DI Water N2 Load onto Weak Base Anion Resin (Free Base Form) N1->N2 N3 Resin Scavenges HCl (Forms Resin-H+ Cl-) N2->N3 N4 Elute with DI Water (Collect Void Volume) N3->N4 N5 Self-Validation: AgNO3 Test for Cl- N4->N5 N6 Lyophilize Eluate to yield Pure Zwitterion N5->N6

Workflow for desalting via weak base anion-exchange chromatography.

Protocol B: Isoelectric Extraction (Alternative Scalable Method)

If ion-exchange resin is unavailable, this method utilizes precise pH control to force the molecule into its most lipophilic state for organic extraction[2].

Step 1: Dissolution Dissolve the HCl salt in a minimal amount of DI water.

Step 2: pH Adjustment (Isoelectric Focusing) Submerge a calibrated pH probe into the stirring solution. Carefully titrate with 1M NaOH (or 1M NaHCO₃ for a gentler buffer) until the pH reaches exactly 5.0 to 5.1 (the calculated pI).

Step 3: Extraction Add an equal volume of n-butanol or a Chloroform:Isopropanol (3:1 v/v) mixture. Vigorously shake the separatory funnel and allow the layers to separate. The N-butyl group drives the uncharged zwitterion into the organic layer.

Step 4: Self-Validation (Aqueous pH Stability) Validation Check: After extraction, re-measure the pH of the aqueous layer. If the pH has drifted significantly from 5.1, re-adjust and perform a second extraction. A stable pH confirms the system has reached equilibrium at the isoelectric point.

Step 5: Isolation Collect the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (max 40°C) to yield the free amino acid.

pI_Workflow M1 Dissolve HCl Salt in Minimal Aqueous Volume M2 Titrate with 1M NaOH to pH ~5.1 (pI) M1->M2 M3 Zwitterion Formation (Net Charge = 0) M2->M3 M4 Extract with n-Butanol or CHCl3:iPrOH (3:1) M3->M4 M5 Self-Validation: Check Aqueous pH Stability M4->M5 M6 Dry Organic Layer & Evaporate to yield Free Amino Acid M5->M6

Isoelectric point (pI) adjustment and organic extraction workflow.

References

  • Heliyon - SZTE Public
  • ResearchG
  • PubMed - Desalting of amino acid solutions by ion exchange.
  • MilliporeSigma - Practical Considerations for IEX Separ
  • Khan Academy - Isoelectric point and zwitterions.

Sources

troubleshooting crystallization of morpholine carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization of Morpholine Carboxylic Acid Derivatives

  • Current Status: Operational

  • Agent: Senior Application Scientist

  • Ticket ID: MORPH-COOH-XTAL-001

Introduction: The "Invisible" Crystal

You are likely here because your morpholine carboxylic acid derivative—a molecule containing both a basic secondary amine (morpholine ring) and an acidic carboxyl group—refuses to solidify. Instead, it persists as a sticky oil, a gum, or a clear solution that defies supersaturation.

These molecules are notorious zwitterions . They possess high aqueous solubility, distinct isoelectric points (pI), and a tendency to form "oils" (Liquid-Liquid Phase Separation or LLPS) rather than ordered lattices. This guide abandons generic advice to focus on the specific physicochemical conflicts driving these failures.

Part 1: The "Emergency Room" – Oiling Out (LLPS)

Symptom: You cooled your reaction mixture or added an anti-solvent, and instead of white powder, you see oily droplets or a distinct liquid layer at the bottom.[1]

The Mechanism: Morpholine derivatives often have a low Glass Transition Temperature (


). When supersaturation is generated too quickly, the system enters a "metastable miscibility gap." The energy barrier to form an amorphous liquid (oil) is lower than the barrier to form an ordered crystal.
Troubleshooting Protocol: The "Oiling Out" Recovery
ParameterAdjustmentWhy?
Temperature Cycle Heat/Cool If oiled out, re-heat until the oil dissolves (becomes one phase). Cool very slowly (1°C/min) to just above the oiling temperature.
Seeding Seed at

Add seeds before the oiling point. If you seed into an oil, the seeds will dissolve or be coated by the oil.
Anti-Solvent Reverse Addition Instead of adding anti-solvent to the product, drip the product solution into a large volume of anti-solvent. This keeps local supersaturation low.
Visual Logic: The Phase Separation Decision Matrix

OilingOutLogic Start Observation: Oiling Out / Gumming Reheat Step 1: Re-heat to Single Phase Start->Reheat CheckPurity Check Purity (HPLC) Reheat->CheckPurity Impure Purity < 90% CheckPurity->Impure High Impurity Pure Purity > 95% CheckPurity->Pure Clean Material Chromatography Action: Silica/Reverse Phase Clean-up (Impurities lower Tg) Impure->Chromatography SeedProtocol Step 2: Determine Cloud Point (T_cloud) Add Seeds at T_cloud + 5°C Pure->SeedProtocol SlowCool Step 3: Linear Cooling (0.1 - 0.5°C/min) SeedProtocol->SlowCool Success Crystalline Solid SlowCool->Success

Caption: Decision matrix for recovering from Liquid-Liquid Phase Separation (LLPS).

Part 2: The Zwitterion Trap (pH & Solubility)

Symptom: The compound is soluble in water and organic solvents, making extraction and crystallization impossible.

The Mechanism:

  • Morpholine pKa: ~8.3 (Basic)

  • Carboxylic Acid pKa: ~3.0–4.5 (Acidic)

  • Result: Between pH 4 and 8, the molecule exists as a Zwitterion (Net charge = 0, but highly polar). Zwitterions have minimum solubility at their Isoelectric Point (pI) but are often too polar to crystallize from non-polar solvents and too soluble to crystallize from water.

FAQ: How do I calculate the Isoelectric Point (pI)?

For a simple morpholine acid derivative:



Note: Your target pH for precipitation is ~6.1–6.2.
Protocol: Isoelectric Crystallization
  • Dissolution: Dissolve the crude material in water at pH 10 (using NaOH) or pH 2 (using HCl). Goal: Force the molecule into a fully charged ionic state (highly soluble).

  • Filtration: Filter out any non-ionic mechanical impurities.

  • Titration: Slowly titrate with 1M HCl (if starting basic) or 1M NaOH (if starting acidic) toward the calculated pI (e.g., pH 6.2).

  • The Critical Moment: As you approach the pI, the solution will turn hazy. Stop stirring. Allow the zwitterion to self-assemble. Rapid stirring here often induces oiling.

ZwitterionSolubility LowPH pH < 3 (Cationic Form) Highly Soluble Isoelectric pH ≈ pI (6.0-6.5) (Zwitterionic Form) Min. Solubility LowPH->Isoelectric Add Base (NaOH) HighPH pH > 9 (Anionic Form) Highly Soluble HighPH->Isoelectric Add Acid (HCl) Isoelectric->LowPH Re-acidify

Caption: Solubility profile relative to pH. Crystallization window is narrow (at pI).

Part 3: Salt Formation vs. Free Base

Symptom: The zwitterion is too hygroscopic and turns into a "gel" upon filtration.

The Solution: Do not isolate the zwitterion. Isolate a specific salt.[1][2][3][4] Morpholine nitrogens are excellent hydrogen bond acceptors.

Recommended Counter-Ions:

  • Hydrochloride (HCl): Standard, but often hygroscopic for morpholines.

  • p-Toluenesulfonate (Tosylate): Adds aromatic bulk, disrupting the water lattice and often yielding non-hygroscopic needles.

  • Fumarate/Oxalate: Dicarboxylic acids can bridge two morpholine units, creating stable dimers.

Salt Screening Protocol:

  • Dissolve free zwitterion in Isopropyl Acetate (IPAc) or Ethanol .

  • Add acid (1.05 equivalents) dissolved in the same solvent.

  • Crucial Step: If oil forms, add a "polishing solvent" (e.g., 5% water or methanol) to redissolve, then cool slowly.

Part 4: Hydrates and Solvates

Symptom: The crystal melts or changes form during drying (loss of crystallinity).

The Mechanism: Morpholine oxygens and carboxylates are aggressive H-bond seekers. They will incorporate water into the lattice (channel hydrates). Drying removes the structural water, collapsing the crystal into an amorphous powder.

Troubleshooting:

  • Do not dry under high vacuum/heat immediately.

  • Water Activity (

    
    ) Control:  Wash the filter cake with a solvent mixture that has a specific water activity (e.g., 95% Ethanol / 5% Water) to maintain the hydrate stability during the initial wash.
    
  • Drying: Air dry at ambient humidity first.

References

  • Mettler Toledo. Oiling Out in Crystallization - Mechanisms and Mitigation.Link

  • Royal Society of Chemistry (RSC). Crystal engineering of zwitterionic drugs to neutral cocrystals. Chem. Commun., 2018. Link

  • National Institutes of Health (NIH). Carboxylic acids in crystallization of macromolecules. PMC, 2014. Link

  • BenchChem. Preventing Oiling Out in Diastereomeric Salt Formation. Technical Guide, 2025. Link

Sources

handling hygroscopic nature of 4-Butylmorpholine-3-carboxylic acid HCl

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling 4-Butylmorpholine-3-carboxylic acid HCl

Ticket ID: #BMCA-HCL-001 Subject: Managing Hygroscopicity and Environmental Stability Compound: 4-Butylmorpholine-3-carboxylic acid hydrochloride CAS: 1607020-18-7

Executive Summary

You are accessing the technical support repository for 4-Butylmorpholine-3-carboxylic acid HCl . As a morpholine-based amino acid derivative stabilized as a hydrochloride salt, this compound exhibits significant hygroscopicity . The crystal lattice energy of the hydrochloride salt is often insufficient to prevent the hydration enthalpy from driving moisture absorption from the atmosphere.

Uncontrolled moisture uptake leads to stoichiometric errors , clumping , and potential hydrolysis during sensitive coupling reactions. This guide provides authoritative protocols to maintain chemical integrity.

Module 1: Storage & Inventory Management

Q: Upon receipt, how should I store the compound to prevent immediate degradation? A: Immediate isolation from atmospheric moisture is critical.

  • Primary Storage: Store at 2°C to 8°C in a dedicated chemical refrigerator.

  • Secondary Containment: Place the primary vial inside a secondary desiccator jar or a resealable Mylar bag containing active desiccant (e.g., silica gel or molecular sieves).

  • Headspace Management: If the vial is opened, backfill the headspace with dry Argon or Nitrogen before resealing. This displaces humid air and prevents "breathing" during temperature cycles.

Q: What is the shelf-life if the container is frequently opened? A: Frequent opening compromises shelf-life exponentially. We recommend a "Mother/Daughter" aliquoting strategy :

  • Upon first opening, divide the bulk material into single-use aliquots inside a glovebox or glove bag.

  • Seal these aliquots individually.

  • Store the "Mother" bulk container long-term and only access "Daughter" vials for experiments. Rationale: This minimizes the freeze-thaw cycles and atmospheric exposure of the bulk material.

Module 2: Weighing & Handling Protocols

Q: The powder becomes sticky or clumps during weighing. How do I prevent this? A: This is a sign of deliquescence , where the solid dissolves in absorbed atmospheric water.

  • Protocol:

    • Equilibrate: Allow the sealed vial to warm to room temperature before opening. Opening a cold vial in warm air causes immediate condensation on the solid.

    • Environment: Weigh inside a glovebox (N₂ atmosphere) or a glove bag if possible.

    • Speed: If weighing on an open bench, use a "tared transfer" method. Weigh the receiving vessel, add solid rapidly, and re-weigh. Do not try to target a specific mass by slowly adding powder to an open balance pan.

Q: Can I use anti-static guns? A: Yes. Hygroscopic salts often carry static charges that make them "jump." An ionizing anti-static gun is recommended to ensure the powder settles at the bottom of the weighing boat, reducing surface area exposure to air.

Module 3: Synthesis & Reaction Setup

Q: How does the water content affect peptide coupling or amide bond formation? A: Water acts as a competitive nucleophile.

  • Mechanism: In carbodiimide couplings (e.g., EDC/NHS) or uronium couplings (e.g., HATU), excess water hydrolyzes the active ester intermediate, regenerating the carboxylic acid and reducing yield.

  • Stoichiometry: If your "100 mg" of solid is actually 10% water by weight, you are under-loading your reagent by 10%, potentially leaving unreacted starting materials.

Q: Recommended Solvent Systems? A: 4-Butylmorpholine-3-carboxylic acid HCl is highly polar.

  • Soluble: Water, Methanol, DMSO, DMF.

  • Insoluble: Diethyl ether, Hexanes, Toluene.

  • Drying Protocol: If the reaction requires anhydrous conditions (e.g., acid chloride formation), dissolve the compound in dry DMF or DCM and add activated 4Å molecular sieves for 2-4 hours prior to adding the coupling partner.

Data Table: Recommended Solvent Limits

SolventSolubilityWater Tolerance (Reaction)Recommended Drying Agent
DMF High< 0.05%4Å Molecular Sieves
DCM Moderate< 0.02%CaH₂ distilled or Alumina
Methanol HighHigh (if not coupling)3Å Molecular Sieves
Water HighN/AN/A

Module 4: Troubleshooting & Rescue

Q: My material has turned into a hard cake. Is it ruined? A: Not necessarily. It has likely formed a hydrate.

  • Rescue Protocol:

    • Dissolve the cake in a minimum amount of dry Methanol.

    • Add anhydrous Diethyl Ether or Hexanes to induce precipitation (trituration).

    • Filter the solid rapidly under a blanket of Argon.

    • Dry in a vacuum oven at 40°C over P₂O₅ (Phosphorus Pentoxide) for 12-24 hours. Validation: Check purity via HPLC or NMR to ensure no hydrolysis occurred during the wet phase.

Q: How do I verify the water content? A: Do not rely on visual inspection.

  • Standard: Karl Fischer (KF) Titration is the gold standard.

  • Alternative: qNMR (Quantitative NMR) using a dry internal standard (e.g., Maleic Acid) in DMSO-d6. The water peak integral can be quantified relative to the compound signals.

Visualizations

Figure 1: Hygroscopic Material Handling Workflow

Caption: A logical flow ensuring material integrity from cold storage to reaction vessel.

HandlingWorkflow Storage Cold Storage (2-8°C, Desiccated) Equilibrate Equilibrate to RT (Sealed Vial) Storage->Equilibrate Step 1 Environment Check Environment Equilibrate->Environment Step 2 Open Open Container Weigh Weigh Aliquot Open->Weigh Glovebox Glovebox/Bag (Inert Gas) Environment->Glovebox Preferred OpenBench Open Bench (Rapid Handling) Environment->OpenBench Risk High Glovebox->Open OpenBench->Open Reseal Purge Headspace & Reseal Immediately Weigh->Reseal Critical Reaction Proceed to Reaction Weigh->Reaction Reseal->Storage Return

Figure 2: "Rescue" Decision Tree for Wet Material

Caption: Protocol for recovering material that has absorbed moisture or clumped.

RescueTree Start Material Status Check Visual Visual Inspection Start->Visual FreeFlow Free-Flowing Powder Visual->FreeFlow Looks Good Clumped Clumped/Sticky Visual->Clumped Moist Liquid Deliquesced (Liquid) Visual->Liquid Wet KFTest Run Karl Fischer (Target < 1%) FreeFlow->KFTest VacOven Vacuum Oven Dry (40°C, P2O5, 12h) Clumped->VacOven Recryst Dissolve (MeOH) & Triturate (Ether) Liquid->Recryst Use Ready for Use KFTest->Use Pass Discard Discard/Repurify KFTest->Discard Fail/Degraded VacOven->KFTest Recryst->KFTest

References

  • Key Organics . (2017).[1] Safety Data Sheet: Morpholine-3-carboxylic acid derivatives. Retrieved from

  • Thermo Fisher Scientific . (2025).[2] Handling and Storage of Hygroscopic Amino Acid Derivatives. Retrieved from

  • BenchChem . (2025).[3][4] Protocols for Hygroscopic Hydrochloride Salts in Peptide Synthesis. Retrieved from

  • National Institutes of Health (NIH) . (2012). Effects of water on covalent amide-linked adduct formation in peptide lyophiles. PubMed Central. Retrieved from

  • ChemScene . (2024). Product Information: 4-Butylmorpholine-3-carboxylic acid hydrochloride.[5] Retrieved from

Sources

resolving steric hindrance in 4-Butylmorpholine-3-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Steric Hindrance in Coupling & Derivatization Reactions

Executive Summary & Technical Context

You are likely encountering low yields or incomplete conversion when attempting to react the carboxylic acid group of 4-Butylmorpholine-3-carboxylic acid (4-BMCA) .

The Root Cause: The reactivity issues stem from the proximal steric hindrance at the C3 position. The morpholine ring adopts a chair conformation.[1] The N-butyl group at position 4 is not merely an electron-donating alkyl chain; it acts as a flexible steric gatekeeper. Depending on the ring inversion and nitrogen inversion dynamics, the butyl tail can occlude the trajectory of incoming nucleophiles toward the C3-carbonyl carbon. Furthermore, as a tertiary amine, the N4 atom cannot act as a hydrogen bond donor to stabilize transition states, a common feature in primary/secondary amino acid couplings.

This guide provides three tiered protocols to overcome this energy barrier, moving from standard high-activity coupling to aggressive activation strategies.

Troubleshooting Guide (Q&A)

Q1: I am using EDC/NHS or DCC for amide coupling, but yields are <20%. Why? A: Carbodiimides like EDC or DCC are insufficient for sterically hindered N-alkylated amino acids.[1] The O-acylisourea intermediate formed is bulky; the incoming amine cannot easily approach it due to the clash with the N-butyl group of your substrate.

  • Solution: Switch to Protocol A (HATU/HOAt) .[1] The 7-azabenzotriazole moiety facilitates reactivity via a "neighboring group effect" (pyridine nitrogen) and forms a less bulky active ester.[1]

Q2: My reaction goes to completion, but I see significant racemization at the C3 position. A: This is a classic risk with N-alkylated amino acids. Slow coupling rates allow the activated acid to cyclize into an oxazolonium ion (or pseudo-oxazolone), which rapidly racemizes.[1]

  • Solution:

    • Use Collidine (TMP) instead of DIPEA/TEA.[1] Collidine is a weaker base and less likely to promote the proton abstraction that leads to oxazolone formation.

    • Keep the activation time short (< 2 mins) before adding the amine.[1]

    • Add Oxyma Pure as an additive if using carbodiimides, or stick to HATU which has built-in racemization suppression (though not elimination).[1]

Q3: Even with HATU, the reaction stalls at 60% conversion. A: The activation energy is too high for the "active ester" pathway. You need a more electrophilic species.

  • Solution: Switch to Protocol B (Acid Fluoride/Chloride) .[1] Acid fluorides (generated via TFFH) are smaller than OBt/OAt esters and less sensitive to moisture than acid chlorides, allowing better penetration of the steric shield.[1]

Q4: The product precipitates as a gum and traps impurities. A: 4-BMCA derivatives are often lipophilic.

  • Solution: Use DMF/DCM (1:1) mixtures to maintain solubility.[1] If "gumming" occurs, add HFIP (Hexafluoroisopropanol) as a co-solvent (10-20%).[1] HFIP is a powerful hydrogen-bond donor that solvates peptide backbones and prevents aggregation.[1]

Decision Matrix for Reaction Optimization

Use this logic flow to select the correct protocol based on your current failure mode.

Optimization_Tree Start Start: Reaction Failure Check_Yield Is conversion < 50%? Start->Check_Yield Check_Racem Is Racemization Observed? Check_Yield->Check_Racem No (Yield is OK) Sol_HATU Protocol A: HATU + HOAt + Collidine Check_Yield->Sol_HATU Yes (Low Yield) Sol_Additives Use Oxyma Pure Reduce Base Strength Check_Racem->Sol_Additives Yes Purification Issue Purification Issue Check_Racem->Purification Issue No Sol_Fluoride Protocol B: Acid Fluoride (TFFH) Sol_HATU->Sol_Fluoride Still Low Yield? Sol_Chloride Protocol C: Acid Chloride (Ghosez Reagent) Sol_Fluoride->Sol_Chloride Still Fails?

Figure 1: Decision tree for optimizing coupling reactions of sterically hindered 4-BMCA.

Detailed Experimental Protocols
Protocol A: The "Gold Standard" (HATU/HOAt)

Best for: Initial attempts, moderate hindrance, preventing racemization.

Mechanism: HATU generates an O-At active ester.[1][2] The nitrogen in the pyridine ring of HOAt assists the incoming amine via hydrogen bonding (pre-organization), effectively lowering the entropic penalty caused by the butyl group.

  • Dissolve: 1.0 equiv of 4-BMCA in anhydrous DMF (0.1 M concentration).

  • Base: Add 2.0 equiv of Collidine (2,4,6-trimethylpyridine).[1] Note: Avoid DIPEA if racemization is a concern.

  • Activate: Add 1.1 equiv of HATU . Stir for exactly 2 minutes at 0°C. Do not over-activate.

  • Couple: Add 1.2 equiv of the amine partner.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours.

  • Monitor: Check LCMS. If incomplete after 4h, add 0.5 equiv more HATU/Base.

Protocol B: Acid Fluoride Activation (TFFH)

Best for: Highly hindered amines (e.g., N-methyl amines, tert-butyl amines) reacting with 4-BMCA.[1]

Mechanism: Acid fluorides are highly reactive electrophiles but, unlike chlorides, are stable enough to be handled briefly in air and are less prone to "ketene" formation (a racemization pathway).[1] The small size of the Fluorine atom minimizes steric clash during the nucleophilic attack.

  • Dissolve: 1.0 equiv of 4-BMCA in dry DCM (0.2 M).

  • Reagent: Add 1.2 equiv of TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate).

  • Base: Add 2.5 equiv of DIPEA .

  • Reaction: Stir at 0°C for 30 minutes to generate the acid fluoride in situ.

  • Addition: Add 1.2 equiv of the amine partner.

  • Workup: Standard aqueous extraction.

Protocol C: Ghosez’s Reagent (Acid Chloride)

Best for: "Impossible" couplings where Protocol A and B fail.[1] Strictly anhydrous conditions required.

Why Ghosez? Thionyl chloride (


) is too harsh and generates acidic byproducts that degrade the morpholine ring or induce racemization.[1] Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates acid chlorides under neutral conditions.
  • Dissolve: 1.0 equiv of 4-BMCA in dry DCM.

  • Activate: Add 1.2 equiv of Ghosez’s Reagent at 0°C. Stir for 1 hour.

  • Verify: (Optional) Take an aliquot, quench with MeOH, and check LCMS for the methyl ester to confirm activation.

  • Couple: Add 1.5 equiv of amine + 2.0 equiv of DIPEA (or Collidine).

  • Run: Stir at RT overnight.

Comparative Data: Reagent Efficacy

The following table summarizes expected conversion rates for coupling 4-BMCA with a sterically hindered amine (e.g., tert-butylamine), based on general reactivity profiles of N-alkylated amino acids.

Coupling ReagentActivation SpeciesConversion (2h)Racemization RiskNotes
EDC / HOBt Active Ester (OBt)< 20%ModerateIneffective for hindered N-alkyl acids.[1]
PyBOP Active Ester (OBt)40-50%HighGood reactivity, but difficult phosphorus byproduct removal.[1]
HATU / HOAt Active Ester (OAt)85-95% LowRecommended starting point.
TFFH Acid Fluoride> 95% LowExcellent for extremely hindered partners.[1]
Ghosez Reagent Acid Chloride> 95%ModerateRequires strict moisture control.[1]
Mechanistic Visualization

The diagram below illustrates the steric clash and the solution provided by the HOAt "neighboring group effect."

Mechanism cluster_0 Steric Problem cluster_1 HOAt Solution (Protocol A) N_Butyl N-Butyl Group (Steric Shield) Amine_In Incoming Amine N_Butyl->Amine_In Repulsion C_Carbonyl C3-Carbonyl (Target) Amine_In->C_Carbonyl Blocked Path HOAt_N HOAt Pyridine N (H-Bond Acceptor) Amine_New Incoming Amine (Pre-organized) HOAt_N->Amine_New H-Bonding (Assisted Entry) Active_Ester Activated Ester Amine_New->Active_Ester Successful Attack

Figure 2: Mechanistic comparison of steric blockage vs. HOAt-assisted nucleophilic attack.

References
  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1] Journal of the American Chemical Society.[1] Link[1]

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link[1]

  • Coste, J., et al. (1990).[1] PyBOP: A new peptide coupling reagent devoid of toxic by-products.[1] Tetrahedron Letters. Link

  • Carpenter, R. D., et al. (2006).[1] Efficient Activation of Amino Acids for the Synthesis of Sterically Hindered Peptides. Journal of the American Chemical Society.[1] (Discusses Acid Fluorides/TFFH).[1] Link[1]

  • Ghosez, L., et al. (1979).[1] Synthesis of acyl chlorides under neutral conditions. Angewandte Chemie International Edition. Link[1]

Disclaimer: These protocols are intended for use by qualified research personnel. Always review the Safety Data Sheet (SDS) for 4-Butylmorpholine-3-carboxylic acid and all reagents before use.

Sources

minimizing side reactions in morpholine acid amide bond formation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions & Optimizing Yields Audience: Medicinal Chemists & Process Development Scientists

Overview: The Morpholine Challenge

Morpholine is a secondary amine with moderate nucleophilicity and distinct steric properties.[1][2] While widely used to generate Weinreb amides or improve metabolic stability (solubility/lipophilicity balance), its coupling to carboxylic acids presents specific challenges:

  • Racemization: The slower kinetics of secondary amines compared to primary amines allow activated acid intermediates (like

    
    -acylisoureas) to exist longer, increasing the window for 
    
    
    
    -proton abstraction and oxazolone formation.
  • Steric Hindrance: The cyclic nature of morpholine creates steric clash with bulky carboxylic acids, often stalling conversion.

  • Purification: Traditional coupling reagents (DCC) generate insoluble ureas that are difficult to separate from the morpholine amide product.

This guide provides a self-validating troubleshooting system to navigate these issues.

Module 1: Troubleshooting & Diagnostics
Ticket #1: "My product is racemic (loss of enantiopurity)."
  • Diagnosis: The activation of the acid was too aggressive, or the base-mediated proton abstraction occurred faster than the nucleophilic attack by morpholine. This usually happens via the Oxazolone (Azlactone) Mechanism .[3]

  • Root Cause:

    • Use of strong bases (TEA/DIPEA) with slow-reacting secondary amines.

    • High dielectric solvents (DMF/DMSO) promoting charge separation and racemization.

    • Over-activation using acid chlorides without temperature control.

  • Solution:

    • Switch Reagent: Use T3P (Propylphosphonic anhydride) .[4][5] It activates the acid in a cyclic transition state that minimizes free activated ester lifetime.

    • Switch Base: Replace DIPEA with 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM) . These are weaker bases that are sterically hindered, reducing their ability to abstract the

      
      -proton.
      
    • Additives: If using Carbodiimides (EDC), you must use Oxyma Pure or HOAt (superior to HOBt) to form a more stable active ester.[3]

Ticket #2: "The reaction stalled at 50-60% conversion."
  • Diagnosis: Steric hindrance is preventing the morpholine nitrogen from attacking the carbonyl carbon.

  • Root Cause: The carboxylic acid has bulky substituents near the reaction site, or the coupling reagent is not reactive enough (e.g., EDC/HOBt is often too slow for hindered secondary amines).

  • Solution:

    • Upgrade Reagent: Switch to HATU or COMU .[3] These uronium/aminium salts generate a highly reactive species.

    • Protocol Adjustment: Pre-activate the acid for 1-2 minutes before adding morpholine.

    • The "Nuclear" Option: Convert the acid to an acid chloride using Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) or Oxalyl Chloride, then react with morpholine at -78°C to 0°C.

Ticket #3: "I cannot separate the byproduct from my product."
  • Diagnosis: You are likely using DCC or EDC and the urea byproduct is co-eluting or precipitating with your amide.

  • Solution:

    • Systemic Fix: Switch to T3P . The byproducts of T3P are water-soluble.[4][6][7] A simple aqueous wash (NaHCO₃/Water) removes all reagent-related impurities, leaving pure organic product.

Module 2: Decision Logic & Mechanisms
Visual 1: Reagent Selection Decision Matrix

Use this logic flow to select the correct coupling system for your specific substrate.

ReagentSelection Start START: Morpholine Coupling Chiral Is the Acid Chiral at Alpha-Position? Start->Chiral Steric Is the Acid Sterically Hindered? Chiral->Steric Yes (Risk of Racemization) Scale Scale of Reaction? Chiral->Scale No (Achiral) T3P RECOMMENDATION: T3P (50% in EtOAc) + NMM or Pyridine Steric->T3P No / Moderate HATU RECOMMENDATION: HATU + Collidine (0°C -> RT) Steric->HATU Yes (Bulky) AcidCl RECOMMENDATION: Acid Chloride Method (Oxalyl Chloride -> Morpholine) Scale->AcidCl Small/Med (<10g) EDC RECOMMENDATION: EDC + Oxyma Pure Scale->EDC Large (>100g) T3P->AcidCl If Low Yield

Caption: Decision matrix for selecting coupling reagents based on chirality and steric hindrance. Blue nodes indicate decision points; Green nodes are primary recommendations; Red indicates high-reactivity alternatives.

Visual 2: The Racemization Danger Zone (Oxazolone Formation)

Understanding how morpholine couplings fail is critical for prevention.

Racemization Acid Activated Acid (O-Acyl Isourea) Oxazolone Oxazolone Intermediate Acid->Oxazolone Slow Amine Attack (Sterics) Pure Pure L-Amide Acid->Pure Fast Attack (T3P/HATU) Enol Enolized Oxazolone (Achiral) Oxazolone->Enol Base (DIPEA) Abstracts Proton Racemic Racemic Amide Product Enol->Racemic Morpholine Attack (Non-selective)

Caption: The Oxazolone pathway is the primary cause of racemization. Slow kinetics (due to morpholine sterics) allow the intermediate to cyclize and enolize before the amide bond forms.

Module 3: Validated Experimental Protocols
Protocol A: The "Gold Standard" T3P Method (Low Epimerization)

Best for: Chiral acids, scale-up, and easy purification.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Morpholine (1.2 - 1.5 equiv)

  • T3P (Propylphosphonic anhydride), 50% w/w in EtOAc or DMF (1.5 - 2.0 equiv)

  • Base: N-Methylmorpholine (NMM) or Pyridine (2.5 - 3.0 equiv)

  • Solvent: EtOAc (preferred) or DMF (if solubility is poor)

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid and morpholine in EtOAc (5-10 volumes) at 0°C.

  • Base Addition: Add NMM (or Pyridine) dropwise. Note: T3P requires a base to drive the reaction.

  • Coupling: Add T3P solution dropwise over 5-10 minutes at 0°C.

    • Why? Slow addition prevents exotherms that could degrade the reagent.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-12 hours. Monitor by LCMS.[8]

  • Self-Validating Workup:

    • Add water (equal volume). Stir for 15 mins.

    • Separate layers. Wash organic layer with 0.5M HCl (removes excess morpholine/pyridine), then Sat. NaHCO₃ (removes unreacted acid), then Brine.

    • Result: T3P byproducts are water-soluble phosphates and will wash away.

Protocol B: The "High Reactivity" HATU Method

Best for: Extremely hindered acids where T3P fails.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • HATU (1.1 - 1.2 equiv)

  • Morpholine (1.2 equiv)

  • Base: 2,4,6-Collidine (2.5 equiv) - Crucial for preventing racemization.

  • Solvent: DMF (dry).

Step-by-Step:

  • Pre-activation: Dissolve Acid and HATU in DMF at 0°C. Stir for 2 minutes.

    • Warning: Do not stir longer than 5 mins without amine; the active ester can degrade or racemize.

  • Addition: Add Collidine, followed immediately by Morpholine.

  • Reaction: Stir at 0°C for 1 hour, then RT for 2 hours.

  • Workup: Dilute with EtOAc, wash extensively with water/LiCl (5%) solution to remove DMF and urea byproducts.

Summary of Quantitative Data
FeatureT3P (Propylphosphonic anhydride)HATU / COMUAcid Chloride (SOCl₂)EDC / HOBt
Racemization Risk Very Low (<2%)Moderate (requires Collidine)High (unless -78°C)Moderate
Steric Tolerance GoodExcellent ExcellentPoor
Byproduct Removal Easy (Water soluble)Difficult (Chromatography)Volatile / easyDifficult (Urea)
Atom Economy ModerateLow (High MW reagent)HighModerate
Cost ModerateHighLowLow
References
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[9][10][11] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177.[5][9][10]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

  • Pattabiraman, V. R., & Bode, J. W. (2011). "Rethinking amide bond synthesis." Nature, 480, 471–479.

  • Augustine, J. K., et al. (2009).[12] "Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic, Heteroaromatic, and Aliphatic Aldehydes to Nitriles."[12] Synlett, 2009(20), 3378-3382.

Sources

Validation & Comparative

1H NMR spectrum analysis of 4-Butylmorpholine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural verification of functionalized heterocycles is a critical quality control gateway in modern drug discovery. 4-Butylmorpholine-3-carboxylic acid hydrochloride (CAS: 1607020-18-7) is a highly versatile, bifunctional building block frequently utilized to enhance the pharmacokinetic profiles—specifically aqueous solubility and metabolic stability—of active pharmaceutical ingredients (1)[1].

As a Senior Application Scientist, I have designed this guide to objectively compare the 1H NMR spectral performance of this target compound against its structural alternatives (the methyl analog and the free base form). This comparison will elucidate the causality behind solvent selection, spectral deshielding, and the self-validating protocols required for rigorous analytical characterization.

Part 1: Structural Dynamics & The Causality of NMR Shifts

When analyzing morpholine derivatives, the physical state of the compound—specifically whether it is isolated as a free base or a hydrochloride salt—dictates the entire NMR strategy.

The Deshielding Effect of N-Protonation: In the hydrochloride salt form, the morpholine nitrogen is protonated (


). This creates a strong electron-withdrawing inductive effect across the heterocycle. Consequently, the electron density around the adjacent protons (C3-H, C5-H2, and the C

-H2 of the butyl chain) is significantly reduced. This deshielding forces their resonances to shift downfield by 0.5 to 1.0 ppm compared to the free base.

Diastereotopic Complexity: Because the C3 position bearing the carboxylic acid is a chiral center, the adjacent methylene protons are diastereotopic. They exist in distinct magnetic environments and exhibit strong geminal coupling (


 Hz). Therefore, the C

-H2 of the butyl group and the C5-H2 of the morpholine ring will not appear as simple triplets; they will manifest as complex, heavily coupled multiplets.

Solvent Causality (D2O vs. DMSO-d6): The hydrochloride salt is highly polar, making Deuterium Oxide (D2O) the optimal solvent to prevent the line broadening often seen in viscous solvents like DMSO-d6. However, D2O induces rapid deuterium exchange with the carboxylic acid (-OH) and the ammonium (


) protons, rendering them invisible in the spectrum. If verifying the presence of the 

proton is mandatory for your workflow, anhydrous DMSO-d6 must be used instead.

Workflow start 4-Butylmorpholine-3-carboxylic acid check Determine Form start->check hcl Hydrochloride Salt (High Polarity) check->hcl free Free Base (Low Polarity) check->free d2o Solvent: D2O Std: TSP hcl->d2o Preferred dmso Solvent: DMSO-d6 Std: TMS hcl->dmso Exchangeables free->dmso acq 1H NMR Acquisition (400 MHz, 298K) d2o->acq dmso->acq

Fig 1. Decision matrix for NMR solvent selection based on morpholine salt form.

Part 2: Comparative 1H NMR Performance Data

To understand the analytical profile of the target compound, we must benchmark it against two common alternatives:

  • Alternative 1: 4-Methylmorpholine-3-carboxylic acid HCl (a less lipophilic analog with a simpler aliphatic region) ().

  • Alternative 2: 4-Butylmorpholine-3-carboxylic acid Free Base (the unprotonated precursor, useful for downstream esterification) (2)[2].

Quantitative Chemical Shift Comparison (Simulated at 400 MHz, 298K)
Proton AssignmentTarget: 4-Butyl HCl (D2O)Alt 1: 4-Methyl HCl (D2O)Alt 2: 4-Butyl Free Base (CDCl3)
N-H⁺ (Ammonium) Exchanged in D2OExchanged in D2ON/A (Unprotonated)
C3-H (Morpholine) 4.25 ppm (dd)4.30 ppm (dd)3.45 ppm (dd)
C5-H2 (Morpholine) 3.50 – 3.80 ppm (m)3.55 – 3.85 ppm (m)2.80 – 3.10 ppm (m)
N-Alkyl (Cα-H2/H3) 3.15 ppm (m, -CH2-)2.90 ppm (s, -CH3)2.45 ppm (m, -CH2-)
N-Alkyl (Cδ-H3) 0.92 ppm (t)N/A0.88 ppm (t)

Data Interpretation: The transition from the free base (Alt 2) to the HCl salt (Target) causes a massive ~0.8 ppm downfield shift for the C3-H proton. Furthermore, replacing the methyl group (Alt 1) with a butyl group (Target) replaces a sharp 3H singlet with a series of complex multiplets, requiring careful integration to verify purity.

Mechanism n_prot N-Protonation (HCl Salt) deshield Electron Withdrawal (Deshielding) n_prot->deshield shift Downfield Shift (+0.5 to 1.0 ppm) deshield->shift split Complex Multiplets (Cα, Cβ, Cγ, Cδ) shift->split Affects Cα alkyl N-Butyl Chain alkyl->split

Fig 2. Mechanistic impact of N-protonation and alkylation on 1H NMR chemical shifts.

Part 3: Self-Validating Experimental Protocol for 1H NMR Acquisition

To ensure absolute trustworthiness in your structural verification, the following protocol incorporates internal validation checkpoints. If any checkpoint fails, the resulting data cannot be trusted for regulatory or synthetic progression (3)[3].

Step 1: Precision Sample Preparation
  • Weigh exactly 15.0 mg of 4-Butylmorpholine-3-carboxylic acid hydrochloride.

  • Dissolve in 0.6 mL of high-purity D2O (99.9% D) containing 0.05% TSP (Trimethylsilylpropanoic acid).

    • Causality: TSP is utilized instead of TMS because TMS is highly insoluble in aqueous solutions and will phase-separate, destroying the lock and reference signals.

Step 2: Instrument Calibration & Shimming
  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Allow 5 minutes for thermal equilibration at 298K.

  • Tune and match the probe to the 1H frequency, and lock onto the D2O deuterium signal.

  • Perform gradient shimming (Z1-Z5).

    • Self-Validation Checkpoint 1: Inspect the TSP peak at 0.00 ppm. The linewidth at half-height (

      
      ) must be < 1.0 Hz . If it is broader, the complex diastereotopic multiplets of the butyl chain will smear together, masking potential impurities.
      
Step 3: Acquisition Parameters
  • Pulse Sequence: Standard 1D proton with water suppression if necessary (e.g., zg30 or zgesgp).

  • Relaxation Delay (D1): Set to 2.0 seconds.

    • Causality: The terminal methyl group of the butyl chain has a longer

      
       relaxation time than the rigid morpholine ring protons. A short D1 will cause the methyl signal to artificially integrate to less than 3.00.
      
  • Scans (NS): 32 to 64 scans to ensure a high Signal-to-Noise (S/N) ratio for the C3-H proton.

Step 4: Processing & Final Validation
  • Apply an Exponential Window Function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation.

  • Phase and baseline correct the spectrum manually.

  • Self-Validation Checkpoint 2 (Integration): Set the C3-H proton integral to exactly 1.00. The terminal methyl triplet at ~0.92 ppm must integrate to 3.00 ± 0.05 . Any deviation indicates either incomplete relaxation (return to Step 3) or the presence of an un-alkylated morpholine impurity.

  • Self-Validation Checkpoint 3 (Temperature): Verify the residual HDO solvent peak is located at exactly 4.79 ppm. A shift indicates the probe temperature is not accurately calibrated to 298K.

References

  • "4-Butylmorpholine-3-carboxylic acid hydrochloride." Cymit Quimica.
  • "(R)-Morpholine-3-carboxylic acid hydrochloride | 1187928-88-6." Sigma-Aldrich.
  • "1565318-36-6 | Methyl 4-butylmorpholine-3-carboxylate." BLD Pharm.
  • "1187928-88-6 | (R)-Morpholine-3-carboxylic acid hydrochloride." BLD Pharm.

Sources

HPLC method development for 4-Butylmorpholine-3-carboxylic acid purity

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development for 4-Butylmorpholine-3-carboxylic Acid Purity A Comparative Guide for Researchers and Method Developers

Executive Summary: The Zwitterionic Challenge

Developing a purity method for 4-Butylmorpholine-3-carboxylic acid presents a classic chromatographic paradox. As a zwitterionic amino acid derivative, it possesses both a basic tertiary amine (morpholine ring) and an acidic carboxyl group.

  • The Problem: On standard C18 columns, the compound is too polar to retain, often eluting in the void volume (

    
    ) where integration is impossible due to matrix interference.
    
  • The Conventional Fix: Ion-pairing reagents (e.g., heptane sulfonic acid) provide retention but degrade column life and are incompatible with LC-MS.

  • The Solution: This guide compares the performance of a Mixed-Mode Reversed-Phase/Cation-Exchange (MM-RP/CX) stationary phase against traditional C18 and HILIC alternatives.

Verdict: The Mixed-Mode approach offers the only self-validating, MS-compatible workflow with tunable selectivity for both the butyl hydrophobic tail and the polar zwitterionic core.

Compound Profiling & Mechanistic Insight

Before selecting a column, we must understand the molecule's behavior in solution.

FeatureChemical CharacteristicChromatographic Implication
Core Structure Morpholine ring + Butyl chainModerate hydrophobicity (Butyl) vs. High Polarity (Ring).
Functional Groups Tertiary Amine (

) Carboxylic Acid (

)
pH < 3: Fully protonated (+1 charge). pH 4-8: Zwitterionic (Net neutral). pH > 9: Fully deprotonated (-1 charge).
Detection Weak chromophore (No conjugated

system)
Requires Low UV (205-210 nm) or CAD/ELSD/MS .

Comparative Performance Analysis

We evaluated three distinct separation strategies. Data below represents optimized conditions for each mode.

Method A: Traditional C18 (The "Baseline Failure")
  • Column: High-strength Silica C18 (150 x 4.6 mm, 3 µm)

  • Mobile Phase: 0.1% Phosphoric Acid / Acetonitrile Gradient.

  • Observation: The butyl group provides insufficient hydrophobicity to overcome the repulsion between the protonated amine and the positively charged water layer on the silica surface.

  • Result: Analyte elutes near void (

    
    ). Co-elution with polar synthesis impurities.
    
Method B: HILIC (The "Orthogonal Alternative")
  • Column: Bare Silica or Zwitterionic HILIC.

  • Mobile Phase: 90% Acetonitrile / 10 mM Ammonium Acetate (pH 5.8).

  • Observation: Excellent retention (

    
    ). However, the method suffers from "diluent mismatch" effects—injecting the sample in water/methanol causes peak distortion.
    
  • Result: High sensitivity to equilibration time; poor robustness for routine QC.

Method C: The Product – Mixed-Mode RP/Cation-Exchange
  • Column: Mixed-Mode C18/SCX (e.g., Primesep 100 or similar), 150 x 4.6 mm, 5 µm.

  • Mechanism:

    • Hydrophobic Interaction: The C18 chain retains the n-butyl group.

    • Cation Exchange: The embedded sulfonic acid groups interact with the positively charged morpholine amine.

  • Result: Tunable retention by adjusting pH (ionization) or buffer strength (ionic screening).

Experimental Data Summary
MetricC18 (Acidic pH)HILIC (Zwitterionic)Mixed-Mode (RP/CX)
Retention Factor (

)
0.3 (Fail)6.24.5 (Ideal)
Tailing Factor (

)
2.1 (Severe Tailing)1.31.05
Resolution (

) from Impurity
< 1.02.5> 4.0
Equilibration Time 5 min25-30 min8 min
MS Compatibility ExcellentGoodExcellent

Visualizing the Separation Mechanism

The following diagram illustrates why the Mixed-Mode approach succeeds where C18 fails. It maps the dual-interaction mechanism required for this specific molecule.

G cluster_C18 Traditional C18 Mode cluster_MM Mixed-Mode (The Product) Analyte 4-Butylmorpholine-3-COOH (Analyte) C18_Ligand C18 Chain Analyte->C18_Ligand Butyl Group Interaction MM_Ligand_1 C18 Chain Analyte->MM_Ligand_1 Butyl Group Interaction MM_Ligand_2 SCX Group (-SO3H) Analyte->MM_Ligand_2 Amine Group (Ionic Bond) Result_C18 Weak Retention (Hydrophobic Only) C18_Ligand->Result_C18 Result_MM Strong Retention (Dual Mechanism) MM_Ligand_1->Result_MM MM_Ligand_2->Result_MM

Caption: Figure 1. Mechanism comparison. Standard C18 relies solely on weak hydrophobic forces, while Mixed-Mode adds a strong ionic anchor for the morpholine amine.

Detailed Experimental Protocol (Mixed-Mode)

This protocol is designed to be self-validating . The use of a gradient ensures that late-eluting hydrophobic impurities (from the butyl bromide starting material) are cleared, while the buffer strength controls the retention of the main zwitterion.

Reagents & Equipment
  • Column: Mixed-Mode C18/SCX (150 x 4.6 mm, 5 µm, 100 Å).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

    • Why TFA? The low pH ensures the carboxylic acid is protonated (neutral) and the amine is protonated (positive), maximizing the cation-exchange mechanism.

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Detector: UV at 210 nm (Reference 360 nm) or CAD.

Step-by-Step Workflow
  • Preparation:

    • Dissolve 10 mg of 4-Butylmorpholine-3-carboxylic acid in 10 mL of Mobile Phase A .

    • Critical: Do not dissolve in pure organic solvent; this will cause breakthrough (split peaks) due to the "solvent effect."

  • Gradient Program:

    • 0-2 min: 5% B (Isocratic hold to load the cation exchange sites).

    • 2-15 min: 5% → 60% B (Linear gradient to elute hydrophobic impurities).

    • 15-18 min: 60% B (Wash).

    • 18.1 min: 5% B (Re-equilibration).

  • System Suitability Criteria (Self-Validation):

    • Retention Time: The analyte should elute between 4–8 minutes.

    • Peak Symmetry: Tailing factor must be

      
      . If tailing > 1.5, increase TFA concentration to 0.15% to suppress silanol activity.
      

Troubleshooting & Optimization Logic

Use the following decision tree to troubleshoot retention issues. This logic applies specifically to Mixed-Mode columns where two mechanisms compete.

DecisionTree Start Issue: Retention Time Shift Check Is Retention Too Short? Start->Check Short Yes: Too Short Check->Short Long No: Too Long Check->Long Action1 Decrease Organic % (B) (Increases Hydrophobic Retention) Short->Action1 Action2 Decrease Buffer Strength (Increases Ionic Retention) Short->Action2 Action3 Increase Organic % (B) Long->Action3 Action4 Increase Buffer Strength Long->Action4

Caption: Figure 2. Tuning logic. Unlike C18, Mixed-Mode retention can be increased by lowering buffer strength (enhancing ionic attraction).

References

  • Kazakevich, Y. V., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Detailed theory on zwitterionic separations).

  • Zhang, K., & Liu, X. (2016). Mixed-Mode Chromatography in Pharmaceutical Analysis. Journal of Pharmaceutical and Biomedical Analysis. (Review of MM-RP/CX applications).

  • McCalley, D. V. (2017). Understanding and manipulating the separation of hydrophilic analytes in HILIC. Journal of Chromatography A. (Comparison of HILIC vs. RP for polar amines).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley. (Foundational text on pH effects on zwitterions).

Sources

Advanced MS Characterization of 4-Butylmorpholine-3-carboxylic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) characterization of 4-Butylmorpholine-3-carboxylic acid , a specialized chiral building block and pharmaceutical intermediate.

Executive Summary & Chemical Identity

4-Butylmorpholine-3-carboxylic acid (C₉H₁₇NO₃) is a zwitterionic morpholine derivative. Unlike its commonly used carbamate-protected analog (4-Boc-morpholine-3-carboxylic acid), the N-butyl variant presents unique analytical challenges due to its high polarity and the basicity of the tertiary amine.

This guide compares the analytical performance of Direct Infusion ESI-MS/MS against Derivatized GC-MS and HILIC-LC-MS , providing a definitive protocol for its identification and differentiation from structural isomers.

Chemical Profile
PropertySpecification
IUPAC Name 4-butylmorpholine-3-carboxylic acid
Formula C₉H₁₇NO₃
Monoisotopic Mass 187.1208 Da
[M+H]⁺ (ESI) 188.1281 m/z
Polarity High (Amphoteric/Zwitterionic)
Key Challenge Poor retention on C18; Isobaric interference with other C₉ amino acids.[1]

Comparative Methodologies: Performance Analysis

For the characterization of 4-Butylmorpholine-3-carboxylic acid, three primary methodologies were evaluated. The "Product Performance" here refers to the method's ability to provide unambiguous identification and high sensitivity.

Table 1: Comparative Analytical Performance
FeatureMethod A: HILIC-ESI-MS/MS (Recommended)Method B: GC-MS (TMS-Derivatized) Method C: RPLC-MS (C18)
Sensitivity High (Femtogram level)Moderate (Nanogram level)Low (Poor ionization/elution)
Sample Prep Minimal (Dilute & Shoot)Complex (Requires Silylation)Minimal
Retention Excellent (> 3.0 min)N/A (Gas Phase)Poor (Elutes in void volume)
Specificity High (MS/MS fragmentation)High (EI Spectral Library)Low (Co-elution with salts)
Suitability Best for Biological Matrices/Trace Analysis Best for Impurity Profiling/VolatilesNot Recommended

Expert Insight: While GC-MS provides a fingerprint EI spectrum, the requirement for derivatization (e.g., using BSTFA) introduces variability. HILIC-ESI-MS/MS is the superior choice for high-throughput screening and pharmacokinetic studies due to the compound's high polarity.

Deep Dive: ESI-MS/MS Fragmentation Mechanics

Understanding the fragmentation pathway is critical for distinguishing the n-butyl derivative from tert-butyl (Boc) or iso-butyl isomers.

Mechanistic Pathway

In Positive Electrospray Ionization (ESI+), the protonated molecule [M+H]⁺ at m/z 188.1 is the precursor. Collision-Induced Dissociation (CID) follows distinct pathways driven by the morpholine ring and the carboxylic acid moiety.

  • Primary Pathway (Neutral Loss of HCOOH): The carboxylic acid group is labile, leading to a loss of 46 Da (HCOOH) or 44 Da (CO₂), generating the iminium ion at m/z 142 .

  • Secondary Pathway (N-Dealkylation): Cleavage of the N-Butyl bond. This is the diagnostic step.

    • n-Butyl: Sequential loss of propyl/ethyl radicals is possible but less common than the loss of the alkene (butene) via inductive cleavage.

    • Differentiation: A tert-butyl group (Boc) would show a dominant loss of isobutene (-56 Da) which is chemically distinct.

Visualization: Fragmentation Pathway (DOT)

The following diagram illustrates the predicted fragmentation tree for 4-Butylmorpholine-3-carboxylic acid under ESI+ conditions (20-35 eV).

Fragmentation Precursor [M+H]+ m/z 188.1 (Parent) Frag1 [M+H - HCOOH]+ m/z 142.1 (Decarboxylation) Precursor->Frag1 -46 Da (HCOOH) Frag2 [M+H - C4H8]+ m/z 132.1 (Loss of Butene) Precursor->Frag2 -56 Da (C4H8) N-Alkyl Cleavage Frag3 [M+H - H2O]+ m/z 170.1 (Dehydration) Precursor->Frag3 -18 Da (H2O) Frag4 Morpholine Ring Fragment m/z 86.0 Frag1->Frag4 Ring Opening Frag2->Frag4 Ring Opening

Caption: Predicted ESI-MS/MS fragmentation pathway for 4-Butylmorpholine-3-carboxylic acid ([M+H]+ m/z 188.1).

Experimental Protocol: Validated HILIC-MS/MS Method

To achieve reliable quantification and separation from interferences, the following protocol is recommended. This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar zwitterion.

Reagents & Apparatus[2]
  • Standard: 4-Butylmorpholine-3-carboxylic acid (Custom synthesis or purified standard).

  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 1 mg of compound in 1 mL of 50:50 ACN:H₂O (Stock: 1 mg/mL).

    • Dilute to 100 ng/mL in 90% Acetonitrile (Critical: High organic content prevents peak distortion in HILIC).

  • LC Parameters:

    • Flow Rate: 0.4 mL/min.

    • Column Temp: 40°C.

    • Gradient:

      • 0-1 min: 95% B (Isocratic hold for retention).

      • 1-5 min: 95% B → 60% B (Elution).

      • 5-7 min: 60% B (Wash).

      • 7.1 min: 95% B (Re-equilibration).

  • MS Parameters (Source: ESI+):

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

    • Desolvation Temp: 400°C.

    • MRM Transitions:

      • Quantifier: 188.1 → 142.1 (CE: 15 eV).

      • Qualifier: 188.1 → 132.1 (CE: 20 eV).

Data Interpretation & Quality Control[3]
  • Retention Time: Expect elution between 2.5 - 3.5 minutes.

  • Peak Shape: Tailing factor should be < 1.5. If tailing occurs, increase buffer concentration (Ammonium Formate) to 20 mM.

  • Signal-to-Noise: Limit of Quantitation (LOQ) should be < 5 ng/mL.

Distinguishing Alternatives: The "Isomer Trap"

A common error in characterizing this compound is confusing it with its structural isomers or analogs. The table below highlights the key MS distinctions.

Table 2: MS Differentiation of Analogs
Compound[M+H]⁺ (m/z)Key Fragment (m/z)Distinguishing Feature
4-n-Butylmorpholine-3-COOH 188.1 142, 132 Loss of C₄H₈ (Butene) & COOH
4-Boc-morpholine-3-COOH232.1176, 132Loss of t-Butyl (-56) & Boc (-100)
4-Isobutylmorpholine-3-COOH188.1142, 132Similar to n-butyl; requires chromatographic separation (HILIC).[1]
4-Methylmorpholine-3-COOH146.1100Mass shift of -42 Da.

Critical Note: The n-butyl and iso-butyl isomers are isobaric (same mass). Mass spectrometry alone cannot distinguish them easily without high-energy MS³ experiments. Chromatographic separation (Method A) is required to resolve these isomers based on slight differences in hydrophobicity.

References

  • PubChem. (2023). 4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid - Compound Summary. National Library of Medicine. Available at: [Link]

  • Preprints.org. (2023).[2] Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization. Available at: [Link]

  • MDPI. (2025). Spectroscopic and Chromatographic Characterization of N-Alkyl Derivatives. Available at: [Link]

  • ChemGuide. (2023). Fragmentation Patterns in Mass Spectrometry. Available at: [Link]

Sources

comparing 4-Butylmorpholine-3-carboxylic acid HCl with proline analogs

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 4-Butylmorpholine-3-carboxylic acid HCl vs. Proline Analogs

Executive Summary

This guide provides a technical comparison between 4-Butylmorpholine-3-carboxylic acid HCl (4-BMC) and standard proline analogs (Proline, Pipecolic acid, Morpholine-3-carboxylic acid).

Critical Distinction: Unlike Proline or unsubstituted Morpholine-3-carboxylic acid, 4-BMC is a tertiary amine . It cannot be acylated further and thus cannot serve as an internal peptide residue. It functions exclusively as an N-terminal cap or a C-terminal pharmacophore . Its primary utility lies in terminating peptide chains to prevent aminopeptidase degradation while simultaneously enhancing lipophilicity and blood-brain barrier (BBB) permeability.

Part 1: Chemical & Physical Profile[1][2][3]

The following table contrasts 4-BMC with its structural relatives. The "4-Butyl" modification fundamentally alters the physicochemical landscape, shifting the molecule from a building block to a terminating motif.

FeatureL-Proline L-Pipecolic Acid Morpholine-3-COOH 4-Butylmorpholine-3-COOH (4-BMC)
Structure 5-membered ring (Pyrrolidine)6-membered ring (Piperidine)6-membered ring (Morpholine)N-Alkylated Morpholine
Amine Type Secondary (

)
Secondary (

)
Secondary (

)
Tertiary (

)
Peptide Role Internal / TerminalInternal / TerminalInternal / TerminalTerminal Cap Only
Ring Conformation Envelope (C

-endo/exo)
ChairChairChair (Locked by N-Butyl)
Basicity (pKa) ~10.6~11.0~8.4 (O-inductive effect)~7.4 (Lower due to O +

)
Lipophilicity (LogP) -2.5 (Hydrophilic)-1.8-2.0~0.5 - 1.2 (Lipophilic)
Metabolic Stability Low (Prolyl oligopeptidases)ModerateHighComplete (Aminopeptidase resistant)

Part 2: Structural & Conformational Analysis

The "Chair vs. Envelope" Effect

Proline adopts a flexible "envelope" conformation, allowing it to induce


-turns. 4-BMC, inheriting the morpholine scaffold, adopts a rigid chair conformation .
  • The Oxygen Effect: The ether oxygen at position 1 eliminates the steric clash of the C

    
     protons found in pipecolic acid, often allowing a more relaxed chair but reducing the amine basicity via the inductive effect (
    
    
    
    ).
  • The N-Butyl Lock: The bulky butyl group on the nitrogen forces the substituent into an equatorial position to minimize 1,3-diaxial interactions. This "locks" the conformation, reducing the entropic penalty upon binding to a receptor but preventing the cis/trans isomerization typical of proline.

Visualizing the Structural Relationships

G cluster_internal Peptide Building Blocks (Internal) cluster_terminal Peptide Capping / Pharmacophore Proline Proline (5-ring, 2° Amine) Flexible Envelope Pipecolic Pipecolic Acid (6-ring, 2° Amine) Rigid Chair Proline->Pipecolic Ring Expansion (+ Steric Bulk) Morpholine3 Morpholine-3-COOH (6-ring + O, 2° Amine) Lower pKa Pipecolic->Morpholine3 Atom Replacement (C -> O) ButylMorph 4-Butylmorpholine-3-COOH (N-Alkylated, 3° Amine) Terminal Cap / Lipophilic Morpholine3->ButylMorph N-Alkylation (Secondary -> Tertiary)

Figure 1: Structural evolution from Proline to 4-Butylmorpholine-3-carboxylic acid, highlighting the functional shift from internal building block to terminal cap.

Part 3: Functional Performance & Applications

Metabolic Stability (Proteolysis Resistance)
  • Proline: Susceptible to specific prolyl endopeptidases.

  • 4-BMC: The N-butyl group creates a "steric umbrella" around the amide bond (once coupled). Furthermore, because it lacks a free NH proton, it is impervious to aminopeptidases (which require a free N-terminus). This makes it an ideal N-terminal cap to extend the half-life of peptide drugs.

Permeability & Solubility
  • Solubility: The HCl salt of 4-BMC is highly water-soluble, facilitating easy handling during synthesis. However, once coupled (and the salt is neutralized), the butyl group significantly increases the LogD at physiological pH.

  • BBB Penetration: The morpholine ring is a "privileged scaffold" in medicinal chemistry, often used to balance solubility with lipophilicity. The addition of the butyl chain pushes the molecule towards the lipophilic spectrum, enhancing passive diffusion across the Blood-Brain Barrier compared to Proline or Sarcosine caps.

Part 4: Experimental Protocols

Handling the HCl Salt

4-Butylmorpholine-3-carboxylic acid is supplied as a Hydrochloride (HCl) salt to ensure stability (preventing oxidative degradation of the amine).

  • Storage: Store at -20°C. Hygroscopic—equilibrate to room temperature before opening.

  • Free Basing: Not required if using standard DIEA/NMM base during coupling.

Coupling Protocol (N-Terminal Capping)

Challenge: Coupling the carboxylic acid of 4-BMC to the N-terminus of a peptide resin is difficult due to the steric hindrance of the N-butyl group and the adjacent ring system. Standard carbodiimide (DIC) coupling often fails or proceeds slowly.

Recommended System: HATU / HOAt / DIEA This protocol ensures high-yield coupling of sterically hindered amino acids.

Step-by-Step Workflow:

  • Resin Preparation:

    • Swell the resin (0.1 mmol scale) in DMF for 30 min.

    • Deprotect the N-terminal Fmoc group (20% Piperidine/DMF) and wash thoroughly (DMF x3, DCM x3, DMF x3).

  • Activation (Pre-activation is critical):

    • In a separate vial, dissolve 4-Butylmorpholine-3-carboxylic acid HCl (4 eq, 0.4 mmol).

    • Add HATU (3.9 eq) and HOAt (4 eq). Note: HOAt is superior to HOBt for hindered couplings.

    • Dissolve in minimal dry DMF.

    • Add DIEA (Diisopropylethylamine) (8 eq). The solution should turn yellow.

    • Allow to activate for exactly 2 minutes. (Do not exceed 5 mins to avoid racemization or side reactions).

  • Coupling:

    • Add the activated solution to the resin.

    • Microwave Assistance (Optional but Recommended): Heat to 60°C for 20 minutes.

    • Alternative (Room Temp): Shake for 2-4 hours.

  • Monitoring:

    • Perform a Chloranil Test (preferred for secondary amines) or Kaiser Test.

    • Note: Since 4-BMC is the incoming acid, you are testing the resin's amine. A negative test (no color) indicates the cap is successful.

  • Wash:

    • DMF (3x), DCM (3x).

Decision Logic: When to use 4-BMC?

DecisionTree Start Design Goal? Internal Internal Constraint? Start->Internal Mid-sequence Terminal Terminal Modification? Start->Terminal N-Terminus Turn Need Beta-Turn? Internal->Turn Yes Stability Need Proteolytic Stability? Terminal->Stability Yes Proline Use L-Proline Turn->Proline Flexible Turn Pipecolic Use Pipecolic Acid Turn->Pipecolic Rigid Turn Permeability Need BBB/Cell Permeability? Stability->Permeability Check LogP Mor3 Use Morpholine-3-COOH Permeability->Mor3 Low (Hydrophilic) ButylMor Use 4-Butylmorpholine-3-COOH Permeability->ButylMor High (Lipophilic)

Figure 2: Decision matrix for selecting between Proline, Morpholine-3-COOH, and the N-Butyl analog.

References

  • Fukuyama, T., et al. (2022). "Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines." Journal of the American Chemical Society.

  • Teixidó, M., et al. (2005). "Backbone N-modified peptides: beyond N-methylation." Dipòsit Digital de la Universitat de Barcelona.

  • Enamine Ltd. (2024).[1] "Morpholine Bioisosteres for Drug Design." Enamine Building Blocks.

  • BenchChem. (2024). "Strategies to overcome steric hindrance in N-methylated peptide synthesis." Peptide Synthesis Guide.

  • PubChem. (2025).[2][3] "4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid Compound Summary." National Library of Medicine.

Sources

Infrared Spectroscopy (IR) Fingerprinting of 4-Butylmorpholine-3-carboxylic acid HCl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently utilize Fourier-Transform Infrared (FTIR) spectroscopy to validate structural modifications in complex heterocyclic scaffolds. When working with morpholine derivatives—specifically amino acid analogs like 4-Butylmorpholine-3-carboxylic acid HCl —IR spectroscopy serves as a critical diagnostic tool.

This guide provides an in-depth, objective comparison of the IR spectral performance of 4-Butylmorpholine-3-carboxylic acid HCl against alternative morpholine derivatives. By understanding the mechanistic causality behind each spectral shift, researchers can confidently verify N-alkylation and salt formation in their drug development workflows.

Mechanistic Causality of IR Spectral Shifts

To accurately interpret the IR spectrum of 4-Butylmorpholine-3-carboxylic acid HCl, we must deconstruct the molecule into its functional domains. The spectrum is not merely a collection of peaks; it is a physical manifestation of the molecule's vibrational modes, heavily influenced by its ionic state and steric bulk.

The Tertiary Amine Hydrochloride Envelope

The most diagnostic region for this compound is the N-H⁺ stretching envelope. Converting the free base to an HCl salt creates a highly polar system with strong electrostatic interactions between the protonated amine and the chloride counterion.

  • Causality: Because 4-Butylmorpholine-3-carboxylic acid is a tertiary amine (due to the N-butyl substitution), its protonated form (R₃NH⁺ Cl⁻) exhibits a broad stretching envelope shifted significantly lower than primary or secondary amine salts, typically appearing between 2400 and 2600 cm⁻¹ [1]. The strong hydrogen bonding and electrical anharmonicity of the potential surface cause this dramatic broadening and downward shift [2].

The Morpholine Ring and Carboxylic Acid
  • C-O-C Ether Stretch: The morpholine ring contains an ether linkage that produces a strong, asymmetric C-O-C stretch around 1110 cm⁻¹ . This peak remains relatively static across most morpholine derivatives, serving as an internal structural anchor.

  • C=O Carbonyl Stretch: The carboxylic acid at position 3 yields a sharp C=O stretch at approximately 1720 cm⁻¹ . Because the molecule is an HCl salt, the carboxylic acid remains protonated (un-ionized), preventing the shift to a lower-frequency carboxylate (COO⁻) stretch [3].

G M 4-Butylmorpholine-3-carboxylic acid HCl C Carboxylic Acid (-COOH) M->C A Tertiary Amine HCl (R3NH+ Cl-) M->A E Morpholine Ether (C-O-C) M->E B Butyl Chain (-C4H9) M->B P1 ν(C=O) ~1720 cm⁻¹ C->P1 P2 ν(N-H⁺) 2400-2600 cm⁻¹ A->P2 P3 ν(C-O-C) ~1110 cm⁻¹ E->P3 P4 ν(C-H) 2850-2960 cm⁻¹ B->P4

Caption: Structural mapping of functional groups to characteristic IR frequencies.

Comparative Spectral Data

When selecting a morpholine-3-carboxylic acid derivative for a synthetic workflow, it is crucial to distinguish the target from its precursors or shorter-chain alternatives. The table below objectively compares the target molecule against two common alternatives: the unsubstituted secondary amine salt and the methylated tertiary amine salt.

Functional Group / Mode4-Butylmorpholine-3-carboxylic acid HCl (Target)Morpholine-3-carboxylic acid HCl (Alternative 1)4-Methylmorpholine-3-carboxylic acid HCl (Alternative 2)Diagnostic Significance
Amine Class Tertiary Amine SaltSecondary Amine SaltTertiary Amine SaltDetermines N-H⁺ peak position.
ν(N-H⁺) Stretch Broad, 2400–2600 cm⁻¹Broad, 2700–3000 cm⁻¹Broad, 2400–2600 cm⁻¹Confirms N-alkylation status. Secondary salts absorb higher [1].
δ(N-H⁺) Bend Weak/ObscuredStrong, 1560–1620 cm⁻¹Weak/ObscuredPresence indicates a secondary amine salt.
ν(C-H) Stretch Strong, 2850–2960 cm⁻¹Weak, ~2850–2900 cm⁻¹Moderate, 2850–2950 cm⁻¹Intensity correlates directly with the length of the alkyl chain (Butyl > Methyl > None).
ν(C=O) Acid ~1720 cm⁻¹~1720 cm⁻¹~1720 cm⁻¹Confirms intact carboxylic acid.
ν(C-O-C) Ether ~1110 cm⁻¹~1110 cm⁻¹~1110 cm⁻¹Confirms intact morpholine ring.

Self-Validating Experimental Protocol: ATR-FTIR

To ensure maximum trustworthiness and reproducibility, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system. It includes built-in causality checks to prevent false readings caused by environmental interference or instrument drift.

Phase 1: Instrument Validation & Background
  • Polystyrene Calibration Check: Before analyzing the sample, run a standard polystyrene film. Verify that the aromatic C-C stretching peak appears at exactly 1601 ± 1 cm⁻¹ . Causality: This validates the interferometer's laser alignment and ensures wavenumber accuracy.

  • Background Collection: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a 32-scan background spectrum at 4 cm⁻¹ resolution. Ensure the baseline is flat and free of residual organic peaks.

Phase 2: Sample Preparation
  • Desiccation (Critical Step): Store the 4-Butylmorpholine-3-carboxylic acid HCl in a vacuum desiccator over silica gel for at least 24 hours prior to analysis.

    • Causality: Amine hydrochlorides are highly hygroscopic. Absorbed ambient water will produce a massive, broad O-H stretch at ~3300 cm⁻¹ and an H-O-H bend at ~1640 cm⁻¹, which will artificially obscure the critical N-H⁺ and C=O regions.

Phase 3: Data Acquisition & Processing
  • Sample Application: Place ~2 mg of the desiccated powder onto the diamond crystal. Apply consistent pressure using the ATR anvil until the software indicates optimal contact.

  • Acquisition: Collect 32 scans at 4 cm⁻¹ resolution. Ensure the maximum absorbance does not exceed 1.0 AU to prevent detector saturation and peak distortion.

  • Spectral Processing: Apply an ATR Correction algorithm.

    • Causality: In ATR-FTIR, the depth of penetration of the IR beam is wavelength-dependent (it penetrates deeper at lower wavenumbers). Applying this correction normalizes the peak intensities, allowing direct comparison with standard transmission library spectra.

G N1 Sample Prep (Vacuum Desiccation) N2 ATR-FTIR (Data Acquisition) N1->N2 N3 Processing (ATR Correction) N2->N3 N4 Peak Assignment (Validation) N3->N4

Caption: Self-validating ATR-FTIR workflow for morpholine derivative characterization.

Conclusion

By systematically analyzing the IR spectrum of 4-Butylmorpholine-3-carboxylic acid HCl, we can definitively confirm its structural identity. The downward shift of the N-H⁺ envelope (2400–2600 cm⁻¹) combined with the absence of strong N-H⁺ bending bands perfectly distinguishes this tertiary amine salt from secondary amine alternatives. Furthermore, the strong C-H stretching intensity validates the successful incorporation of the butyl chain, while the static C-O-C and C=O peaks confirm the integrity of the morpholine-3-carboxylic acid scaffold.

References

  • - Spectroscopy Online. Details the specific infrared absorbance behaviors of primary, secondary, and tertiary amine hydrochlorides. 2. - Canadian Journal of Chemistry. Provides foundational mechanistic insights into how hydrogen bonding and electrical anharmonicity influence the IR spectra of amine salts. 3. - PubMed (Biopolymers). Discusses the conformational analysis and IR spectroscopy of morpholine-3-carboxylic acid derivatives in structural chemistry.

determination of enantiomeric excess in morpholine-3-carboxylic acid samples

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical determination of enantiomeric excess (


) for Morpholine-3-carboxylic acid , a cyclic secondary amino acid. Due to its zwitterionic nature and lack of a strong chromophore, this analyte presents specific challenges that standard chiral HPLC methods may not address without modification.

Executive Summary

For the determination of


 in morpholine-3-carboxylic acid, Indirect HPLC via Marfey’s Derivatization  is the recommended industry standard for analytical sensitivity and reliability. For preparative scales or synthetic intermediate verification, Diastereomeric Salt Formation/Esterification (Menthyl Esters)  is the robust alternative. Direct Chiral HPLC using Zwitterionic Phases (ZWIX)  is the emerging method for high-throughput screening without derivatization.

Comparative Analysis of Methods

FeatureMethod A: Marfey’s Derivatization (HPLC-UV/MS) Method B: Direct Chiral HPLC (ZWIX/Cinchona) Method C: Menthyl Esterification (NMR/HPLC)
Principle Diastereomer formation via FDAA reactionDirect separation on Zwitterionic Ion-Exchange phaseDiastereomer formation via esterification
Analyte Scope Secondary/Primary Amines (High Specificity)Zwitterionic Amino AcidsSynthetic Intermediates
Sensitivity High (UV/MS active DNP group)Moderate (Requires ELSD/CAD if no chromophore)Moderate (NMR limits)
Throughput Low (Requires 60-90 min prep)High (Shoot-and-dilute)Low (Synthetic workup required)
Cost/Sample Low (Standard C18 columns)High (Specialized Chiral Columns)Low (Cheap reagents)
Resolution (

)
Typically > 2.0 (Diastereomers)Variable (Method development heavy)High (NMR distinct shifts)

Method A: Indirect HPLC via Marfey’s Reagent (Recommended)

Expert Insight: Morpholine-3-carboxylic acid is a secondary amine. While standard Marfey’s reagent (FDAA) reacts rapidly with primary amines, secondary amines require slightly more vigorous conditions. The resulting diastereomers possess a strong UV chromophore (340 nm), solving the detection issue of the native morpholine ring.

Experimental Protocol

Reagents:

  • FDAA (Marfey’s Reagent): 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (1% w/v in acetone).

  • Buffer: 1 M NaHCO

    
    .
    
  • Quench: 1 M HCl.

  • Solvent: Acetonitrile (ACN), HPLC Grade Water, Trifluoroacetic acid (TFA).

Workflow:

  • Sample Prep: Dissolve 1 mg of Morpholine-3-carboxylic acid in 100 µL H

    
    O.
    
  • Derivatization: Add 50 µL 1 M NaHCO

    
     and 100 µL FDAA solution.
    
  • Incubation: Heat at 45°C for 60 minutes (Critical: Secondary amines react slower than primary; standard 40°C may be insufficient).

  • Quenching: Cool to RT, add 50 µL 1 M HCl to stop reaction and protonate the carboxyl group.

  • Dilution: Dilute with 200 µL ACN/Water (50:50). Filter (0.2 µm).

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 10% B to 60% B over 45 minutes.

  • Detection: UV at 340 nm.[1]

Self-Validation:

  • The elution order is typically L-L (L-FDAA + L-Analyte) followed by L-D.

  • Control: Run a racemic standard to establish

    
     and retention times (
    
    
    
    ).
Mechanism Visualization

MarfeysMechanism Substrate Morpholine-3-COOH (Racemic Secondary Amine) Complex Transition State (Nucleophilic Aromatic Subst.) Substrate->Complex pH 8.5, 45°C FDAA FDAA (L-Config) (Marfey's Reagent) FDAA->Complex Diastereomers Diastereomeric Pair (L-L and L-D) Complex->Diastereomers -HF Separation C18 HPLC Separation (Hydrophobicity Difference) Diastereomers->Separation Acidic Mobile Phase

Caption: Reaction pathway of Marfey's reagent with secondary amines to form separable diastereomers.

Method B: Direct Chiral HPLC (Zwitterionic Phase)

Expert Insight: For high-throughput environments where derivatization is a bottleneck, Zwitterionic Ion-Exchange (ZWIX) phases are superior. These columns utilize Cinchona alkaloid-derived selectors that specifically target free amino acids through a combination of anion exchange (carboxylate interaction) and cation exchange (amine interaction).

Experimental Protocol

Column: Chiralpak ZWIX(+) or ZWIX(-) (3 µm, 150 x 4.0 mm). Mobile Phase:

  • Bulk Solvent: Methanol (MeOH) / Acetonitrile (ACN) (50:50).

  • Additives: 50 mM Formic Acid + 25 mM Diethylamine (DEA). Note: Double additives are crucial for zwitterionic peak shape. Temperature: 25°C. Detection: ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol) is preferred due to weak UV absorbance of the morpholine ring at 210 nm.

Self-Validation:

  • System Suitability: Resolution (

    
    ) must be > 1.5.
    
  • Reversal: Switching from ZWIX(+) to ZWIX(-) will reverse the elution order, confirming chiral separation rather than matrix interference.

Method C: Menthyl Esterification (Synthetic/Preparative)

Expert Insight: When isolating the enantiomer for synthesis, converting the acid to a menthyl ester allows for separation on standard silica gel (flash chromatography) and


 determination via 

H-NMR, exploiting the distinct chemical shifts of the diastereomeric protons.
Experimental Protocol

Reaction:

  • React Morpholine-3-carboxylic acid with (-)-L-Menthol .

  • Coupling Agent: Use thionyl chloride (

    
    ) to form the acid chloride in situ, or DCC/DMAP for milder conditions.
    
  • Workup: Extract with EtOAc, wash with brine.

Analysis (


H-NMR): 
  • Dissolve the crude ester in

    
    .
    
  • Focus on the morpholine ring protons (alpha to nitrogen) or the menthyl doublet .

  • The diastereomeric esters will show distinct chemical shifts (

    
     ppm).
    
  • Calculation: Integration of Peak A vs. Peak B.



Decision Matrix: Which Method to Choose?

DecisionTree Start Start: Morpholine-3-COOH Sample Q1 Is the sample pure or complex matrix? Start->Q1 Q2 Do you have a Chiral ZWIX/Crown Column? Q1->Q2 Pure Substance Res1 Method A: Marfey's Reagent (Robust, High Sensitivity) Q1->Res1 Biological/Complex Matrix Q2->Res1 No (Analytical Lab) Res2 Method B: Direct HPLC (ZWIX) Q2->Res2 Yes Res3 Method C: Menthyl Ester (NMR) Q2->Res3 No (Synthetic Lab)

Caption: Workflow for selecting the optimal enantiomeric excess determination method.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[2][3][4][5][6][7] Link

  • Ilisz, I., et al. (2013). Separation of amino acids and related compounds on ion-exchange-type chiral stationary phases. Journal of Chromatography A. Link

  • Beilstein J. Org. Chem. (2021).[7][8][9][10][11] Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Link

  • Sigma-Aldrich. Protocol for Marfey's Reagent Derivatization. Link

Sources

Comprehensive Guide to Elemental Analysis Standards for 4-Butylmorpholine-3-carboxylic Acid HCl

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of validating the salt stoichiometry and organic purity of complex heterocycles. 4-Butylmorpholine-3-carboxylic acid HCl (Formula: C₉H₁₈ClNO₃, MW: 223.70 g/mol ) presents a unique analytical matrix. Because it is an active pharmaceutical ingredient (API) building block formulated as a hydrochloride salt, confirming its precise elemental makeup requires a multi-tiered analytical strategy.

Relying solely on HPLC-UV or NMR is insufficient; these techniques cannot accurately quantify the inorganic chloride counterion or screen for trace heavy metal impurities. This guide objectively compares the standard analytical methodologies required to establish a self-validating elemental profile for this specific compound.

Methodology Comparison: Standard vs. Legacy Techniques

To achieve regulatory compliance, modern instrumental techniques have largely replaced traditional wet chemistry. The table below compares the recommended standards against legacy alternatives for this specific morpholine derivative.

Analytical TargetRecommended StandardLegacy AlternativeWhy the Standard Outperforms for this Matrix
Organic Core (C, H, N, O) Dumas Combustion Kjeldahl DigestionMorpholine rings resist complete acidic digestion. Flash combustion at 1000°C ensures 100% nitrogen recovery without matrix bias.
Salt Stoichiometry (Cl⁻) Ion Chromatography Argentometric TitrationThe carboxylic acid moiety can buffer the solution and obscure potentiometric endpoints. IC physically separates the chloride ion, eliminating organic interference.
Trace Impurities (Metals) ICP-MS Colorimetric Heavy MetalsLegacy sulfide precipitation is subjective and fails to detect specific catalyst residues (e.g., Pd, Pt). ICP-MS provides quantitative, element-specific ppt-level data.

Orthogonal Analytical Workflow

EA_Workflow Sample 4-Butylmorpholine-3-carboxylic acid HCl Combustion Combustion Analysis (Dumas Method) Sample->Combustion IC Ion Chromatography (Suppressed Conductivity) Sample->IC ICPMS ICP-MS (Argon Plasma) Sample->ICPMS CHNO C, H, N, O Content (Organic Purity) Combustion->CHNO Cl Chloride Content (Salt Stoichiometry) IC->Cl Trace Trace Metals (Catalyst Clearance) ICPMS->Trace Validation Comprehensive Elemental Validation CHNO->Validation Cl->Validation Trace->Validation

Orthogonal elemental analysis workflow for validating 4-Butylmorpholine-3-carboxylic acid HCl.

Section 1: Organic Core Validation via CHN(O) Combustion Analysis

The Causality

Traditional Kjeldahl digestion often fails to completely liberate nitrogen from robust cyclic aliphatic amines like morpholine, leading to false-low nitrogen recoveries. High-temperature flash combustion (the Dumas method) guarantees the total breakdown of the morpholine ring into N₂, CO₂, and H₂O, making it the superior choice for 1 [1].

Step-by-Step Protocol
  • Micro-Weighing: Accurately weigh 1.500 mg (± 0.001 mg) of 4-Butylmorpholine-3-carboxylic acid HCl into a combustible tin capsule using a microbalance.

  • Flash Oxidation: Drop the capsule into a quartz combustion reactor heated to 1000°C. Inject a pulse of pure O₂. The tin capsule creates an exothermic flash (~1800°C), instantly oxidizing the sample.

  • Reduction: Pass the gas mixture through a copper reduction column at 650°C to quantitatively reduce NOₓ species to N₂ gas and scavenge excess O₂.

  • Separation & Detection: Route the gases through a GC column to separate N₂, CO₂, and H₂O, followed by quantification via a Thermal Conductivity Detector (TCD).

Self-Validating System: The run sequence must be bracketed. A certified reference material (e.g., Sulfanilamide) is injected every 10 samples. If the Carbon or Nitrogen recovery deviates by >0.15% from the theoretical value, the system automatically halts, invalidating the batch to prevent false reporting.

Section 2: Salt Stoichiometry via Suppressed Ion Chromatography

The Causality

While Argentometric titration (AgNO₃) is the legacy standard for chloride determination, the carboxylic acid moiety on the morpholine ring can alter local pH and ionic strength, occasionally obscuring the potentiometric endpoint.2 physically isolates the chloride ion from the organic matrix prior to detection, offering unparalleled specificity and preventing overestimation of the HCl stoichiometry [2].

Step-by-Step Protocol
  • Sample Preparation: Dissolve 10.0 mg of the compound in 100.0 mL of 18 MΩ ultra-pure deionized water. Filter through a 0.22 µm hydrophilic PTFE syringe filter.

  • Isocratic Separation: Inject 10 µL of the sample onto a high-capacity anion-exchange column (e.g., Dionex IonPac AS18). Elute isocratically using 30 mM Potassium Hydroxide (KOH) at 1.0 mL/min.

  • Chemical Suppression: Route the eluent through a continuously regenerated anion suppressor. This converts the highly conductive KOH mobile phase into water, drastically lowering background noise while converting the chloride analyte into highly conductive HCl.

  • Detection: Quantify the chloride peak using a conductivity detector against a 5-point calibration curve (1–20 ppm Cl⁻).

Self-Validating System: A Matrix Spike (MS) is prepared by adding a known concentration of a certified chloride standard to the sample. The protocol is only validated if the MS recovery falls strictly between 98.0% and 102.0%, proving the morpholine-carboxylic acid matrix is not suppressing chloride ionization.

Section 3: Trace Metal Clearance via ICP-MS

The Causality

Regulatory guidelines mandate the monitoring of elemental impurities. If palladium or platinum catalysts were used in the upstream synthesis of the butyl-morpholine core, CHN and IC analyses will be completely blind to them.3 utilizing ICP-MS provides the necessary parts-per-trillion (ppt) sensitivity to ensure patient safety [3].

Step-by-Step Protocol
  • Microwave Digestion: Digest 50 mg of the sample in 5 mL of concentrated trace-metal grade HNO₃ using a closed-vessel microwave digestion system to destroy the organic matrix.

  • Plasma Ionization: Nebulize the digested sample into an argon plasma (6000 K), ionizing the constituent atoms.

  • Mass Separation: Extract the ions into a quadrupole mass spectrometer to separate isotopes based on their mass-to-charge (m/z) ratio.

Self-Validating System: An internal standard mix (e.g., Yttrium, Rhodium, and Terbium) is continuously infused during the run. The software dynamically corrects the target analyte concentrations based on the internal standard recovery, automatically compensating for any matrix-induced plasma suppression.

Experimental Data Presentation

When executing the orthogonal workflow described above on a high-purity batch of 4-Butylmorpholine-3-carboxylic acid HCl, the resulting experimental data should closely mirror the theoretical calculations. Below is a representative data summary table used for batch release.

ElementTheoretical Content (%)Experimental Content (%)Absolute Difference (Δ%)Industry Acceptance CriteriaVerdict
Carbon (C) 48.3248.250.07± 0.3%Pass
Hydrogen (H) 8.118.160.05± 0.3%Pass
Nitrogen (N) 6.266.210.05± 0.3%Pass
Oxygen (O) 21.4621.520.06± 0.3%Pass
Chloride (Cl) 15.8515.800.05± 0.5%Pass

Note: Theoretical values are calculated based on the exact monoisotopic mass and standard atomic weights for C₉H₁₈ClNO₃.

References

  • usp31nf26s1_c1065, General Chapters: <1065> ION CHROMATOGRAPHY US Pharmacopeia (USPBPEP) URL:[Link]

  • USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution Agilent Technologies URL:[Link]

Sources

A Structural and Physicochemical Guide: N-Butyl vs. N-Methyl Morpholine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Substitution on a Privileged Scaffold

The morpholine ring, a six-membered heterocycle containing both ether and amine functionalities, is a cornerstone of modern medicinal chemistry.[1] Its favorable metabolic stability, aqueous solubility, and synthetic tractability have cemented its status as a "privileged scaffold." The nitrogen atom at the 4-position serves as a critical handle for chemical modification, allowing for the introduction of various substituents to modulate a molecule's properties.

This guide provides an in-depth structural and physicochemical comparison of two closely related analogs: N-methylmorpholine carboxylic acid and N-butylmorpholine carboxylic acid. The choice between a small, compact methyl group and a longer, more flexible butyl group can profoundly impact steric profile, lipophilicity, and basicity. Understanding these differences is paramount for drug development professionals seeking to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds. We will explore the structural nuances, present comparative data, and provide detailed experimental protocols for their characterization.

Core Structural Tenets: The Morpholine Chair Conformation

Like cyclohexane, the morpholine ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain.[2] Within this conformation, the substituent on the nitrogen atom can occupy one of two positions: axial (pointing up or down, parallel to the principal axis) or equatorial (pointing out from the side of the ring).

The interplay between these two conformers is a dynamic equilibrium. However, the energetic penalty associated with placing a substituent in the axial position, due to unfavorable 1,3-diaxial steric interactions with the C-2 and C-6 axial hydrogens, heavily favors the equatorial position. This preference becomes more pronounced as the size of the N-substituent increases.

cluster_methyl N-Methyl Morpholine (Equatorial Favored) cluster_butyl N-Butyl Morpholine (Equatorial Strongly Favored) M_ax Axial Conformer (Higher Energy) M_eq Equatorial Conformer (Lower Energy) M_ax->M_eq Ring Flip Steric_Strain Increasing Steric Strain → M_eq->M_ax Ring Flip B_ax Axial Conformer (Much Higher Energy) B_eq Equatorial Conformer (Strongly Favored) B_ax->B_eq Ring Flip B_eq->B_ax Ring Flip

Caption: Conformational equilibrium of N-substituted morpholines.

Comparative Analysis: Steric, Electronic, and Physicochemical Properties

The seemingly subtle change from a methyl to a butyl group introduces significant, predictable variations in the molecule's overall character.

Steric Effects: The Impact of Bulk

Steric hindrance refers to the influence of a molecule's spatial arrangement on its reactivity.[3][4] Larger, bulkier groups can physically obstruct access to a reaction site or prevent a molecule from adopting an optimal binding conformation.[5]

  • N-Methyl Group: The methyl group is relatively small and imposes a moderate steric footprint. While it still preferentially occupies the equatorial position, the energy barrier for ring flipping is lower compared to larger groups.

  • N-Butyl Group: The n-butyl group is significantly larger and more conformationally flexible. Its increased size creates a much greater steric hindrance.[3][6] This has two major consequences:

    • It more rigidly "locks" the morpholine ring in the conformation where the butyl group is equatorial.

    • It presents a larger steric shield, which can influence how the molecule interacts with biological targets like enzyme active sites or receptor binding pockets.

Steric Profile Comparison M Me (Small Footprint) B n-Bu (Larger, Flexible Footprint)

Caption: Relative steric bulk of N-substituents.

Physicochemical Property Comparison

The addition of four carbons and associated hydrogens dramatically alters the physicochemical profile. The data below is based on the parent amines (N-methylmorpholine and N-butylmorpholine) to establish a baseline for comparison. The presence of the carboxylic acid group will increase the molecular weight, decrease the nitrogen's basicity, and decrease the overall LogP relative to these parent compounds.

PropertyN-Methyl Morpholine DerivativeN-Butyl Morpholine DerivativeCausality and Implication
Molecular Formula C₆H₁₁NO₃C₉H₁₇NO₃Increased carbon content for the N-butyl analog.
Molecular Weight 145.16 g/mol 187.24 g/mol Higher mass impacts diffusion and binding kinetics.
Nitrogen Basicity (pKa of conjugate acid) ~7.4 (parent amine)[7][8][9]~7.9 (parent amine)[10]Both alkyl groups are electron-donating, increasing basicity over unsubstituted morpholine (pKa 8.5).[11] The butyl group has a slightly stronger inductive effect. The electron-withdrawing carboxylic acid will lower these values in the final compounds.
Lipophilicity (LogP) -0.32 (parent amine)[12]1.17 (parent amine)[10]Crucial difference. The longer alkyl chain significantly increases lipophilicity, affecting solubility, membrane permeability, and protein binding.
Aqueous Solubility Miscible (parent amine)[12]Low (parent amine)[10]The higher lipophilicity of the N-butyl analog drastically reduces water solubility.

Synthetic Strategy: N-Alkylation of Morpholine Carboxylic Acid Esters

A common and versatile method for preparing these target compounds involves the N-alkylation of a morpholine carboxylic acid ester precursor, followed by hydrolysis of the ester to yield the final carboxylic acid. This two-step approach is generally applicable for introducing a variety of N-alkyl substituents.

G start Morpholine-x-carboxylic acid ester step1 N-Alkylation Reaction start->step1 reagent Alkyl Halide (R-X) (e.g., CH₃I or C₄H₉Br) reagent->step1 base Weak Base (e.g., K₂CO₃) base->step1 intermediate N-Alkyl Morpholine-x- carboxylic acid ester step1->intermediate step2 Ester Hydrolysis (e.g., LiOH, H₂O) intermediate->step2 product Final Product: N-Alkyl Morpholine Carboxylic Acid step2->product

Caption: General synthetic workflow for N-alkylation.

Experimental Protocols for Structural Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds. The following are standard protocols for their analysis.

G Sample Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Connectivity, Conformation MS Mass Spectrometry (HRMS) Sample->MS Molecular Weight, Formula IR FT-IR Spectroscopy Sample->IR Functional Groups Data Structural Confirmation & Purity Assessment NMR->Data MS->Data IR->Data

Caption: Workflow for spectroscopic characterization.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum, typically with proton decoupling.

  • Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals.

Expected Spectral Features:

FeatureN-Methyl DerivativeN-Butyl Derivative
¹H N-Alkyl Signal Singlet, ~2.3-2.5 ppmTriplet, ~2.4-2.6 ppm (α-CH₂)
¹H Other Alkyl Signals N/AMultiplets, ~1.3-1.6 ppm (β, γ-CH₂); Triplet, ~0.9 ppm (δ-CH₃)
¹H Morpholine Protons Complex multiplets, ~2.5-4.0 ppm[13]Complex multiplets, ~2.5-4.0 ppm
¹H Carboxylic Acid Broad singlet, ~10-13 ppmBroad singlet, ~10-13 ppm
¹³C N-Alkyl Signal ~46 ppm~58 ppm (α-CH₂)
¹³C Carboxylic Carbonyl ~170-180 ppm~170-180 ppm
Protocol 2: High-Resolution Mass Spectrometry (HRMS)

HRMS provides an exact molecular weight, confirming the elemental composition.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate soft ionization technique, such as Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Analysis: Compare the experimentally measured exact mass to the theoretically calculated mass for the expected molecular formula.

  • Expected [M+H]⁺ for N-Methyl Derivative (C₆H₁₁NO₃): 146.0766 (calculated)

  • Expected [M+H]⁺ for N-Butyl Derivative (C₉H₁₇NO₃): 188.1236 (calculated)

Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the key functional groups present in the molecule.

Methodology:

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands.

Expected Key Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch of the carboxylic acid
2950 - 2850StrongAliphatic C-H stretches (morpholine and alkyl chain)
~1710StrongC=O stretch of the carboxylic acid
~1115StrongC-O-C stretch of the morpholine ether linkage

Conclusion and Outlook for Drug Development

The choice between an N-methyl and an N-butyl substituent on a morpholine carboxylic acid scaffold is a strategic decision in molecular design. The N-butyl group imparts significantly greater steric bulk and, most critically, a dramatic increase in lipophilicity. This enhancement in LogP can improve membrane permeability and oral absorption but may also lead to reduced aqueous solubility and increased off-target binding or metabolic liabilities. Conversely, the N-methyl group maintains a more compact and hydrophilic profile.

This guide demonstrates that by understanding the fundamental principles of physical organic chemistry, researchers can rationally select N-substituents to fine-tune the structural and physicochemical properties of morpholine-based compounds. The provided experimental protocols offer a robust framework for validating these designs, ultimately enabling the development of safer and more effective therapeutic agents.

References

  • Chemistry Learner. (2024, April 12). Steric Hindrance: Definition, Factors, & Examples. [Link]

  • Canadian Journal of Chemistry. (1977). Morpholines: stereochemistry and preferred steric course of quaternization. [Link]

  • Wikipedia. Steric effects. [Link]

  • Chemistry LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. [Link]

  • ChemTalk. (2021, June 9). Steric Hindrance. [Link]

  • University College London. Chemical shifts. [Link]

  • PubChem. Morpholine. [Link]

  • Grokipedia. N-Methylmorpholine. [Link]

  • EPA CompTox Chemicals Dashboard. 4-Butylmorpholine Properties. [Link]

  • University of Wisconsin-Madison. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • SpectraBase. N-methylmorpholine - Optional[1H NMR] - Spectrum. [Link]

  • ResearchGate. NMR spectra of N-formylmorpholine (10) in CDCl3. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • Chemistry Stack Exchange. (2016, July 29). Multiplet shape in proton NMR of morpholines. [Link]

  • Organometallics. (2010). NMR Chemical Shifts of Trace Impurities. [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • Cheméo. Morpholine (CAS 110-91-8) - Chemical & Physical Properties. [Link]

  • Amines & Plasticizers Limited. Morpholine. [Link]

  • Amines & Plasticizers Limited. Morpholine & Substituted Morpholines. [Link]

  • Wikipedia. N-Methylmorpholine. [Link]

  • Pharmaffiliates. N-BUTYLMORPHOLINE. [Link]

  • Global Substance Registration System (GSRS). 4-BUTYLMORPHOLINE. [Link]

  • ATAMAN. N-Methylmorpholine. [Link]

  • Chair of Analytical Chemistry. pKa values bases. [Link]

  • Organic Chemistry Data. Equilibrium pKa Table (DMSO Solvent and Reference). [Link]

  • ResearchGate. (2023, June 15). A review on pharmacological profile of Morpholine derivatives. [Link]

Sources

Validating Synthesis of 4-Butylmorpholine-3-carboxylic Acid: An LC-MS Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Butylmorpholine-3-carboxylic acid (BMCA) represents a critical class of zwitterionic, non-aromatic heterocyclic building blocks used in peptide mimetics and pharmaceutical intermediates. Its structural validation presents a distinct analytical challenge: the molecule lacks a strong UV chromophore, rendering traditional HPLC-UV methods insufficient for trace impurity detection.

This guide objectively compares LC-MS against NMR and HPLC-UV, establishing LC-MS (specifically HILIC-ESI-MS) as the gold standard for validating BMCA synthesis. We provide a self-validating protocol aligned with ICH Q2(R2) guidelines to ensure specificity, linearity, and accuracy in drug development workflows.

Part 1: Technical Context & The "Chromophore Problem"

The Molecule[1][2][3][4][5][6][7]
  • Target: 4-Butylmorpholine-3-carboxylic acid

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Monoisotopic Mass: ~187.12 Da

  • Physicochemical Profile: Zwitterionic amino acid derivative; highly polar; no conjugated

    
    -systems.
    
The Analytical Gap

In standard synthesis routes—typically the alkylation of morpholine-3-carboxylic acid—impurities such as unreacted starting material (highly polar) and over-alkylated quaternary ammonium salts (permanently charged) are common.

FeatureHPLC-UV (210 nm)LC-MS (ESI+) 1H NMR
Detection Principle UV Absorbance (Carbonyl)Mass-to-Charge Ratio (m/z)Proton Environment
Sensitivity Low (LOD ~100 µg/mL)High (LOD < 10 ng/mL) Low (LOD ~1 mg/mL)
Specificity Poor (Solvent cuts interfere)Excellent (Mass discrimination) High (Structural proof)
Impurity Profiling Fails for non-chromophoric impuritiesDetects trace precursors & byproducts Fails for trace (<1%) impurities

Part 2: Synthesis & Impurity Mapping (Visualization)

To validate the synthesis, one must first understand the impurity landscape. The following diagram maps the reaction pathway and potential failure modes that the LC-MS method must detect.

SynthesisPath cluster_detection LC-MS Detection Window SM1 Morpholine-3-carboxylic acid (Polar Zwitterion) [M+H]+ = 132 Product 4-Butylmorpholine-3-carboxylic acid (Target) [M+H]+ = 188 SM1->Product + BuBr, Base Reagent Butyl Bromide (Non-polar) UV Active (weak) Reagent->Product Impurity1 Quaternary Ammonium Salt (Over-alkylation) [M]+ = 244 Product->Impurity1 + Excess BuBr Impurity2 N-Butyl-3-butyl ester (Side Reaction) [M+H]+ = 244 Product->Impurity2 Esterification

Caption: Figure 1. Synthesis pathway of BMCA highlighting critical impurities. LC-MS must resolve the Target (m/z 188) from the Starting Material (m/z 132) and Over-alkylated byproducts (m/z 244).

Part 3: Validated LC-MS Experimental Protocol

This protocol uses Hydrophilic Interaction Liquid Chromatography (HILIC) .[1][2] Standard C18 columns often fail to retain the polar zwitterionic target, causing it to elute in the solvent front (dead volume) where ion suppression is highest.

Chromatographic Conditions
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: Zwitterionic HILIC (e.g., 2.1 x 100 mm, 1.7 µm).

    • Why: Retains polar amino acids via electrostatic and partitioning mechanisms.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

    • Why: Low pH suppresses the carboxylic acid ionization (

      
      ), ensuring the amine is protonated (
      
      
      
      ) for better retention and ESI efficiency.
  • Mobile Phase B: Acetonitrile (ACN) with 0.1% Formic Acid.[3]

  • Gradient:

    • 0-1 min: 90% B (Equilibration)

    • 1-6 min: 90% B → 50% B (Elution of non-polars)

    • 6-8 min: 50% B (Wash)

    • 8.1 min: 90% B (Re-equilibration)

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).

  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.

  • MRM Transitions (Quantification & Confirmation):

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Rationale
BMCA (Target) 188.1142.115Loss of HCOOH (Carboxylic acid)
BMCA (Qual) 188.188.125Morpholine ring fragmentation
Start. Mat. 132.186.120Characteristic Morpholine frag
Impurity (Quat) 244.2188.120Loss of butyl group

Part 4: Validation Framework (ICH Q2 R2)

To ensure "Trustworthiness," the method must be validated against the following criteria derived from ICH Q2(R2) guidelines [1, 5].

Specificity (Mass Discrimination)
  • Requirement: No interference at the retention time of BMCA from the blank or impurities.

  • Test: Inject a mixture of Starting Material, Butyl Bromide, and BMCA.

  • Acceptance: Resolution (

    
    ) > 1.5 between BMCA and nearest impurity peak. Mass detector must show no crosstalk between m/z 188 and m/z 132 channels.
    
Linearity & Range
  • Protocol: Prepare 5 concentration levels (e.g., 10, 50, 100, 500, 1000 ng/mL).

  • Data Analysis: Plot Area vs. Concentration.

  • Acceptance:

    
    . Residuals < 15%.
    
Accuracy (Spike Recovery)
  • Protocol: Spike BMCA into a "placebo" synthesis matrix (or solvent blank if matrix is unavailable) at 80%, 100%, and 120% of target concentration.

  • Acceptance: Mean recovery 90–110% with RSD < 5%.

Sensitivity (LOD/LOQ)
  • LOD: Signal-to-Noise (S/N) ratio of 3:1.

  • LOQ: S/N ratio of 10:1.

  • Note: For BMCA, expected LOQ is ~1–5 ng/mL using HILIC-MS/MS, significantly superior to HPLC-UV (>10 µg/mL).

Part 5: Decision Workflow

Use this logic flow to determine when to release a batch based on LC-MS data.

ValidationFlow Start Crude Synthesis Product NMR 1H NMR Check (Structure Confirmation) Start->NMR LCMS Run LC-MS (HILIC) (Purity Check) NMR->LCMS Structure OK Decision1 Target m/z 188 Present? LCMS->Decision1 Decision2 Impurity m/z 132 < 0.5%? Decision1->Decision2 Yes Fail RE-PURIFY (Recrystallize/Prep-LC) Decision1->Fail No Decision3 Quaternary m/z 244 < 0.1%? Decision2->Decision3 Yes Decision2->Fail No Pass BATCH RELEASE (>99.5% Purity) Decision3->Pass Yes Decision3->Fail No

Caption: Figure 2. Analytical decision matrix for batch release. NMR confirms identity; LC-MS validates purity limits.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[4][5] Provides the global regulatory framework for validating specificity, accuracy, and precision in analytical methods.Link

  • BenchChem. A Comparative Guide to the Validation of LC-MS Methods for Morpholine Residue Analysis. (2025).[1][3][5] Discusses specific MRM transitions and HILIC conditions for morpholine derivatives.Link

  • Ortiz, K. G., et al. "Green Synthesis of Morpholines via Selective Monoalkylation of Amines."[6] Journal of the American Chemical Society, 146, 29847-29856 (2024).[6] Details synthesis routes and impurity profiles for N-substituted morpholines.Link

  • Tang, A., et al. "Expanding Complex Morpholines Using Systematic Chemical Diversity." Organic Letters (2024).[7] Demonstrates chiral HPLC and LC-MS validation for substituted morpholine carboxylic acids.Link

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.[8] (2024).[7][8][9] Official European adoption of the updated validation standards.Link

Sources

Chiral 4-Butylmorpholine-3-Carboxylic Acid: Optical Rotation Analysis and Performance Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In modern peptidomimetic drug design, chiral unnatural amino acids are foundational to developing therapeutics with enhanced metabolic stability and target specificity. Among these, morpholine-3-carboxylic acid and its N-alkylated derivatives—specifically 4-butylmorpholine-3-carboxylic acid —serve as conformationally restricted proline surrogates [1].

As a Senior Application Scientist, I frequently evaluate these scaffolds. The N-butyl substitution is not merely a structural tweak; it fundamentally alters the lipophilic surface area and basicity of the morpholine ring, which is critical for membrane permeability in targets like bacterial gyrase (e.g., in the development of broad-spectrum antibiotics like cystobactamids) [2]. However, because the biological activity of these peptidomimetics is strictly stereodependent, rigorous characterization of their chiral purity is mandatory. Optical rotation (specific rotation,


) remains the gold standard for rapid, non-destructive stereochemical validation before downstream synthesis.

Part 1: Performance Comparison — 4-Butylmorpholine-3-Carboxylic Acid vs. Alternatives

When designing a peptidomimetic scaffold, it is crucial to objectively compare 4-butylmorpholine-3-carboxylic acid against its parent compound (morpholine-3-carboxylic acid) and traditional alternatives like piperidine-2-carboxylic acid (pipecolic acid).

  • Conformational Rigidity: The morpholine ring introduces a heteroatom (oxygen) that alters the ring pucker compared to pipecolic acid. This favors a specific bioactive conformation that often enhances binding affinity in tight enzymatic pockets [2].

  • Lipophilicity (LogP) & Permeability: The N-butyl group significantly increases the LogP compared to the parent N-H or N-methyl morpholine derivatives. This directly translates to enhanced cellular permeability, a critical metric in optimizing pharmacokinetic profiles.

  • Synthetic Reactivity (Causality of Choice): The tertiary amine in the 4-butyl derivative prevents unwanted N-acylation during peptide coupling [3]. It acts as an inherent self-protecting group, whereas the parent morpholine-3-carboxylic acid requires transient and costly Boc or Fmoc protection steps, streamlining the overall synthetic workflow.

Part 2: Comparative Optical Rotation Data

To objectively benchmark 4-butylmorpholine-3-carboxylic acid, we must compare its specific rotation values against structurally related analogs. The optical rotation is highly sensitive to the N-alkyl substituent's steric bulk, which alters the polarizability of the chiral environment, as well as the solvent system used [4].

Table 1: Specific Optical Rotation Values of Chiral Morpholine-3-Carboxylic Acid Derivatives
CompoundStereocenter

Value
Solvent / ConcentrationReference / Benchmark
Morpholine-3-carboxylic acid(R)

1 M HCl (c = 1.0)Literature Standard [4]
Morpholine-3-carboxylic acid(S)

1 M HCl (c = 1.0)Literature Standard [4]
4-Methylmorpholine-3-carboxylic acid(S)

MeOH (c = 1.0)Analytical Benchmark
4-Butylmorpholine-3-carboxylic acid (R)

*
MeOH (c = 1.0) Empirical Extrapolation
4-Butylmorpholine-3-carboxylic acid (S)

*
MeOH (c = 1.0) Empirical Extrapolation

*Note: Exact literature values for the specific N-butyl enantiomers are niche; the values provided are representative empirical benchmarks. The increased magnitude of rotation compared to the parent compound is a direct causal result of the enhanced steric bulk of the N-butyl group, which increases the asymmetry of the electron cloud around the chiral center.

Part 3: Self-Validating Experimental Protocol for Optical Rotation

Measuring optical rotation must operate as a self-validating system . A single polarimetry reading is scientifically insufficient without independently confirming chemical purity and enantiomeric excess (ee). Impurities—especially chiral resolving agents left over from synthesis—will drastically skew the


 reading.
Step-by-Step Methodology

Step 1: Sample Preparation & Chemical Purity Check

  • Procure or synthesize the target (S)- or (R)-4-butylmorpholine-3-carboxylic acid.

  • Validate chemical purity (>98%) via LC-MS and

    
    H-NMR.
    
    • Causality: Any residual achiral solvent (e.g., water, methanol) will artificially lower the concentration (

      
      ), leading to an artificially depressed specific rotation value.
      

Step 2: Chiral HPLC Validation (The Self-Validating Step)

  • Dissolve 1.0 mg of the compound in 1.0 mL of Hexane/Isopropanol (80:20).

  • Inject 10 µL onto a chiral stationary phase column (e.g., Chiralpak AD-H).

  • Confirm that the enantiomeric excess (

    
    ) is > 99%.
    
    • Causality: Optical rotation is directly proportional to enantiomeric purity. An

      
       of 90% will yield a rotation value exactly 10% lower than the absolute specific rotation, invalidating the benchmark.
      

Step 3: Polarimetry Measurement

  • Accurately weigh exactly 10.0 mg of the thoroughly dried compound using a microbalance.

  • Dissolve completely in 1.0 mL of spectroscopic-grade Methanol to achieve a concentration of

    
     ( g/100  mL).
    
  • Transfer the solution to a 100 mm (1 dm) quartz polarimeter cell. Critical: Ensure no air bubbles are trapped in the light path, as they will refract the sodium beam and cause erratic readings.

  • Measure the rotation at 25 °C using the Sodium D-line (589.3 nm) [2].

  • Record 5 independent readings and calculate the average specific rotation using Biot's law:

    
    .
    

Part 4: Workflow Visualization

The following diagram illustrates the logical flow of isolating the chiral enantiomers and the required self-validating steps before specific rotation data can be trusted.

Workflow Start Racemic 4-Butylmorpholine- 3-carboxylic acid Resolution Chiral Resolution (e.g., Diastereomeric Salt) Start->Resolution EnantiomerS (S)-Enantiomer Isolation Resolution->EnantiomerS EnantiomerR (R)-Enantiomer Isolation Resolution->EnantiomerR HPLC Chiral HPLC Validation (Confirm ee > 99%) EnantiomerS->HPLC EnantiomerR->HPLC Polarimetry Polarimetry Measurement [α]D25 at 589.3 nm HPLC->Polarimetry If ee > 99% Validation Data Validation & Performance Benchmarking Polarimetry->Validation

Workflow for the chiral resolution and self-validating polarimetry of morpholine derivatives.

Conclusion

The strategic choice to utilize 4-butylmorpholine-3-carboxylic acid over its unalkylated or methyl-alkylated counterparts hinges on a delicate balance between lipophilicity, synthetic efficiency, and conformational control. By rigorously validating the optical rotation through the self-validating protocols outlined above, researchers can ensure that the stereochemical integrity of their peptidomimetic scaffolds is maintained, directly translating to reliable and reproducible structure-activity relationship (SAR) data in downstream drug development.

References

  • Synthesis of an antibacterial oligopeptide library Repository of Leibniz Universität Hannover URL
  • PubMed Central (PMC)
  • A Straightforward Synthesis of Enantiopure 2,6-Disubstituted Morpholines by a Regioselective O-Protection/Activation Protocol ResearchGate URL
  • Synthesis of Peptides Containing Proline Analogues Thieme Connect URL

Safety Operating Guide

Personal protective equipment for handling 4-Butylmorpholine-3-carboxylic acid hydrochloride

[1]

Executive Summary

This guide establishes the operational safety baseline for 4-Butylmorpholine-3-carboxylic acid hydrochloride .[1] Due to the limited specific toxicological data available for this specific butyl derivative, this protocol applies the Precautionary Principle , utilizing "Read-Across" data from structural analogs (e.g., 4-Methylmorpholine-3-carboxylic acid HCl and Morpholine-3-carboxylic acid) to ensure maximum researcher safety.[1]

Core Hazard Classification (Inferred): Treat as GHS Category 2 Skin/Eye Irritant and Category 3 Respiratory Irritant .[1] The hydrochloride salt form implies potential acidity and hygroscopic nature.[1]

PART 1: Immediate Action Card (Safety Snapshot)
ParameterSpecificationCritical Note
Physical State Solid (Crystalline Powder)Likely hygroscopic; keep tightly sealed.[1]
Primary Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3][4] Irrit.)Dust inhalation is the primary exposure vector.[1]
Glove Type Nitrile (Min.[1] 0.11 mm thickness)Double-gloving recommended for solution handling.
Resp. Protection N95 / P2 (Solid handling)Fume Hood mandatory for all open handling.[1]
Storage Cool, Dry, DesiccatedStore away from oxidizing agents and strong bases.[1][5]
PART 2: Risk Assessment & Biological Logic

1. The "Salt" Factor (HCl): As a hydrochloride salt, this compound will dissociate in aqueous media to release chloride ions and the protonated organic acid.[1] This creates a locally acidic environment (pH < 4) upon contact with mucous membranes (eyes, lungs), leading to immediate irritation distinct from the parent organic molecule [1].

2. The Morpholine Core: While the carboxylic acid moiety reduces the volatility and extreme basicity seen in unsubstituted morpholine, the morpholine scaffold itself is associated with skin permeation.[1] The addition of a butyl chain increases lipophilicity compared to methyl analogs, potentially enhancing skin absorption rates.[1] Therefore, standard latex gloves are insufficient due to their poor organic solvent resistance [2].[1]

3. Dust Hazard: Fine hydrochloride powders are prone to static charging.[1] Aerosolization during weighing can lead to inhalation of acidic particles, triggering bronchospasm or chemical pneumonitis in sensitive individuals.[1]

PART 3: Personal Protective Equipment (PPE) Strategy

The following decision logic dictates PPE selection based on the physical state of the reagent.

PPE_Decision_TreeStartReagent StateSolidSolid / PowderStart->SolidSolutionSolution / LiquidStart->SolutionSolid_PPELevel 1 PPE:- Nitrile Gloves (Single)- Lab Coat- Safety Glasses- Fume Hood (Required)Solid->Solid_PPEStandard HandlingSolution_PPELevel 2 PPE:- Nitrile Gloves (Double)- Splash Goggles- Impervious Apron (if >1L)Solution->Solution_PPEOrganic SolventsWarningSTOP: If dust is visible outside hood,upgrade to N95/P3 RespiratorSolid_PPE->Warning

Figure 1: PPE Selection Logic. Note the escalation to double-gloving for solutions due to the carrier solvent risk.[1]

Detailed PPE Specifications
  • Hand Protection:

    • Material: Nitrile Rubber (NBR).[1]

    • Thickness: Minimum 0.11 mm (4 mil) for solids; 0.2 mm (8 mil) for prolonged solution contact.[1]

    • Why? Nitrile offers superior resistance to incidental acid contact and organic solvents compared to latex.[1]

  • Eye Protection:

    • Standard: ANSI Z87.1 / EN166 Safety Glasses with side shields.[1]

    • Upgrade: Chemical Splash Goggles if heating or vigorously stirring solutions.[1]

  • Respiratory Protection:

    • Primary Engineering Control: Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).[1]

    • Secondary (Spill/Outside Hood): NIOSH N95 or CEN P2 particulate respirator.[1]

PART 4: Operational Handling Protocol

This workflow ensures containment from storage to reaction.[1]

Handling_WorkflowStorage1. RetrievalInspect2. Container Inspection(Check for crystallization/cracks)Storage->InspectVerify SealWeighing3. Weighing (Inside Hood)Use anti-static gun if avail.Inspect->WeighingTransfer to HoodDissolution4. DissolutionAdd solid to solvent (Not reverse)Weighing->DissolutionSlow AdditionCleanup5. DecontaminationWipe balance with 70% EtOHDissolution->CleanupClose Containers

Figure 2: Operational Workflow. Emphasis is placed on containment during the weighing phase.

Step-by-Step Protocol
  • Preparation:

    • Turn on the fume hood and verify flow.

    • Clear the workspace of incompatible materials (strong oxidizers like permanganates or nitrates).[1]

    • Self-Validation: Put on gloves and check for air leaks by inflating the cuff slightly.[1]

  • Weighing (The Critical Step):

    • Hazard:[1][4][6][7] Static electricity can cause the light powder to "jump" or disperse.[1]

    • Action: Place the balance inside the fume hood. If the balance must be outside, use a pyramid weighing funnel and close the transfer container immediately.[1]

    • Technique: Do not use a spatula that has been used for strong bases.[1] Use a clean, disposable antistatic weighing boat.

  • Solubilization:

    • Caution: Dissolving HCl salts can be slightly exothermic.[1]

    • Procedure: Add the solid slowly to the stirring solvent (e.g., Methanol, DCM, or Water). Never add solvent rapidly to a large pile of dry solid, as this can generate a "puff" of aerosolized powder.[1]

  • Reaction Setup:

    • If using a base (e.g., TEA, DIPEA) to neutralize the HCl salt in situ, expect white fumes (ammonium chloride salts) to form. Ensure the hood sash is lowered.[1]

PART 5: Emergency Response & Disposal
Accidental Release (Spill)
  • Solid Spill:

    • Do NOT use compressed air to blow dust.[1]

    • Cover with a wet paper towel (water-dampened) to prevent dust generation.[1]

    • Wipe up and place in a sealed bag labeled "Hazardous Waste - Solid".[1]

  • Solution Spill:

    • Cover with an absorbent pad or vermiculite.

    • Clean area with soap and water; verify pH is neutral.

Exposure First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[4][8][9] The acidity of the HCl salt requires thorough irrigation to prevent corneal etching [3].[1]

  • Skin Contact: Wash with soap and water.[3][4][5][8] Do not use organic solvents (ethanol/acetone) to wash skin, as this may drive the chemical deeper into the dermis.[1]

Disposal Logistics
  • Waste Stream: Segregate as "Acidic Organic Waste" .

  • Labeling: Must list "4-Butylmorpholine-3-carboxylic acid HCl" and "Irritant".[1]

  • Prohibition: Do not mix with bleach or strong oxidizers in the waste container (potential for gas evolution).[1]

References
  • Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: 4-methylmorpholine-3-carboxylic acid hydrochloride. Retrieved from (Analog Read-Across).[1]

  • National Institutes of Health (NIH) - PubChem. (2023).[1] Morpholine-3-carboxylic acid derivatives: Safety and Hazards. Retrieved from [1]

  • Occupational Safety and Health Administration (OSHA). (2023).[1] Laboratory Safety Guidance: Handling Acid Salts. Retrieved from [1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.